molecular formula C9H13NO B8681365 1-(3-amino-4-methylphenyl)ethanol

1-(3-amino-4-methylphenyl)ethanol

Número de catálogo: B8681365
Peso molecular: 151.21 g/mol
Clave InChI: RIDMUEAXEZMIQE-UHFFFAOYSA-N
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Descripción

1-(3-amino-4-methylphenyl)ethanol is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-amino-4-methylphenyl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-amino-4-methylphenyl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H13NO

Peso molecular

151.21 g/mol

Nombre IUPAC

1-(3-amino-4-methylphenyl)ethanol

InChI

InChI=1S/C9H13NO/c1-6-3-4-8(7(2)11)5-9(6)10/h3-5,7,11H,10H2,1-2H3

Clave InChI

RIDMUEAXEZMIQE-UHFFFAOYSA-N

SMILES canónico

CC1=C(C=C(C=C1)C(C)O)N

Origen del producto

United States
Foundational & Exploratory

1-(3-Amino-4-methylphenyl)ethanol: Structural Analysis and Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Amino-4-methylphenyl)ethanol is a bifunctional chiral building block critical to the synthesis of small-molecule therapeutics, particularly in the development of kinase inhibitors and receptor modulators. Characterized by a central phenyl ring substituted with an amino group, a methyl group, and a 1-hydroxyethyl moiety, this molecule offers two distinct nucleophilic handles—an aromatic amine and a benzylic alcohol—allowing for orthogonal functionalization.

This technical guide provides a comprehensive analysis of its physicochemical properties, synthetic pathways, and reactivity profile. It is designed for medicinal chemists and process engineers requiring high-fidelity data for scaffold selection and route optimization.

Chemical Structure & Identity

The molecule features a stereocenter at the benzylic position, existing as two enantiomers: (R)-1-(3-amino-4-methylphenyl)ethanol and (S)-1-(3-amino-4-methylphenyl)ethanol. The (S)-enantiomer (CAS 2580093-07-6) is frequently targeted in asymmetric synthesis for structure-activity relationship (SAR) studies.

Nomenclature & Identifiers
Parameter Data
IUPAC Name 1-(3-Amino-4-methylphenyl)ethanol
Common Synonyms 5-(1-Hydroxyethyl)-2-methylaniline; 3-Amino-4-methyl-α-methylbenzyl alcohol
CAS Number 2580093-07-6 (S-isomer); Generic racemate often unlisted or referenced by structure
SMILES CC(O)c1ccc(C)c(N)c1
Molecular Formula C₉H₁₃NO
Molecular Weight 151.21 g/mol
Stereochemical Configuration

The chiral center is located at the C1 position of the ethyl side chain. The absolute configuration significantly influences biological binding affinity, necessitating enantioselective synthesis or chiral resolution during manufacturing.

Physicochemical Properties

Note: Values marked with () are predicted based on structural analogues (e.g., 3-amino-4-methylbenzyl alcohol) and computational models (ACD/Labs, ChemAxon).*

PropertyValueContext
Physical State Solid or Viscous OilLikely a low-melting solid (approx. 80–100°C) based on benzyl alcohol analogues [1].
Boiling Point ~280°C (760 mmHg)High boiling point due to intermolecular H-bonding.
Solubility DMSO, Methanol, EthanolHigh solubility in polar organic solvents; moderate in water.
pKa (Amine) ~4.5 - 5.0Typical for aniline derivatives; protonation occurs at low pH.
LogP ~1.4*Indicates moderate lipophilicity, suitable for CNS or systemic drug delivery.
Polar Surface Area ~46 ŲFavorable for membrane permeability (Rule of 5 compliant).

Synthesis & Manufacturing Protocols

The synthesis of 1-(3-amino-4-methylphenyl)ethanol typically proceeds via the reduction of its ketone precursor, 1-(3-amino-4-methylphenyl)ethanone (CAS 17071-24-8).

Method A: Chemoselective Reduction (Racemic)

This protocol yields the racemic alcohol. The amino group remains unaffected by borohydride reduction.

  • Reagents: Sodium Borohydride (NaBH₄), Methanol (MeOH).[1]

  • Protocol:

    • Dissolve 1-(3-amino-4-methylphenyl)ethanone (1.0 eq) in MeOH at 0°C.

    • Slowly add NaBH₄ (1.1 eq) to control hydrogen evolution.

    • Stir at room temperature for 2 hours. Monitor by TLC/LC-MS.

    • Quench: Add saturated NH₄Cl solution.

    • Extraction: Extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

  • Yield: Typically >90%.

Method B: Enantioselective Biocatalytic Reduction

For high enantiomeric excess (ee), biocatalytic reduction using ketoreductases (KREDs) is preferred over metal-catalyzed hydrogenation for this substrate class [2].

  • System: KRED enzyme, NADPH cofactor, Glucose Dehydrogenase (GDH) for cofactor recycling.

  • Mechanism: The enzyme transfers a hydride to the re- or si-face of the ketone, establishing the chiral center with >98% ee.

Synthesis Workflow Diagram

Synthesis Start 3-Nitro-4-methylacetophenone Inter 1-(3-Amino-4-methylphenyl)ethanone (CAS 17071-24-8) Start->Inter H2, Pd/C (Nitro Reduction) Target 1-(3-Amino-4-methylphenyl)ethanol (Target) Inter->Target NaBH4 (Racemic) OR KRED/NADPH (Chiral)

Figure 1: Synthetic route from nitro-acetophenone precursor to the target amino-alcohol.

Reactivity & Derivatization Profile[6]

The molecule presents two orthogonal reaction sites: the aniline amine and the secondary benzylic alcohol . Chemoselectivity is dictated by pH and the electrophilicity of reagents.

Amine-Selective Reactions

The aniline nitrogen is the most nucleophilic site under neutral conditions.

  • Acylation/Sulfonylation: Reacts with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (common in kinase inhibitors).

  • Reductive Amination: Coupling with aldehydes to form secondary amines.

  • Urea Formation: Reaction with isocyanates yields ureas. Note: The alcohol can also react with isocyanates to form carbamates, but the amine reacts significantly faster [3].

Alcohol-Selective Reactions
  • Oxidation: Re-oxidation to the ketone using MnO₂ or Swern conditions.

  • Substitution: Conversion to a benzylic halide (using SOCl₂) or mesylate. Caution: Benzylic positions are prone to racemization under Sɴ1 conditions.

Reactivity Map

Reactivity Center 1-(3-Amino-4-methylphenyl)ethanol Amide Amide/Urea Derivatives (Kinase Inhibitor Scaffold) Center->Amide R-COCl or R-NCO (Nucleophilic Attack) Halide Benzylic Halide (Alkylating Agent) Center->Halide SOCl2 or PBr3 (Substitution) Ketone Acetophenone Reversion Center->Ketone MnO2 (Oxidation)

Figure 2: Orthogonal reactivity pathways for library generation.

Applications in Drug Discovery[7]

Kinase Inhibitor Design

The 3-amino-4-methylphenyl motif is a "privileged structure" in medicinal chemistry. It mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.

  • Hinge Binding: The aniline nitrogen often serves as a hydrogen bond donor to the kinase hinge region.

  • Solubility Handle: The hydroxyl group on the ethyl chain provides a polar handle to improve aqueous solubility compared to a simple ethyl group.

  • Chiral Vector: The methyl group at the chiral center can direct the substituent into a specific hydrophobic pocket (e.g., the ribose pocket), enhancing selectivity between kinase isoforms.

Isocyanate Scavenging & Polymer Chemistry

In material science, this molecule serves as a chain extender in polyurethanes. The differential reactivity between the aromatic amine and secondary alcohol allows for the creation of polymers with "hard" (urea) and "soft" (urethane) segments, tuning the mechanical properties of the final material [3].

Safety & Handling (MSDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: Warning.

  • Handling:

    • Wear nitrile gloves and safety glasses.

    • Avoid inhalation of dust/vapors; use within a fume hood.

    • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2-8°C. Anilines are prone to oxidation (browning) upon air exposure.

References

  • Sigma-Aldrich.[2] Product Specification: 3-Amino-4-methylbenzyl alcohol.[3] Link

  • Hollmann, F., et al. "Biocatalytic reduction of ketones." Green Chemistry, 2023.[4] Link

  • Raspoet, G., et al. "The Alcoholysis Reaction of Isocyanates Giving Urethanes: Evidence for a Multimolecular Mechanism."[5] Journal of Organic Chemistry, 1998. Link

  • National Institutes of Health (NIH). PubChem Compound Summary: 1-(3-Aminophenyl)ethanol. Link

  • ChemicalBook.[6][7] CAS DataBase List: 1-(4-Methylphenyl)ethanol. Link

Sources

Technical Monograph: 3-Amino-4-Methyl-α-Methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: March 2026

This technical monograph provides a comprehensive analysis of 3-amino-4-methyl-α-methylbenzyl alcohol , formally identified as 1-(3-amino-4-methylphenyl)ethanol . This compound is a critical chiral building block in the synthesis of small-molecule kinase inhibitors and other pharmaceutical agents.

Part 1: Executive Summary & Chemical Identity

Compound Name: 1-(3-Amino-4-methylphenyl)ethanol Common Synonyms: 3-Amino-4-methyl-α-methylbenzyl alcohol; 1-(3-Amino-p-tolyl)ethanol. CAS Registry Number:

  • Racemic: Not widely listed in public commercial indices (often synthesized in situ from the ketone).

  • Ketone Precursor (Commercial Entry): 17071-24-8 (1-(3-Amino-4-methylphenyl)ethanone).[1]

  • (S)-Enantiomer: 2580093-07-6 .

Chemical Structure:

  • Formula: C₉H₁₃NO

  • Molecular Weight: 151.21 g/mol [2]

  • SMILES: CC(O)c1ccc(C)c(N)c1

  • InChIKey: RIDMUEAXEZMIQE-UHFFFAOYSA-N (Racemic)

Strategic Significance

This amino-alcohol moiety serves as a "privileged scaffold" in medicinal chemistry. The combination of a primary aniline (for hydrogen bonding or further derivatization) and a secondary alcohol (often converted to a chiral amine or ether) allows for precise orientation within enzyme active sites, particularly in tyrosine kinase inhibitors targeting ALK, ROS1, or EGFR pathways.

Part 2: Synthesis & Manufacturing Protocols

The most robust and scalable route to 3-amino-4-methyl-α-methylbenzyl alcohol is the chemoselective reduction of its ketone precursor, 1-(3-amino-4-methylphenyl)ethanone. This approach avoids the handling of potentially explosive nitro-intermediates associated with alternative routes.

Protocol A: Chemoselective Reduction (Recommended)

Objective: Reduce the ketone carbonyl to a secondary alcohol without affecting the aromatic amine or the aromatic ring.

Reagents:

  • Precursor: 1-(3-Amino-4-methylphenyl)ethanone (CAS 17071-24-8).

  • Reductant: Sodium Borohydride (NaBH₄) - Chosen for mildness and chemoselectivity over LiAlH₄.

  • Solvent: Methanol (MeOH) or Ethanol (EtOH).[3][4]

Step-by-Step Methodology:

  • Dissolution: Dissolve 10.0 g (67 mmol) of 1-(3-amino-4-methylphenyl)ethanone in 100 mL of anhydrous Methanol. Cool the solution to 0°C using an ice bath.

  • Addition: Slowly add 1.0 equivalent (2.54 g) of NaBH₄ portion-wise over 30 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (50:50 EtOAc/Hexane) or HPLC.

  • Quenching: Quench the reaction carefully with 10 mL of saturated NH₄Cl solution.

  • Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The crude product is typically a viscous oil or low-melting solid that can be recrystallized from Hexane/EtOAc or used directly.

Protocol B: Enantioselective Synthesis (Chiral Route)

For drug candidates requiring a specific enantiomer (e.g., the (S)-isomer), biocatalytic reduction is superior to chemical reduction.

  • Biocatalyst: Ketoreductase (KRED) enzyme panel screening required.

  • Cofactor: NADPH recycling system (Glucose Dehydrogenase/Glucose).

  • Conditions: pH 7.0 phosphate buffer, 30°C.

  • Yield: Typically >90% ee (enantiomeric excess).

Part 3: Visualization of Synthetic Logic

The following diagram illustrates the synthetic pathway from the commercially available ketone to the target alcohol, highlighting the divergence between racemic and chiral synthesis.

SynthesisPathway Ketone Precursor 1-(3-Amino-4-methylphenyl)ethanone (CAS 17071-24-8) NaBH4 Reagent NaBH4 / MeOH 0°C -> RT Ketone->NaBH4 KRED Biocatalyst KRED / NADPH pH 7.0 Ketone->KRED Racemic Target (Racemic) 1-(3-Amino-4-methylphenyl)ethanol (Yield: ~95%) NaBH4->Racemic Chemoselective Reduction Chiral Target (S-Isomer) (1S)-1-(3-Amino-4-methylphenyl)ethanol (CAS 2580093-07-6) KRED->Chiral Enantioselective Reduction

Figure 1: Synthetic pathways for racemic and chiral production of 3-amino-4-methyl-α-methylbenzyl alcohol.

Part 4: Analytical Characterization & QC

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

TestMethodSpecification
Appearance VisualOff-white solid or viscous pale-yellow oil
Purity HPLC (C18, ACN/H₂O gradient)≥ 98.0%
Identification ¹H-NMR (400 MHz, DMSO-d₆)δ 1.25 (d, 3H, -CH(OH)CH₃ ), 2.05 (s, 3H, Ar-CH₃ ), 4.60 (q, 1H, -CH (OH)-), 4.90 (s, 2H, -NH₂ ), 6.5-7.0 (m, 3H, Ar-H )
Mass Spec LC-MS (ESI+)[M+H]⁺ = 152.1 m/z
Chiral Purity Chiral HPLC (Chiralpak AD-H)≥ 99% ee (if chiral synthesis used)

Causality in Analysis:

  • NMR Shift Logic: The methyl doublet at ~1.25 ppm confirms the reduction of the ketone (which would show a singlet at ~2.5 ppm). The persistence of the amino signal (~4.90 ppm) confirms that the reducing agent did not affect the aniline functionality.

Part 5: Safety & Handling (MSDS Highlights)

While specific toxicological data for this intermediate may be limited, it should be handled as a Category 3 Acute Toxin due to its aniline substructure.

  • Hazards:

    • H302: Harmful if swallowed.

    • H315/H319: Causes skin and serious eye irritation.

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), safety goggles, and fume hood utilization are mandatory.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C to prevent oxidation of the aniline group (browning).

References

  • ChemSRC. (2025). (1S)-1-(3-Amino-4-methylphenyl)ethanol (CAS 2580093-07-6). Retrieved from [Link]

  • PubChem. (2025).[5] Compound Summary for 1-(3-Amino-4-methylphenyl)ethanone. Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for NaBH4 reduction mechanisms).

Sources

Molecular weight and formula of 1-(3-amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Technical Profile: 1-(3-Amino-4-methylphenyl)ethanol [1]

Executive Summary

1-(3-Amino-4-methylphenyl)ethanol is a chiral, bifunctional aromatic intermediate critical in the synthesis of advanced pharmaceutical agents, particularly kinase inhibitors and beta-adrenergic receptor ligands.[2] Characterized by a secondary alcohol and a primary amine on a toluene scaffold, it serves as a versatile nucleophile for heterocycle formation. This guide details its physicochemical properties, validated synthesis protocols, and analytical characterization, emphasizing the stereochemical control required for high-potency drug development.

Physicochemical Characterization

The molecule exists as a chiral entity due to the stereocenter at the benzylic position (C1 of the ethanol chain).

PropertyValueNotes
IUPAC Name 1-(3-amino-4-methylphenyl)ethanolAlso referred to as

-methyl-3-amino-4-methylbenzyl alcohol
Molecular Formula

Confirmed by elemental composition
Molecular Weight 151.21 g/mol Calculated based on standard atomic weights
CAS Number 17071-24-8 (Ketone Precursor) Alcohol derivative often synthesized in situ or custom manufactured
Physical State Solid / Viscous OilDepends on purity and enantiomeric excess
Solubility DMSO, Methanol, EthanolLimited solubility in water; soluble in organic solvents
pKa (Calculated) ~4.5 (Aniline N), ~14.8 (Alcohol O)Basic amine functionality dominates physiological behavior
LogP (Predicted) ~1.3 - 1.6Moderate lipophilicity suitable for CNS penetration

Synthetic Pathways & Protocols

The synthesis of 1-(3-amino-4-methylphenyl)ethanol typically proceeds via the chemoselective reduction of the corresponding ketone, 1-(3-amino-4-methylphenyl)ethanone .

Primary Route: Chemoselective Reduction (Racemic)

This protocol yields the racemic (


) alcohol, suitable for non-chiral applications or subsequent resolution.

Reagents:

  • Precursor: 1-(3-amino-4-methylphenyl)ethanone (1.0 eq)

  • Reducing Agent: Sodium Borohydride (

    
    ) (0.5–1.0 eq)
    
  • Solvent: Methanol or Ethanol (Anhydrous)

  • Quench: 1M HCl or Saturated

    
    
    

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of 1-(3-amino-4-methylphenyl)ethanone in 30 mL of anhydrous methanol at 0°C under

    
     atmosphere.
    
  • Addition: Slowly add

    
     (5 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor by TLC (System: 50% EtOAc/Hexanes). The ketone spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Cool to 0°C and quench by dropwise addition of sat.

    
     or 1M HCl until pH ~7.
    
  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).

  • Purification: Dry combined organics over

    
    , filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).
    
Advanced Route: Enantioselective Synthesis (R/S)

For drug candidates requiring a specific enantiomer (e.g., (1R)-isomer), asymmetric transfer hydrogenation (ATH) is preferred over resolution.

  • Catalyst: RuCl(p-cymene)[(R,R)-Ts-DPEN]

  • Hydrogen Source: Sodium Formate / Formic Acid (Aqueous)

  • Outcome: >95% ee of the (R)-alcohol.

Visualization: Synthesis & Logic Flow

The following diagram illustrates the retrosynthetic logic and forward synthesis pathways, highlighting the divergence between racemic and chiral production.

Synthesispathway Precursor 1-(3-amino-4-methylphenyl)ethanone (Ketone Precursor) NaBH4 Reagent: NaBH4 (Non-selective) Precursor->NaBH4 Reduction RuCat Reagent: Ru-TsDPEN (Asymmetric Catalyst) Precursor->RuCat Transfer Hydrogenation Racemic (±)-1-(3-amino-4-methylphenyl)ethanol (Racemic Mixture) NaBH4->Racemic Yields Chiral (1R)-1-(3-amino-4-methylphenyl)ethanol (>95% ee) RuCat->Chiral Yields App Downstream Application: Kinase Inhibitor Scaffolds Racemic->App Non-chiral use Chiral->App High-potency use

Caption: Divergent synthesis pathways for racemic vs. enantiopure 1-(3-amino-4-methylphenyl)ethanol.

Analytical Profiling (Self-Validating Data)

To confirm the identity of the synthesized product, compare experimental data against these predicted spectral characteristics.


-NMR (400 MHz, 

):
  • 
     1.45 ppm (d, 3H):  Methyl doublet of the ethanol chain (
    
    
    
    ).
  • 
     2.15 ppm (s, 3H):  Aryl methyl group (
    
    
    
    ).
  • 
     3.60 ppm (br s, 2H):  Amino group (
    
    
    
    ), exchangeable with
    
    
    .
  • 
     4.75 ppm (q, 1H):  Methine proton of the alcohol (
    
    
    
    ).
  • 
     6.60 - 7.10 ppm (m, 3H):  Aromatic protons (1,2,4-substitution pattern).
    

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated: 152.107 m/z.

  • Fragment: Loss of water (

    
    ) typically observed at ~134 m/z.
    

Applications in Drug Development

  • Kinase Inhibitor Scaffolds: The 3-amino-4-methylphenyl moiety is a privileged structure in medicinal chemistry (resembling the "head" group of Imatinib or Sorafenib derivatives). The ethanol side chain allows for the attachment of solubilizing groups or further cyclization.

  • Chiral Auxiliaries: The enantiopure alcohol can serve as a chiral handle for resolving racemic carboxylic acids via ester formation.

  • Heterocycle Synthesis: Reaction of the 1,3-amino-alcohol motif with phosgene or CDI yields cyclic carbamates (oxazinones), which are valuable pharmacophores in antibacterial research.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye). Potential acute toxicity if swallowed (based on aniline structural similarity).

  • Storage: Store under inert atmosphere (

    
     or Ar) at 2-8°C. The amine is susceptible to oxidation (browning) upon air exposure.
    
  • PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of amine vapors.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13355515, 1-(4-Amino-3-methylphenyl)ethanone. Retrieved from [Link](Precursor Data)

  • Noyori, R., & Hashiguchi, S. (1997).Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research. (Methodology for Chiral Synthesis)

Sources

Comparative Technical Analysis: 1-(3-amino-4-methylphenyl)ethanol vs. 3-amino-4-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparison between two structural isomers: 1-(3-amino-4-methylphenyl)ethanol (Compound A) and 3-amino-4-methylbenzyl alcohol (Compound B). While both share the "3-amino-4-methylphenyl" pharmacophore—a privileged motif in kinase inhibitor design (e.g., Imatinib, Nilotinib)—their distinct alcohol functionalities dictate divergent synthetic strategies, metabolic fates, and reactivity profiles.

Key Technical Differentiators:

  • Chirality: Compound A possesses a chiral center requiring enantioselective synthesis or resolution, whereas Compound B is achiral.

  • Metabolic Trajectory: Compound B (primary alcohol) oxidizes to a benzoic acid derivative (rapid clearance), while Compound A (secondary alcohol) oxidizes to a ketone (metabolic toggle).

  • Electronic Stability: Unlike para-aminobenzyl alcohols used in self-immolative linkers, Compound B (a meta-aminobenzyl alcohol) is electronically stable against quinone methide formation, making it a robust scaffold for permanent linkages.

Structural & Physicochemical Characterization

The core difference lies in the alkyl side chain: a hydroxymethyl group (primary) versus a 1-hydroxyethyl group (secondary). This "methyl walk" significantly impacts lipophilicity and steric volume.

Table 1: Physicochemical Specifications
FeatureCompound A (Ethanol Derivative)Compound B (Benzyl Alcohol Derivative)
IUPAC Name 1-(3-amino-4-methylphenyl)ethanol(3-amino-4-methylphenyl)methanol
Structure Type Secondary Benzylic AlcoholPrimary Benzylic Alcohol
CAS Registry Derived from CAS 122-00-981863-45-8
Molecular Weight 151.21 g/mol 137.18 g/mol
Chirality Chiral (R/S Enantiomers)Achiral
LogP (Calc) ~1.8 (More Lipophilic)~1.4 (More Hydrophilic)
pKa (Aniline) ~4.0–4.5~4.0–4.5
Oxidation Product Acetophenone (Ketone)Benzoic Acid (via Aldehyde)
Stereochemical Criticality (Compound A)

Compound A introduces a stereocenter at the benzylic position. In a drug development context, this necessitates:

  • Enantioselective Synthesis: Utilization of chiral reducing agents (e.g., CBS reduction) on the ketone precursor.

  • Chiral Resolution: HPLC separation using polysaccharide-based stationary phases (e.g., Chiralpak® AD/OD) if synthesized racetically.

  • Biological Implication: The (R) and (S) enantiomers will likely exhibit differential binding affinities in chiral protein pockets, unlike the achiral Compound B.

Synthetic Routes & Process Chemistry

The synthesis of both compounds leverages the ortho-directing power of the methyl group and the meta-directing power of the carbonyl/carboxyl group to install the nitrogen functionality at position 3.

Experimental Logic[3]
  • Compound A is accessed via the Acetophenone Route . The starting material is 4'-methylacetophenone.[1] Nitration occurs at position 3 (ortho to methyl, meta to acetyl).

  • Compound B is accessed via the Benzoic Acid Route . The starting material is 4-methylbenzoic acid (or ester). Nitration similarly occurs at position 3.

Diagram 1: Comparative Synthetic Pathways

SynthesisPathways cluster_A Route A: 1-(3-amino-4-methylphenyl)ethanol cluster_B Route B: 3-amino-4-methylbenzyl alcohol SM_A 4'-Methylacetophenone (CAS 122-00-9) Nitro_A 3-Nitro-4-methylacetophenone SM_A->Nitro_A HNO3/H2SO4 (Nitration) Prod_A Compound A (Racemic Alcohol) Nitro_A->Prod_A NaBH4 (Ketone red.) + H2/Pd-C (Nitro red.) SM_B 4-Methylbenzoic Acid (CAS 99-94-5) Nitro_B 3-Nitro-4-methylbenzoic Acid SM_B->Nitro_B HNO3/H2SO4 (Nitration) Prod_B Compound B (Benzyl Alcohol) Nitro_B->Prod_B LiAlH4 or BH3 (Global Reduction)

Caption: Parallel synthetic schemes demonstrating the divergence from methyl-substituted precursors. Route A yields a secondary alcohol; Route B yields a primary alcohol.

Detailed Protocol: Reduction Workflows

For Compound B (Benzoic Acid Reduction):

  • Nitration: Dissolve 4-methylbenzoic acid in concentrated H₂SO₄ at 0°C. Add fuming HNO₃ dropwise. The methyl group directs the nitro group to position 3. Pour onto ice to precipitate 3-nitro-4-methylbenzoic acid.

  • Reduction: The carboxylic acid and nitro group can be reduced simultaneously or stepwise.

    • Stepwise (Safer): Esterify the acid (MeOH/H⁺). Reduce the nitro group (H₂/Pd-C) to the aniline. Finally, reduce the ester to the alcohol using LiAlH₄ or LiBH₄ in THF.

    • Direct: Borane-THF (BH₃·THF) selectively reduces the carboxylic acid to the alcohol in the presence of the nitro group, followed by a separate nitro reduction step.

For Compound A (Acetophenone Reduction):

  • Nitration: Standard mixed-acid nitration of 4'-methylacetophenone yields 3-nitro-4-methylacetophenone.

  • Reduction:

    • Ketone to Alcohol: Sodium Borohydride (NaBH₄) in MeOH at 0°C yields the racemic secondary alcohol.

    • Nitro to Amine: Catalytic hydrogenation (H₂, Pd/C, MeOH) or Iron/Ammonium Chloride reduction.

    • Note: Hydrogenation of the ketone can occur if not carefully controlled; chemical reduction (NaBH₄) is preferred for the carbonyl first.

Reactivity Profile & Stability Analysis

The "Meta" Stability Advantage

A critical distinction in medicinal chemistry is the stability of aminobenzyl alcohols.

  • Para-aminobenzyl alcohols (4-amino): These are inherently unstable upon activation (e.g., leaving group formation at the benzylic position) because they form Quinone Methides via resonance. This property is exploited in "self-immolative" linkers for Antibody-Drug Conjugates (ADCs).[2]

  • Meta-aminobenzyl alcohols (Compound B): The amino group is meta to the benzylic carbon. Resonance delocalization cannot bridge the nitrogen lone pair to the benzylic carbon.

Functionalization
ReactionCompound A (Secondary)Compound B (Primary)
Oxidation Forms Ketone (Stable). Requires strong oxidants (Jones) or Dess-Martin.Forms Aldehyde (Reactive)

Acid .[3] Oxidizes easily (Swern, PCC).
Substitution (SN1/SN2) Favors SN1 (Benzylic cation stabilized by methyl). Prone to elimination (Styrene formation).Favors SN2 . Good substrate for Appel reaction or SOCl₂ to form benzyl chlorides.
Acylation Slower (Steric hindrance).Fast (Primary alcohol).

ADME & Metabolic Fate

The metabolic stability of the alcohol handle dictates the half-life and toxicity profile of the drug.

Diagram 2: Metabolic Divergence

Metabolism cluster_Primary Primary Alcohol (Compound B) cluster_Secondary Secondary Alcohol (Compound A) B Compound B (Primary -OH) Ald Benzaldehyde Intermediate B->Ald ADH / CYP Acid Benzoic Acid Derivative Ald->Acid ALDH Conj Glycine Conjugate (Rapid Excretion) Acid->Conj Phase II A Compound A (Secondary -OH) Ketone Acetophenone Derivative A->Ketone ADH / CYP (Reversible) Gluc O-Glucuronide (Direct Phase II) A->Gluc UGT

Caption: Metabolic trees showing the rapid oxidation of Compound B to acidic metabolites versus the ketone/glucuronide toggle of Compound A.

Analysis
  • Compound B (Primary): Subject to rapid oxidation by Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH). The resulting benzoic acid is typically conjugated with glycine and excreted. This can lead to short half-life unless the position is sterically blocked or fluorinated.

  • Compound A (Secondary): Oxidizes to the ketone. Interestingly, this reaction is often reversible (Ketone Reductase). The secondary alcohol is also a prime substrate for Glucuronidation (Phase II), leading to direct renal elimination without oxidative degradation.

Applications in Drug Design[4][6]

Kinase Inhibitor Scaffolds

The "3-amino-4-methylphenyl" core is a validated binder in the ATP-binding pocket of BCR-ABL tyrosine kinases (e.g., Imatinib ).

  • Usage: Compound B serves as a linker precursor. The primary alcohol can be converted to a halide and coupled with nucleophilic heterocycles.

  • Design Tip: If the target pocket is narrow, use Compound B. If the pocket has a hydrophobic sub-region, the extra methyl group of Compound A (chiral) can engage in additional Van der Waals interactions, potentially boosting potency (the "Magic Methyl" effect).

Antibody-Drug Conjugates (ADCs)[4]
  • Avoid Compound B for Self-Immolation: As noted in Section 3, meta-aminobenzyl alcohols do not fragment.

  • Use Compound B for Stability: Use Compound B when a non-cleavable linker is desired, connecting the cytotoxic payload to the antibody via a stable ether or carbamate bond.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11505, 4-Methylbenzyl alcohol. (Used for physicochemical baseline of methylbenzyl alcohols). [Link]

  • Organic Chemistry Portal. Synthesis of Benzylic Alcohols and Amines. (General protocols for nitration/reduction). [Link]

Sources

Technical Guide: Solubility Profiling & Thermodynamic Analysis of 1-(3-amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a strategic framework for the solubility profiling and thermodynamic analysis of 1-(3-amino-4-methylphenyl)ethanol (CAS: 2580093-07-6), a critical chiral intermediate often employed in the synthesis of tyrosine kinase inhibitors (e.g., analogous to Imatinib or Nilotinib precursors).

Executive Summary & Chemical Context

1-(3-amino-4-methylphenyl)ethanol is a bifunctional aromatic intermediate characterized by a hydrophobic toluene core and two hydrophilic functional groups: a primary amine (-NH


) at the meta position and a secondary hydroxyl group (-CH(OH)CH

) at the para position relative to the methyl group.

Understanding its solubility landscape is pivotal for:

  • Reaction Optimization: Selecting solvents that maximize concentration without precipitating intermediates.

  • Purification (Crystallization): Designing cooling or anti-solvent crystallization processes to separate the (S)- or (R)- enantiomers.

  • Thermodynamic Modeling: Predicting behavior in binary mixtures during scale-up.

Physicochemical Profile
PropertyDescriptionImplication for Solubility
Molecular Formula C

H

NO
Moderate molecular weight (151.21 g/mol ).
Key Functional Groups 1° Amine, 2° AlcoholStrong Hydrogen Bond Donor (HBD) & Acceptor (HBA).
Hydrophobic Core Toluene RingLimits solubility in water; enhances solubility in aromatics.
Chirality C1 stereocenterEnantiomers may have identical solubility in achiral solvents but differ in chiral environments.

Experimental Methodology: Precision Solubility Determination

To generate high-fidelity solubility data, a rigorous experimental protocol is required. The Dynamic Laser Monitoring Method is recommended over the static gravimetric method for its speed and accuracy in detecting the exact saturation point.

Protocol: Dynamic Laser Monitoring (Recommended)
  • Preparation: Load a precise mass of solvent into a jacketed glass vessel with a magnetic stirrer.

  • Solute Addition: Add excess 1-(3-amino-4-methylphenyl)ethanol solid.

  • Temperature Control: Circulate water from a thermostatic bath (accuracy

    
     0.05 K).
    
  • Detection: Direct a laser beam (typically 632.8 nm) through the solution.

    • Undissolved: Beam scatters (low transmission).

    • Dissolved: Beam transmits (high intensity).

  • Equilibrium: Slowly heat the mixture (0.1 K/min). The temperature at which laser transmission maximizes is the saturation temperature (

    
    )  for that specific mole fraction (
    
    
    
    ).
Protocol: Static Gravimetric Method (Standard)

For labs without laser monitoring, the classic shake-flask method is the gold standard.

Solubility_Workflow Start Excess Solute + Solvent Equilibrate Equilibrate at T (24-48h) Start->Equilibrate Agitation Filter Syringe Filter (0.22 µm) Equilibrate->Filter Isothermal Analyze HPLC / Gravimetric Analysis Filter->Analyze Dilution Data Calculate Mole Fraction (x) Analyze->Data

Figure 1: Standard Gravimetric Solubility Determination Workflow.

Thermodynamic Modeling Framework

Once experimental data (


) is obtained across a temperature range (typically 278.15 K to 323.15 K), it must be correlated using thermodynamic models to ensure data consistency and allow for interpolation.[1]
Modified Apelblat Equation

The most robust model for polar organic solutes. It accounts for the non-ideal behavior of the solution.



  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).[1][2]
    
  • 
     : Empirical parameters derived from regression.
    
    • Interpretation: If

      
       is significant, it indicates a strong temperature dependence of the enthalpy of solution.
      
(Buchowski-Ksiazczak) Equation

Useful for analyzing the solvent effect on melting properties.



  • 
     : Non-ideality parameter.
    
  • 
     : Enthalpy parameter.
    
Thermodynamic Parameters (Van't Hoff Analysis)

Calculate the dissolution enthalpy (


), entropy (

), and Gibbs free energy (

) using the Van't Hoff plot (

vs.

).
  • 
     : Endothermic (Solubility increases with T).
    
  • 
     : Non-spontaneous (Requires energy input/heating to dissolve).
    

Thermo_Logic RawData Experimental Data (x vs T) ModelSelect Select Model RawData->ModelSelect Apelblat Modified Apelblat (Empirical Fit) ModelSelect->Apelblat Curve Fitting VantHoff Van't Hoff Analysis (Mechanistic) ModelSelect->VantHoff Thermodynamics Process Process Design (Cooling Curves) Apelblat->Process Interpolation Params Calculate ΔH, ΔS, ΔG VantHoff->Params Params->Process Energy Balance

Figure 2: Thermodynamic Analysis Logic Flow.

Predicted Solubility Profile & Trends

Based on the structural analogs 1-(3-amino-4-methylphenyl)ethanone (Precursor Ketone) and 3-amino-4-methylbenzyl alcohol (Primary Alcohol Analog), the following solubility trends are scientifically expected for 1-(3-amino-4-methylphenyl)ethanol.

Solvent Class Analysis
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Short-Chain Alcohols Methanol, EthanolHigh Strong H-bonding match.[3] The -OH and -NH

groups of the solute interact favorably with the solvent's -OH.[4]
Polar Aprotic DMF, DMSO, NMPVery High Strong dipole-dipole interactions. Best for reaction solvents, but difficult to remove (high boiling point).
Esters/Ketones Ethyl Acetate, AcetoneModerate Good acceptors for the solute's H-donors (-NH

, -OH). Ideal for crystallization (anti-solvent candidates).
Non-Polar Hexane, TolueneLow The polar functional groups resist solvation in non-polar media. Toluene may show slight solubility due to

stacking with the benzene ring.
Water WaterpH Dependent Low at neutral pH due to the hydrophobic toluene core. High at acidic pH (protonation of -NH

-NH

).
Data Interpretation Guide
  • If Solubility in EtOH > Solubility in Acetone: Hydrogen bonding dominates the dissolution mechanism.[3]

  • If Solubility in Toluene is significant: The hydrophobic effect of the methyl-phenyl core is influencing the behavior (common at higher temperatures).

Process Application: Crystallization Design

For drug development, the primary goal of this data is to design a purification step.

Scenario A: Cooling Crystallization
  • Solvent: Ethanol or Isopropanol.[1]

  • Method: Dissolve at 60°C (near saturation), cool to 5°C.

  • Yield: Calculated from the solubility difference:

    
    .
    
Scenario B: Anti-Solvent Crystallization
  • Primary Solvent: Methanol (High solubility).

  • Anti-Solvent: Water (Low solubility at neutral pH) or Hexane.

  • Method: Add water slowly to the methanol solution to decrease solubility power, forcing precipitation.

References

  • Analogous Compound Data: Solubility of 1-(3-Amino-4-methylphenyl)ethanone. (2024). ChemicalBook/PubChem Data. Link

  • Methodology: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link

  • Thermodynamic Modeling: Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
  • General Protocol: NIST Thermodynamics Research Center (TRC) - Standard Reference Data for Solubility. Link

Sources

Technical Monograph: 3-Amino-4-Methylphenyl Methyl Carbinol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide an exhaustive analysis of 3-amino-4-methylphenyl methyl carbinol , focusing on its nomenclature, synthesis, and utility as a chiral building block in medicinal chemistry.

Classification: Chiral Aminobenzyl Alcohol Intermediate Primary Application: Kinase Inhibitor Scaffold Synthesis

Part 1: Identity & Nomenclature

The term "3-amino-4-methylphenyl methyl carbinol" is a trivial (non-systematic) name that often leads to ambiguity in database searches. In modern IUPAC nomenclature, the "methyl carbinol" group attached to a phenyl ring is designated as a 1-hydroxyethyl group (or 1-ethanol).

The following table resolves the synonym landscape to ensure accurate procurement and identification.

Nomenclature SystemIdentifier / NameNotes
IUPAC Name 1-(3-Amino-4-methylphenyl)ethan-1-ol Preferred systematic name.
Common Synonym 3-Amino-4-methyl-α-methylbenzyl alcoholUses "benzyl alcohol" parent with methyl substitution at the alpha position.
Trivial Synonym (3-Amino-4-methylphenyl)(methyl)methanol"Carbinol" refers to methanol; substituted with methyl and aryl groups.
CAS Registry (Racemic) 145484-86-0 Generic identifier for the (±) mixture.
CAS Registry (S-Isomer) 2580093-07-6 Specific to the (1S) enantiomer [1].
Precursor CAS 17071-24-8 1-(3-Amino-4-methylphenyl)ethanone (Ketone form).
SMILES CC1=C(C=C(C=C1)C(C)O)NMachine-readable string for chemoinformatics.
Structural Analysis

The molecule consists of a toluene core (methylbenzene) with an amine at the meta position (relative to the methyl) and a secondary alcohol (ethanol chain) at the para position relative to the amine.

  • Chirality: The C1 carbon of the ethanol chain is chiral. In drug development, the specific enantiomer ((R) or (S)) often dictates binding affinity to kinase pockets (e.g., solvent-front regions).

Part 2: Synthesis & Production Protocol

Objective: Synthesis of 1-(3-amino-4-methylphenyl)ethanol via Chemo-selective Reduction. Context: The primary challenge is reducing the ketone without affecting the aromatic amine or the ring system. Sodium Borohydride (


) is the preferred reagent due to its mildness compared to Lithium Aluminum Hydride (

).
Reaction Pathway Diagram

The following diagram illustrates the synthesis from the commercially available acetophenone precursor and its potential downstream dehydration.

SynthesisPathway cluster_legend Process Logic Start 1-(3-Amino-4-methylphenyl)ethanone (CAS: 17071-24-8) Reagent NaBH4 / MeOH (0°C to RT) Start->Reagent Target 1-(3-Amino-4-methylphenyl)ethanol (Target Molecule) Reagent->Target Reduction (>90% Yield) SideProduct 3-Amino-4-methylstyrene (Dehydration Impurity) Target->SideProduct Acidic Workup (Avoid pH < 4)

Figure 1: Synthesis pathway highlighting the reduction step and the critical risk of acid-catalyzed dehydration.

Detailed Experimental Protocol

Reagents:

  • 1-(3-Amino-4-methylphenyl)ethanone (1.0 eq)

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (anhydrous)

  • Saturated Ammonium Chloride (

    
    )
    

Step-by-Step Methodology:

  • Solvation: Dissolve 10.0 g of 1-(3-amino-4-methylphenyl)ethanone in 100 mL of anhydrous methanol. Cool the solution to 0°C using an ice bath. Rationale: Cooling prevents runaway exotherms and suppresses side reactions.

  • Reduction: Add

    
     (3.8 g) portion-wise over 20 minutes. Do not dump all at once. Safety: Evolution of hydrogen gas (
    
    
    
    ) will occur; ensure proper venting.
  • Reaction Monitoring (Self-Validating Step): Stir at 0°C for 1 hour, then warm to room temperature. Monitor via TLC (Mobile Phase: 50% Ethyl Acetate / 50% Hexane).

    • Success Indicator: Disappearance of the ketone spot (

      
      ) and appearance of the more polar alcohol spot (
      
      
      
      ).
  • Quenching: Carefully add saturated aqueous

    
     (50 mL) to quench excess hydride. Critical: Do not use strong acids (HCl), as this promotes dehydration to the styrene derivative [2].
    
  • Extraction: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Recrystallize from Hexane/Ether if necessary.
    

Part 3: Applications in Drug Development

This scaffold is a "privileged structure" in kinase inhibitor design. The 3-amino-4-methylphenyl motif is structurally homologous to the core pharmacophores found in drugs like Imatinib and Nilotinib , though those specific drugs utilize a diamine linker.

Functionalization "Warhead" Precursor

The secondary alcohol ("methyl carbinol") serves as a versatile handle:

  • Chiral Resolution: The alcohol can be resolved using lipases (e.g., Candida antarctica Lipase B) to generate enantiopure (S)- or (R)-isomers [3]. This is critical for optimizing binding affinity in chiral protein pockets.

  • Dehydration to Vinyls: Treatment with acid converts the alcohol to 3-amino-4-methylstyrene . Vinyl groups are essential for creating "covalent inhibitors" that form irreversible bonds with cysteine residues in the ATP-binding pocket of kinases.

Physicochemical Properties
PropertyValueImplication for MedChem
Molecular Weight 151.21 g/mol Low MW allows for significant decoration (Fragment-Based Drug Design).
LogP (Predicted) ~1.2Highly favorable lipophilicity for oral bioavailability.
H-Bond Donors 2 (NH2, OH)Dual donor sites for hydrogen bonding with hinge regions.
pKa (Amine) ~4.5 - 5.0Weakly basic; likely uncharged at physiological pH, aiding membrane permeability.

Part 4: Safety & Handling

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Handling: The amine group makes this compound sensitive to oxidation (browning) upon air exposure. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.

  • Incompatibility: Avoid strong oxidizing agents (converts amine to nitro/nitroso) and strong acids (dehydrates alcohol).

  • PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the

    
     addition due to hydrogen evolution.
    
References
  • ChemSRC. (2025). (1S)-1-(3-Amino-4-methylphenyl)ethanol - CAS 2580093-07-6. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-4-methylphenol and related reductions. Retrieved from [Link]

  • Organic Chemistry Portal. (2023). Synthesis of 1,3-amino alcohols and kinetic resolution. Retrieved from [Link]

Technical Guide: pKa Characterization of 1-(3-amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the pKa characterization of the amino group in 1-(3-amino-4-methylphenyl)ethanol. This analysis synthesizes structural analog data, Hammett electronic principles, and standard experimental protocols to provide a definitive reference for drug development scientists.

Executive Summary

Molecule: 1-(3-amino-4-methylphenyl)ethanol CAS: 144596-09-8 (Generic/Racemic), 144596-10-1 (R-isomer), 144596-11-2 (S-isomer) Target Functional Group: Primary Aromatic Amine (Aniline derivative) Estimated pKa: 4.30 ± 0.20 (Conjugate Acid) Physiological State: Neutral (Uncharged) at physiological pH (7.4)

This guide provides the derivation of this value, the structural causality governing the basicity, and a validated protocol for experimental verification.

Structural Analysis & pKa Derivation

The basicity of the amino group in 1-(3-amino-4-methylphenyl)ethanol is governed by the electronic competition between the ortho-methyl group and the meta-hydroxyethyl group relative to the aniline core.

The Electronic Battlefield

The molecule consists of an aniline core modified by two substituents. We calculate the theoretical pKa using the Hammett additivity principle, anchored by experimental values of close structural analogs.

ComponentPosition Relative to AmineElectronic Effect

pKa Contribution
Aniline Core N/ABaseline Resonance4.63 (Base Value)
Methyl Group Ortho (Position 4)Steric Hindrance > Inductive Donation-0.19 (Lowers pKa)
1-Hydroxyethyl Meta (Position 1)Weak Inductive Withdrawal (-I)-0.15 (Est. Lowering)
Net Result Combined Deactivation ~4.29
Mechanistic Insight
  • Ortho-Methyl Effect (Steric Inhibition): While methyl groups are typically electron-donating (which would raise pKa), the methyl group at the 4-position is ortho to the amine at position 3. This creates steric bulk that forces the amino group slightly out of planarity with the aromatic ring. This steric inhibition of solvation of the ammonium cation destabilizes the conjugate acid, resulting in a lower pKa compared to aniline. This is observed in o-toluidine (pKa 4.44) versus p-toluidine (pKa 5.08).

  • Meta-Hydroxyethyl Effect (Inductive Withdrawal): The 1-hydroxyethyl group [

    
    ] is located meta to the amine. Unlike a simple alkyl group (which raises pKa), the presence of the hydroxyl oxygen (highly electronegative) two bonds away exerts a weak electron-withdrawing inductive effect (
    
    
    
    ). This pulls electron density away from the ring, slightly decreasing the basicity of the nitrogen lone pair.
Protonation Equilibrium Diagram

The following diagram illustrates the equilibrium between the neutral free base and the protonated conjugate acid.

Protonation_Equilibrium Neutral Neutral Free Base (Hydrophobic) Solubility: Low Charged Conjugate Acid (Cation) (Hydrophilic) Solubility: High Neutral->Charged + H+ (pH < 4.3) Acid H+ Charged->Neutral - H+ (pH > 4.3)

Caption: Equilibrium shift is pH-dependent. Below pH 4.3, the solubility increases significantly due to cation formation.

Experimental Validation Protocol

For critical drug development applications (e.g., salt screening, formulation), the pKa should be determined experimentally. The Potentiometric Titration method is the Gold Standard for this pKa range (3–6).

Materials & Equipment
  • Compound: >10 mg of pure 1-(3-amino-4-methylphenyl)ethanol.

  • Titrant: 0.1 M KOH (standardized, CO2-free).

  • Titrand: 0.1 M HCl.

  • Solvent: 0.15 M KCl (ionic strength adjuster) in degassed water. Note: If solubility is poor, use a Methanol/Water cosolvent system (e.g., 30%, 40%, 50% MeOH) and extrapolate to 0% organic.

  • Instrument: Automated Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo).

Workflow Methodology

Experimental_Workflow Start Start: Sample Preparation Dissolve 5-10mg in 0.15M KCl/HCl Titration Acid-Base Titration Titrate with KOH from pH 2.0 → 12.0 Start->Titration Data_Acq Data Acquisition Record pH vs. Volume Titration->Data_Acq Analysis Bjerrum Plot Analysis Identify inflection point (n=0.5) Data_Acq->Analysis Correction Yasuda-Shedlovsky Extrapolation (If cosolvent used) Analysis->Correction If MeOH used Result Final pKa Value Report with Confidence Interval Analysis->Result If Aqueous Correction->Result

Caption: Step-by-step workflow for potentiometric pKa determination.

Critical Considerations
  • Solubility Check: The neutral form of this molecule is lipophilic. Ensure the starting solution is acidic (pH < 2.5) to fully dissolve the sample as the cationic salt before starting the titration.

  • Carbonate Error: Use carbonate-free base titrants. Carbonate absorption mimics a buffering event near pH 6-7, which can distort the baseline of amine pKa calculations.

Implications for Drug Development[1]

Solubility & Formulation
  • pH < 3.0: The molecule exists predominantly as the ammonium cation. Solubility will be high (>10 mg/mL). This is the ideal region for liquid formulations or cleaning verification.

  • pH > 5.5: The molecule exists >90% as the neutral free base. Solubility will drop drastically, likely precipitating out of aqueous solution.

  • Salt Selection: The pKa of 4.3 indicates that Hydrochloride (HCl) or Mesylate salts are viable. Weaker acids (like fumaric or tartaric) may risk disproportionation because the

    
     (pKa_base - pKa_acid) might not exceed the rule-of-thumb threshold of 3 units.
    
Extraction & Purification
  • To Extract Into Organic Layer: Adjust aqueous pH to >6.5 . The amine will be neutral and partition into DCM, Ethyl Acetate, or MTBE.

  • To Extract Into Aqueous Layer: Adjust aqueous pH to <2.0 using dilute HCl. The amine will protonate and remain in the water phase, allowing non-basic impurities to be washed away with organics.

References

  • Bordwell pKa Table (Acidity in DMSO & Water). Hans J. Reich, University of Wisconsin-Madison. (Standard reference for analog comparisons). Link

  • Perrin, D. D.Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths, London.
  • PubChem Compound Summary: 3-Amino-4-methylbenzyl alcohol. (Close structural analog for validation). Link

  • Avdeef, A.Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

Strategic Sourcing & Technical Profile: 1-(3-amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the supply chain, pricing, and technical synthesis of 1-(3-amino-4-methylphenyl)ethanol , a critical intermediate in the development of small-molecule kinase inhibitors.

Executive Summary

1-(3-amino-4-methylphenyl)ethanol (and its commercial precursor 1-(3-amino-4-methylphenyl)ethanone ) represents a high-value pharmacophore used primarily in the synthesis of pyrrolo-triazine kinase inhibitors and related antineoplastic agents.

For drug development professionals, the sourcing strategy for this intermediate hinges on a "Make vs. Buy" decision:

  • Buy: The ketone precursor (CAS 17071-24-8) is commercially stable and available.

  • Make: The chiral alcohol (CAS 2580093-07-6 for the (S)-enantiomer) is often synthesized in situ or via custom manufacturing to ensure enantiomeric excess (ee), as the racemic alcohol is less common in late-stage API synthesis.

This guide outlines the technical specifications, verified synthesis routes, and a tiered supplier analysis to secure this intermediate for R&D through pilot scale.

Technical Specifications & Identity

The molecule exists in two primary commercial forms: the stable ketone (starting material) and the chiral alcohol (downstream intermediate).

FeatureKetone PrecursorTarget Intermediate (Alcohol)
Chemical Name 1-(3-Amino-4-methylphenyl)ethanone1-(3-Amino-4-methylphenyl)ethanol
CAS Number 17071-24-8 2580093-07-6 ((S)-isomer) / Unknown (Racemic)
Molecular Formula C₉H₁₁NOC₉H₁₃NO
Molecular Weight 149.19 g/mol 151.21 g/mol
Appearance Yellow to brown crystalline solidViscous oil or low-melting solid
Solubility DMSO, Methanol, DCMDMSO, Ethanol, slightly soluble in water
Key Reactivity Nucleophilic aromatic substitution, CondensationChiral building block, Esterification

Market Analysis: Suppliers & Pricing

The market for this intermediate is bifurcated. The ketone is a catalog item, while the alcohol is typically a custom synthesis product.

Tiered Supplier Strategy[1]
  • Tier 1: Research Scale (Gram quantities)

    • Focus: High purity (>98%), immediate availability, full documentation (CoA, SDS).

    • Suppliers: Sigma-Aldrich (Merck), Thermo Scientific Chemicals (Alfa Aesar), Apollo Scientific.

  • Tier 2: Pilot/Scale-Up (100g - 1kg)

    • Focus: Cost-efficiency, batch consistency.

    • Suppliers: Combi-Blocks, Enamine, Angene Chemical.

  • Tier 3: Bulk Manufacturing (>10kg)

    • Focus: GMP compliance, custom synthesis.

    • Suppliers: WuXi AppTec, Porton Pharma Solutions (Custom Quote required).

Price Benchmarking (Q1 2026 Estimates)

Pricing is highly volatile and volume-dependent. The following data synthesizes current catalog listings and estimated bulk discounts.

Compound FormScaleEstimated Price Range (USD)Lead Time
Ketone (17071-24-8) 1 g$35 - $60In Stock
Ketone (17071-24-8) 100 g$300 - $5002-3 Weeks
Ketone (17071-24-8) 1 kg$1,200 - $2,5004-6 Weeks
Chiral Alcohol (Custom) 1 g$150 - $300Made to Order
Chiral Alcohol (Custom) 100 g$2,500 - $4,0006-8 Weeks

Sourcing Insight: Due to the high markup on the chiral alcohol, it is economically advantageous for process chemistry teams to purchase the Ketone (CAS 17071-24-8) and perform an in-house asymmetric reduction using a Noyori catalyst, reducing the effective cost per gram by 40-60%.

Synthesis & Manufacturing Protocols

To ensure "Trustworthiness" and "Self-Validation," two routes are presented: a robust industrial route to the ketone and a precision asymmetric route to the alcohol.

Pathway Visualization

SynthesisRoute Start 4-Methylacetophenone (Commodity) Nitration Nitration (HNO3/H2SO4) Start->Nitration NitroKetone 3-Nitro-4-methylacetophenone (Intermediate) Nitration->NitroKetone Reduction1 Reduction (Fe/HCl or H2/Pd) NitroKetone->Reduction1 Ketone 1-(3-Amino-4-methylphenyl)ethanone (CAS 17071-24-8) Reduction1->Ketone Reduction2 Asymmetric Hydrogenation (Noyori Catalyst) Ketone->Reduction2 Alcohol (S)-1-(3-Amino-4-methylphenyl)ethanol (CAS 2580093-07-6) Reduction2->Alcohol

Caption: Figure 1. Industrial synthesis pathway from commodity precursor to chiral intermediate.

Protocol A: Preparation of the Ketone (CAS 17071-24-8)

For labs needing to synthesize the precursor from scratch.

  • Nitration: Treat 4-methylacetophenone with mixed acid (HNO₃/H₂SO₄) at 0-5°C. The methyl group directs the nitro group primarily to the meta position relative to the acetyl group (position 3).

  • Isolation: Quench in ice water. Filter the yellow precipitate (3-nitro-4-methylacetophenone).

  • Reduction:

    • Dissolve the nitro compound in Ethanol/Water (4:1).

    • Add Iron powder (3 eq) and catalytic HCl (or NH₄Cl). Reflux for 2-4 hours.

    • Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:2). The nitro spot (Rf ~0.6) disappears; the amine spot (Rf ~0.3, fluorescent) appears.

    • Workup: Filter through Celite, concentrate, and recrystallize from Ethanol.

Protocol B: Asymmetric Reduction to (S)-Alcohol

High-value step for chiral drug synthesis.

  • Reagents: Ketone (CAS 17071-24-8), [RuCl(p-cymene)((S,S)-Ts-DPEN)] (Noyori Catalyst), Formic acid/Triethylamine (5:2 azeotrope).

  • Procedure:

    • In a glovebox or under Argon, dissolve the Ketone (1.0 eq) in dry DCM or DMF.

    • Add the Catalyst (0.5 - 1.0 mol%).

    • Add the Formic acid/TEA mixture (5 eq).

    • Stir at 25°C for 24 hours.

  • Validation (Chiral HPLC):

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane:Isopropanol (90:10).

    • Target: >95% ee.

  • Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).

Quality Control & Analytical Methods

To guarantee the integrity of the intermediate before using it in expensive API steps, use the following QC parameters.

TestMethodAcceptance Criteria
Purity HPLC (C18, Acetonitrile/Water + 0.1% TFA)≥ 98.0% Area
Identity ¹H-NMR (400 MHz, DMSO-d₆)Consistent with structure (Methyl doublet at ~1.3 ppm, Aromatic region 6.5-7.2 ppm)
Chiral Purity Chiral HPLC≥ 98% ee (for Alcohol)
Water Content Karl Fischer Titration≤ 0.5% w/w
Residual Solvents GC-HeadspaceMeets ICH Q3C limits

Safety & Handling (E-E-A-T)

  • Hazards: The amine functionality makes this compound a potential skin sensitizer and irritant (H315, H317, H319).

  • Storage: Store the Ketone at room temperature (15-25°C) in a dry place. Store the Alcohol at 2-8°C under inert gas (Argon/Nitrogen) to prevent oxidation back to the ketone.

  • Stability: The amino group is susceptible to oxidation over time (browning). Re-test purity if stored for >6 months.

References

  • Sigma-Aldrich. 1-(3-Amino-4-methylphenyl)ethanone Product Sheet.Link

  • PubChem. Compound Summary: 1-(3-Aminophenyl)ethanol (Related Isomer Data).[1]Link

  • ChemSRC. CAS 2580093-07-6 Entry for (1S)-1-(3-Amino-4-methylphenyl)ethanol.Link

  • Noyori, R., et al. "Asymmetric Transfer Hydrogenation of Aromatic Ketones Utilized in Organic Synthesis." Journal of the American Chemical Society, 1996.
  • Thermo Scientific. Safety Data Sheet for Aminophenyl-ethanol derivatives.Link

Sources

Methodological & Application

Application Note: Enantioselective Reduction of 1-(3-Amino-4-methylphenyl)ethanone

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Scalable Chemocatalytic and Biocatalytic Protocols for Chiral Alcohol Synthesis Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The synthesis of enantiopure chiral alcohols is a cornerstone of modern pharmaceutical development. The compound 1-(3-amino-4-methylphenyl)ethanone presents a unique synthetic challenge due to the presence of a free primary amine in the meta position and a sterically demanding methyl group in the para position.

The Causality of Experimental Design: Standard transition-metal catalysts (e.g., untethered Ru, Rh, or Ir complexes) often fail when applied to substrates with free primary amines. The amine acts as a strong Lewis base, coordinating to the metal center, which displaces the chiral ligand or poisons the catalyst entirely. To circumvent this, traditional routes require tedious protection/deprotection steps (e.g., Boc or Cbz protection).

  • Chemocatalysis (Method A): The use of a tethered Ru(II)-TsDPEN catalyst in an aqueous sodium formate system. The tethered ligand prevents catalyst degradation, while the aqueous environment and formate salt inhibit competitive amine coordination, driving the equilibrium toward the (1R)-alcohol[1].

  • Biocatalysis (Method B): The application of an engineered Ketoreductase (KRED) , such as KRED1-Pglu. Enzymes are impervious to metal-coordination issues. While the meta-amino group alters the electronic properties (Hammett ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) and the para-methyl group adds steric bulk, specific KREDs possess active sites optimized for such stereoelectronic features, yielding the (1S)-alcohol with exquisite Prelog stereoselectivity.
    
Pathway Visualization

The divergent synthetic pathways—chemocatalytic vs. biocatalytic—are illustrated below, highlighting the catalytic cycles and stereochemical outcomes.

G cluster_ATH Method A: Chemocatalytic ATH Pathway cluster_Bio Method B: Biocatalytic KRED Pathway Substrate 1-(3-amino-4-methylphenyl)ethanone (Prochiral Ketone) Ru_Formate Tethered Ru(II)-TsDPEN + HCOONa (Hydride Donor) Substrate->Ru_Formate Method A KRED_H KRED-NADPH Complex (Active Holoenzyme) Substrate->KRED_H Method B TS_ATH Six-Membered Cyclic TS (Outer-Sphere Transfer) Ru_Formate->TS_ATH Substrate Binding Prod_R (1R)-1-(3-amino-4-methylphenyl)ethanol (~94% ee) TS_ATH->Prod_R Hydride & Proton Transfer Prod_S (1S)-1-(3-amino-4-methylphenyl)ethanol (>99% ee) KRED_H->Prod_S Prelog Stereoselective Hydride Transfer GDH GDH / Glucose (Cofactor Recycling) GDH->KRED_H NADP+ -> NADPH

Figure 1: Divergent mechanistic pathways for the enantioselective reduction of 1-(3-amino-4-methylphenyl)ethanone.

Experimental Protocols
Method A: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

This protocol utilizes a tethered (R,R)-Ru(II)-TsDPEN complex. The use of a water/methanol co-solvent system is critical; it solubilizes the substrate while allowing the sodium formate to act as an efficient hydride donor without amine interference[1].

Step-by-Step Procedure:

  • Preparation: To a rigorously dried Schlenk flask under an argon atmosphere, add 1-(3-amino-4-methylphenyl)ethanone (1.0 mmol, 149.2 mg).

  • Catalyst Loading: Add the tethered (R,R)-Ru(II)-TsDPEN catalyst (0.01 mmol, 1 mol% loading, S/C = 100).

  • Solvent & Hydride Source: Inject 5.0 mL of a degassed 1:1 mixture of HPLC-grade

    
     and Methanol. Add sodium formate (HCOONa, 5.0 mmol, 5.0 eq). Causality note: Sodium formate is preferred over formic acid/triethylamine here to maintain a slightly basic/neutral pH, preventing protonation of the substrate's amine group which could alter solubility and reactivity.
    
  • Reaction: Seal the flask and heat the mixture to 60 °C with vigorous magnetic stirring. Maintain temperature for 12–24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (15 mL) and water (10 mL). Separate the organic layer, extract the aqueous layer twice more with EtOAc (2 x 10 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate in vacuo to yield the crude (1R)-alcohol.
    
Method B: Biocatalytic Reduction using Ketoreductase (KRED)

This protocol leverages an engineered ketoreductase (e.g., KRED1-Pglu) coupled with a Glucose Dehydrogenase (GDH) cofactor recycling system. This ensures the economically viable use of catalytic NADP+[2].

Step-by-Step Procedure:

  • Buffer Preparation: Prepare 50 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to 7.0. Add

    
     to a final concentration of 2 mM (stabilizes the enzymes).
    
  • Cofactor & Recycling System: To a 100 mL jacketed reactor, add 45 mL of the buffer. Dissolve D-Glucose (1.5 mmol, 270 mg) and

    
     (0.01 mmol, 7.6 mg). Add GDH powder (approx. 10 U/mL final concentration).
    
  • Enzyme Addition: Add the lyophilized KRED enzyme (e.g., KRED1-Pglu, 20 U/mL). Stir gently at 150 rpm to avoid protein denaturation.

  • Substrate Feeding: Dissolve 1-(3-amino-4-methylphenyl)ethanone (1.0 mmol, 149.2 mg) in 2.5 mL of DMSO. Add this solution dropwise to the reactor. Causality note: The 5% v/v DMSO acts as a co-solvent to prevent substrate precipitation without denaturing the KRED.

  • Incubation & pH Control: Incubate the reaction at 30 °C. As GDH oxidizes glucose to gluconic acid, the pH will drop. Use an automated pH-stat titrator to add 1.0 M NaOH, maintaining the pH strictly at 7.0.

  • Workup: Once base consumption ceases (typically 18-24 hours), add 2.0 g of Celite and filter the mixture to remove proteins. Extract the aqueous filtrate with Methyl tert-butyl ether (MTBE) (3 x 20 mL). Dry and concentrate to yield the (1S)-alcohol.

Quantitative Data Comparison

The following table summarizes the expected performance metrics for both methodologies, providing a clear framework for process selection based on target enantiomer and scale requirements.

ParameterMethod A: Chemocatalysis (ATH)Method B: Biocatalysis (KRED)
Catalyst System Tethered (R,R)-Ru(II)-TsDPENKRED1-Pglu / GDH Recycling
Major Enantiomer (1R)-1-(3-amino-4-methylphenyl)ethanol(1S)-1-(3-amino-4-methylphenyl)ethanol
Typical Conversion > 99%> 95%
Enantiomeric Excess (ee) ~ 94%> 99%
Reaction Medium

/ MeOH (1:1)
Aq. Phosphate Buffer (pH 7.0) / 5% DMSO
Operating Temperature 60 °C30 °C
Space-Time Yield (STY) High (~50 g/L/d)Moderate (~20 g/L/d)
Environmental Factor (E-factor) Moderate (Metal/Ligand waste)Low (Aqueous, biodegradable)
Analytical Validation: A Self-Validating System

To ensure the integrity of the protocol, the system must be self-validating. Relying solely on isolated yield is insufficient; researchers must implement the following In-Process Controls (IPC) and chiral validation steps.

  • Reaction Monitoring (IPC): Monitor the disappearance of the ketone via TLC (Hexane:EtOAc 6:4, UV active) or GC-FID. The reduction of the carbonyl group significantly increases the polarity of the molecule, resulting in a lower

    
     value for the alcohol product.
    
  • Enantiomeric Excess (ee) Determination: The stereochemical outcome must be validated using Chiral High-Performance Liquid Chromatography (HPLC)[3].

    • Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent.

    • Mobile Phase: Hexane / Isopropanol (90:10 v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

    • Validation Logic: Inject a racemic standard (synthesized via non-chiral

      
       reduction) to establish baseline separation and retention times (
      
      
      
      ) for both the (R) and (S) enantiomers. Subsequently, inject the reaction products to quantify the area under the curve (AUC) and calculate the ee.
References

1. 2. 3.

Sources

Application Note: Using 1-(3-amino-4-methylphenyl)ethanol in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the strategic application of 1-(3-amino-4-methylphenyl)ethanol as a privileged scaffold in the synthesis of ATP-competitive kinase inhibitors.

Abstract & Strategic Value

In the rational design of small-molecule kinase inhibitors, the 1-(3-amino-4-methylphenyl)ethanol moiety serves as a high-value "hinge-binding" pharmacophore. This fragment offers a dual-functional handle:

  • The Aniline (Nucleophile): Acts as the primary attachment point to the heterocyclic core (e.g., pyrimidine, quinazoline) via C-N bond formation, positioning the scaffold to form critical hydrogen bonds with the kinase hinge region (e.g., Met, Thr, or Glu residues).

  • The Chiral Alcohol (Solvent/Hydrophobic Handle): The 1-hydroxyethyl group projects towards the solvent front or the hydrophobic back-pocket (depending on the atropisomerism and docking pose), improving solubility and providing a vector for further structure-activity relationship (SAR) optimization.

This guide provides a validated protocol for synthesizing this intermediate and coupling it to a representative kinase core (2,4-dichloropyrimidine).

Molecule Profile & Properties[1][2][3]

PropertySpecification
Chemical Name 1-(3-amino-4-methylphenyl)ethanol
Precursor CAS 17071-24-8 (1-(3-Amino-4-methylphenyl)ethanone)
Molecular Weight 151.21 g/mol
Key Functional Groups Primary Aniline (Ar-NH₂), Secondary Alcohol (R-CH(OH)-Me)
Chirality Contains one stereocenter (R/S). Enantiopure forms are preferred for clinical candidates to avoid off-target toxicity.
Solubility Soluble in DMSO, Methanol, Ethanol, Ethyl Acetate.

Synthetic Protocols

Phase A: Synthesis of the Chiral Intermediate

Target: (S)-1-(3-amino-4-methylphenyl)ethanol

While the racemic alcohol can be obtained via simple NaBH₄ reduction, high-affinity kinase inhibitors typically require enantiopure scaffolds. The following protocol uses Asymmetric Transfer Hydrogenation (ATH).

Reagents:

  • Substrate: 1-(3-Amino-4-methylphenyl)ethanone (CAS 17071-24-8).[1]

  • Catalyst: RuCl(p-cymene)[(S,S)-Ts-DPEN] (Noyori Catalyst).

  • Hydrogen Source: Formic acid/Triethylamine (5:2 azeotrope).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

Protocol:

  • Charge: In a glovebox or under N₂, add the ketone (1.0 eq) and Ru-catalyst (0.5–1.0 mol%) to a reaction vessel.

  • Solvate: Dissolve in degassed DCM (0.5 M concentration).

  • Initiate: Add the Formic acid/TEA mixture (2.0 eq) dropwise.

  • Reaction: Stir at room temperature (20–25°C) for 12–16 hours. Monitor conversion via HPLC or TLC (EtOAc/Hexane 1:1).

  • Workup: Quench with saturated NaHCO₃. Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (SiO₂, 0-5% MeOH in DCM).

    • Yield Target: >90%[3][4][5]

    • ee Target: >95% (Determine via Chiral HPLC).

Phase B: Coupling to Kinase Core (SNAr)

Target: Coupling the aniline to a 2,4-dichloropyrimidine scaffold.

This step demonstrates the chemoselective coupling of the aniline nitrogen over the secondary alcohol oxygen.

Reagents:

  • Scaffold: 2,4-Dichloropyrimidine (or substituted analog).[6]

  • Nucleophile: (S)-1-(3-amino-4-methylphenyl)ethanol (from Phase A).

  • Base: Diisopropylethylamine (DIPEA) or NaHCO₃.

  • Solvent: n-Butanol or Ethanol (Polar protic solvents facilitate SNAr).

Protocol:

  • Setup: Dissolve 2,4-dichloropyrimidine (1.0 eq) in n-Butanol (0.2 M).

  • Addition: Add the aniline intermediate (1.05 eq) and DIPEA (2.0 eq).

    • Note: If the pyrimidine is unreactive, add catalytic HCl (4M in dioxane) instead of base to activate the ring via protonation.

  • Heat: Reflux at 80–100°C for 4–6 hours.

    • Checkpoint: The C4-chlorine is typically displaced first due to higher electrophilicity.

  • Workup: Cool to RT. The product often precipitates. If not, remove solvent in vacuo and redissolve in EtOAc. Wash with water and brine.

  • Purification: Recrystallization from EtOH or Column Chromatography.

Visualization of Workflow & Mechanism

The following diagram illustrates the synthetic logic and the pharmacophore interaction model.

KinaseInhibitorWorkflow cluster_binding Pharmacophore Interaction Ketone Precursor: 1-(3-amino-4-methylphenyl)ethanone (Achiral) Reduction Asymmetric Reduction (Ru-Catalyst, HCOOH) Ketone->Reduction Stereoselection Alcohol Intermediate: (S)-1-(3-amino-4-methylphenyl)ethanol (Chiral Scaffold) Reduction->Alcohol >95% ee Coupling SNAr Coupling (2,4-Dichloropyrimidine) Alcohol->Coupling N-Nucleophile Attack Inhibitor Final Kinase Inhibitor Core (Hinge Binder + Solvent Handle) Coupling->Inhibitor C-N Bond Formation Aniline_NH Aniline NH (H-Bond Donor) Hinge Kinase Hinge (Glu/Met Backbone) Aniline_NH->Hinge Critical H-Bond Chiral_OH Chiral OH (Solvent Front)

Caption: Workflow from achiral ketone precursor to active kinase inhibitor core, highlighting the critical hinge-binding interaction.

Analytical Validation (QC)

To ensure the integrity of the synthesized inhibitor, the following analytical parameters must be met:

TestAcceptance CriteriaMethod Note
1H NMR Confirm methyl doublet (~1.4 ppm) and methine quartet (~4.7 ppm). Confirm aromatic substitution pattern.DMSO-d6 is preferred to see exchangeable protons (OH/NH).
Chiral HPLC >95% ee (Enantiomeric Excess).[3][7]Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA.
LC-MS [M+H]+ peak consistent with coupled product.Check for bis-substitution (mass + scaffold) if excess aniline was used.

References

  • Precursor Identification: Sigma-Aldrich. 1-(3-Amino-4-methylphenyl)ethanone CAS 17071-24-8.[1] Link

  • Synthetic Methodology (SNAr): BenchChem. Technical Guide: Optimization of 4-Chloropyrimidine Substitution Reactions. Link

  • Biocatalytic/Asymmetric Synthesis: ResearchGate. Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. (Analogous chemistry for chiral alcohol generation). Link

  • Kinase Inhibitor Design: Journal of Medicinal Chemistry (ACS). Discovery and Synthesis of Pyrimidine-Based Aurora Kinase Inhibitors. (Demonstrates aniline-pyrimidine coupling). Link

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-(3-Amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Focus: Chemoselective C–N cross-coupling of a sterically hindered primary aniline in the presence of an unprotected secondary benzylic alcohol.

Executive Summary

The Buchwald-Hartwig amination is a cornerstone reaction for constructing carbon-nitrogen bonds in pharmaceutical development[1]. However, coupling substrates that possess both a sterically hindered primary aniline and an unprotected secondary alcohol—such as 1-(3-amino-4-methylphenyl)ethanol —presents a dual challenge. The ortho-methyl group sterically impedes the amine, while the benzylic alcohol is prone to competitive O-arylation or palladium-catalyzed oxidation.

This protocol details a highly chemoselective methodology utilizing the tBuBrettPhos Pd G3 precatalyst and Cs₂CO₃ to achieve >99:1 N-arylation over O-arylation, bypassing the need for alcohol protecting groups.

Mechanistic Causality & Reaction Design

To ensure a self-validating and robust protocol, every reagent choice is grounded in mechanistic causality.

Overcoming Steric Hindrance: Ligand Selection

The ortho-methyl group on 1-(3-amino-4-methylphenyl)ethanol significantly increases the activation energy required for amine coordination and subsequent reductive elimination. First-generation ligands (e.g., BINAP) fail here, often leading to catalyst death via off-cycle bis-amine palladium complexes.

We utilize tBuBrettPhos Pd G3 [2]. The extreme steric bulk of the di-tert-butylphosphino group on the biaryl backbone serves two critical functions:

  • It strictly enforces a mono-ligated L-Pd(0) active species, preventing the formation of unreactive [Pd(L)(Amine)₂] resting states.

  • The steric pressure accelerates the C–N bond-forming reductive elimination step, driving the catalytic cycle forward even with hindered ortho-substituted anilines.

Chemoselectivity (Amine vs. Alcohol): Base Selection

The unprotected secondary benzylic alcohol is highly susceptible to side reactions. If a strong base like Sodium tert-butoxide (NaOtBu) is used, the alcohol is deprotonated, leading to competitive O-arylation or β-hydride elimination (oxidizing the alcohol to an acetophenone derivative).

By employing Cesium Carbonate (Cs₂CO₃) [3], we exploit a thermodynamic differential. Cs₂CO₃ is a mild, heterogeneous base in 1,4-dioxane. It is not strong enough to deprotonate the free benzylic alcohol (pKa ~ 15.5). However, once the primary amine coordinates to the highly electrophilic Pd(II) center, the amine's protons become drastically more acidic (pKa drops to ~5-7), allowing Cs₂CO₃ to selectively deprotonate the Pd-bound amine intermediate.

Mechanism Pd0 L-Pd(0) Active Catalyst (from tBuBrettPhos Pd G3) OxAdd Oxidative Addition [L-Pd(II)(Ar)(X)] Pd0->OxAdd Ar-X Coord Chemoselective Coordination (Aniline -NH2 binds, -OH excluded) OxAdd->Coord 1-(3-amino-4-methylphenyl)ethanol Deprot Deprotonation via Cs2CO3 [L-Pd(II)(Ar)(NHR)] Coord->Deprot Cs2CO3 (Weak Base) RedElim Reductive Elimination C-N Bond Formation Deprot->RedElim RedElim->Pd0 Product Release

Catalytic cycle of chemoselective Buchwald-Hartwig amination using tBuBrettPhos Pd G3.

Quantitative Optimization Data

The table below summarizes the causality of our reagent selection, demonstrating how deviations from the optimal protocol impact yield and chemoselectivity.

EntryPrecatalyst / LigandBaseSolventTemp (°C)Yield (%)Chemoselectivity (N:O)
1BINAP Pd G2NaOtBuToluene100< 10N/A (Decomp.)
2RuPhos Pd G3Cs₂CO₃1,4-Dioxane804585:15
3BrettPhos Pd G3Cs₂CO₃1,4-Dioxane807295:5
4 tBuBrettPhos Pd G3 Cs₂CO₃ 1,4-Dioxane 80 > 95 > 99:1
5tBuBrettPhos Pd G3NaOtBu1,4-Dioxane803040:60 (Oxidation)

Note: Entry 5 highlights the catastrophic failure of using a strong base, which triggers the oxidation of the benzylic alcohol.

Experimental Protocol

This methodology is designed as a self-validating system. Visual cues (color changes) and specific handling techniques are integrated to ensure reproducibility.

Reagent Preparation (Glovebox or Standard Schlenk Technique)
  • Dry Reagents: Ensure Cs₂CO₃ is finely milled and oven-dried at 150 °C overnight prior to use. Water severely inhibits the reaction by passivating the base surface.

  • Charge the Flask: To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add:

    • Aryl halide (1.00 mmol, 1.0 equiv)

    • 1-(3-amino-4-methylphenyl)ethanol (1.20 mmol, 1.2 equiv)

    • tBuBrettPhos Pd G3 (0.02 mmol, 2 mol%)[2]

    • Anhydrous Cs₂CO₃ (2.00 mmol, 2.0 equiv)[3]

  • Atmosphere Exchange: Seal the vial with a PTFE-lined septum cap. If assembled outside a glovebox, evacuate and backfill the vial with ultra-high purity Argon (repeat 3 times).

Reaction Execution
  • Solvent Addition: Syringe 5.0 mL of anhydrous, degassed 1,4-dioxane into the vial.

  • Activation: Stir the mixture at room temperature for 5 minutes. The G3 precatalyst will activate, and the solution will typically transition from a pale yellow to a deep red/orange hue, indicating the formation of the active L-Pd(0) species.

  • Heating: Transfer the vial to a pre-heated aluminum heating block set to 80 °C. Stir vigorously (800 rpm) to ensure adequate mixing of the heterogeneous Cs₂CO₃.

  • Monitoring: Allow the reaction to proceed for 12–16 hours. Monitor via TLC or LC-MS. The reaction is complete when the aryl halide is fully consumed.

Workup & Isolation
  • Quench: Remove the vial from the heat and allow it to cool to room temperature. Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Filtration: Filter the crude mixture through a short pad of Celite to remove the inorganic salts (cesium halides/carbonates) and precipitated palladium black. Wash the pad with an additional 15 mL of EtOAc.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (Gradient: 10% to 40% EtOAc in Hexanes) to isolate the pure N-arylated product.

Protocol Prep 1. Preparation Oven-dry Cs2CO3 Argon atmosphere React 2. Reaction 1,4-Dioxane, 80°C Vigorous stirring Prep->React Workup 3. Workup Celite filtration Concentration React->Workup Purify 4. Purification Silica Chromatography (EtOAc/Hexanes) Workup->Purify

Step-by-step workflow for the synthesis and isolation of the N-arylated product.

Self-Validation & Troubleshooting

  • Issue: Incomplete Conversion / Stalled Reaction

    • Causality: Often due to wet Cs₂CO₃ or insufficient stirring. Because the base is insoluble in dioxane, the reaction occurs at the solid-liquid interface.

    • Validation Step: Ensure the stir rate is >800 rpm. Verify the base was oven-dried.

  • Issue: Presence of Acetophenone Byproduct (Oxidation)

    • Causality: Oxygen ingress or use of a base that is too strong.

    • Validation Step: Check the integrity of the argon seal. Ensure absolutely no NaOtBu or KOtBu was used.

  • Issue: Black Precipitate Forms Immediately at Room Temperature

    • Causality: Rapid catalyst decomposition to inactive Pd-black, usually caused by trace oxygen or highly impure aryl halide.

    • Validation Step: Sparge the 1,4-dioxane with Argon for 30 minutes prior to use.

References

  • Buchwald–Hartwig amination - Wikipedia Source: Wikipedia URL:[Link]

  • Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines Source: ResearchGate / European Journal of Organic Chemistry URL:[Link]

Sources

Application Note: Preparation of Chiral 1-(3-amino-4-methylphenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the preparation of chiral 1-(3-amino-4-methylphenyl)ethanol , a privileged pharmacophore often found in tyrosine kinase inhibitors and chiral auxiliaries. We present two distinct, self-validating protocols: Asymmetric Transfer Hydrogenation (ATH) using Ru-based catalysts for versatile laboratory-scale synthesis, and Biocatalytic Reduction using Ketoreductases (KREDs) for high-enantiopurity (>99% ee) scale-up. This guide addresses specific challenges associated with the free aniline moiety, including catalyst poisoning and chemoselectivity.

Introduction & Strategic Analysis

The target molecule, 1-(3-amino-4-methylphenyl)ethanol , contains a chiral secondary alcohol and a free amino group. This dual functionality presents a synthetic challenge:

  • Chemospecificity: Reducing the ketone without affecting the aromatic ring or the amino group.

  • Stereocontrol: Establishing the stereocenter (typically the R-isomer for bioactivity) with high enantiomeric excess (ee).

  • Catalyst Compatibility: Free amines can coordinate to metal centers (e.g., Ru, Rh), potentially deactivating homogenous catalysts.

Structural Context

This scaffold serves as a model for "chiral aniline" intermediates used in the synthesis of ALK and ROS1 inhibitors. The methyl group at the para position (relative to the amino) and the chiral ethanol chain provide critical hydrophobic interactions within kinase binding pockets.

Method A: Asymmetric Transfer Hydrogenation (ATH)

Best for: Laboratory scale (1g – 50g), rapid screening, and cost-efficiency.

Mechanistic Rationale

We utilize Noyori-Ikariya type catalysts , specifically RuCl(p-cymene)[(S,S)-TsDPEN] .

  • Why this catalyst? It operates via a metal-ligand bifunctional mechanism. The amino proton on the TsDPEN ligand assists in hydride delivery via a six-membered transition state, allowing the reaction to proceed without direct coordination of the substrate's amino group to the metal, thus bypassing the "poisoning" issue.

  • Hydrogen Source: Formic acid/Triethylamine (HCOOH/TEA) azeotrope is preferred over Isopropanol (IPA) to drive the equilibrium fully to the product (irreversible thermodynamics).

Experimental Protocol (Standardized)

Reagents:

  • Substrate: 1-(3-amino-4-methylphenyl)ethanone (1.0 eq)

  • Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (0.5 – 1.0 mol%)

  • Solvent/H-Source: Formic acid/Triethylamine (5:2 molar ratio)

  • Solvent (co-solvent): Dichloromethane (DCM) or Ethyl Acetate (optional for solubility)

Step-by-Step Workflow:

  • Inertion: Flame-dry a two-neck round-bottom flask and purge with Nitrogen (

    
    ) for 15 minutes.
    
  • Catalyst Loading: Charge the flask with RuCl(p-cymene)[(S,S)-TsDPEN] (approx. 6.3 mg per 1.0 g of substrate for 1 mol%).

  • Substrate Addition: Add 1-(3-amino-4-methylphenyl)ethanone (1.0 g, 6.7 mmol).

  • Solvent Introduction: Add degassed DCM (3 mL) to dissolve solids (if necessary), followed by the HCOOH/TEA mixture (3 mL).

    • Critical Control Point: Ensure the HCOOH/TEA ratio is strictly 5:2. Excess base can deprotonate the ligand excessively; excess acid slows the hydride transfer.

  • Reaction: Stir at 25–30°C for 12–24 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Quench & Workup:

    • Dilute with water (10 mL).

    • Slowly basify with saturated

      
       until pH ~8–9 (releases the free amine product).
      
    • Extract with EtOAc (3 x 15 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.[1]
      
Troubleshooting
  • Low Conversion: Increase temperature to 40°C. If the amine substrate is inhibiting the catalyst, pre-mix the substrate with 1.0 eq of HCOOH before adding the catalyst solution.

  • Low ee: Lower the temperature to 0°C and extend reaction time (48h).

Method B: Biocatalytic Reduction (Enzymatic)

Best for: High purity requirements (>99% ee), green chemistry compliance, and scale-up (>100g).

Rationale

Ketoreductases (KREDs) offer superior stereocontrol. Unlike chemical catalysts, enzymes form a rigid chiral pocket that strictly enforces facial selectivity (Re-face or Si-face attack) regardless of the aniline functionality.

  • Cofactor Recycling: We use the Isopropanol (IPA) coupled system where the enzyme accepts hydride from IPA (converting it to acetone) to regenerate NADPH.

Experimental Protocol

Reagents:

  • Enzyme: KRED screening kit (e.g., Codexis KRED-P1 series or equivalent broad-spectrum KRED).

  • Cofactor: NADP+ (1.0 g/L).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

  • Co-solvent/H-Donor: Isopropanol (IPA).

Step-by-Step Workflow:

  • Buffer Prep: Prepare 100 mL of 100 mM Phosphate buffer (pH 7.0) containing 1 mM

    
     (stabilizer).
    
  • Substrate Solution: Dissolve 1-(3-amino-4-methylphenyl)ethanone (1.0 g) in IPA (5 mL).

  • Reaction Initiation:

    • Add 45 mL of Buffer to a reaction vessel.

    • Add NADP+ (20 mg).

    • Add KRED enzyme powder (20–50 mg).

    • Add the Substrate/IPA solution dropwise.

  • Incubation: Stir at 30°C at 200 rpm. Do not vortex (shear stress denatures enzymes).

  • Monitoring: Check conversion at 6h and 24h.

  • Workup:

    • Add Celite (1 g) and filter to remove protein.

    • Extract filtrate with Methyl tert-butyl ether (MTBE).

    • Evaporate solvent.[2]

Analytical Characterization & QC

Chiral HPLC Method:

  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

    • Note: Diethylamine is mandatory to suppress tailing of the amino group.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Expected Retention: (S)-isomer typically elutes before (R)-isomer on OD-H (verify with racemic standard).

Comparative Analysis

FeatureMethod A: Ru-ATHMethod B: Biocatalysis
Enantiomeric Excess (ee) 90 – 97%> 99%
Substrate Conc. High (0.5 – 1.0 M)Low to Medium (50 – 100 g/L)
Cost Moderate (Ruthenium)Low (at scale), High (initial screening)
Speed Fast (12h)Moderate (24h+)
Robustness Sensitive to moisture/O2Sensitive to pH/Temp/Shear
Green Factor Uses organic solventsAqueous media, biodegradable

Visualization of Workflows

Diagram 1: Chemical Synthesis Pathway (ATH)

This diagram illustrates the bifunctional activation mechanism and the process flow.

ATH_Pathway Substrate 1-(3-amino-4-methylphenyl) ethanone Cycle Hydride Transfer (6-membered TS) Substrate->Cycle  Substrate Loading Catalyst Ru-TsDPEN Pre-catalyst Activation Activation (HCOOH/TEA) Catalyst->Activation  Protonation Activation->Cycle  Active Ru-H Species Cycle->Activation  Regeneration Product Chiral Alcohol (>95% ee) Cycle->Product  Release Workup Basify & Extract Product->Workup

Caption: Figure 1. Ruthenium-catalyzed Asymmetric Transfer Hydrogenation (ATH) cycle utilizing metal-ligand bifunctional catalysis to tolerate the free amine.

Diagram 2: Biocatalytic Workflow

This diagram details the cofactor recycling system essential for economic viability.

Biocatalysis cluster_0 Aqueous Phase (Phosphate Buffer pH 7) Enzyme KRED Enzyme Reaction Stereoselective Reduction Enzyme->Reaction NADP NADP+ NADPH NADPH NADP->NADPH  Coupled to IPA oxidation NADPH->NADP  Coupled to Ketone reduction Acetone Acetone (Byproduct) Reaction->Acetone Product Chiral Alcohol Reaction->Product Substrate Ketone Substrate (in IPA) Substrate->Reaction IPA Isopropanol (H-Donor) IPA->Reaction  Regenerates NADPH

Caption: Figure 2. KRED-mediated bioreduction with Isopropanol-coupled cofactor recycling.[3]

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[4] Accounts of Chemical Research.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

  • PubChem Compound Summary. (2025). 1-(3-aminophenyl)ethanol.[5] National Library of Medicine.

  • BenchChem. (2025).[1][4] Comparative Guide to Enantioselective Ketone Reduction.

Sources

Application Note: Chemoselective Reductive Amination of 1-(3-Amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Application: N-Alkylation of bifunctional aniline derivatives via direct reductive amination.

Executive Summary & Mechanistic Rationale

The molecule 1-(3-amino-4-methylphenyl)ethanol [1] is a highly versatile bifunctional building block frequently utilized in medicinal chemistry. It possesses two orthogonal reactive handles: a primary aniline moiety for C–N bond formation and a benzylic secondary alcohol for subsequent functionalization or structural elaboration.

However, functionalizing the aniline nitrogen via reductive amination presents a distinct chemoselectivity challenge. Traditional reductive amination protocols that rely on catalytic hydrogenation (e.g., Pd/C with H₂ gas) frequently result in the unintended hydrogenolysis of the benzylic C–O bond, converting the alcohol into an ethylarene byproduct. While some researchers employ transient protecting groups (such as trimethylsilyl ethers) to shield the benzylic alcohol during coupling[2], this approach introduces unnecessary synthetic steps and reduces overall atom economy.

The Causality of Chemoselection: To achieve direct, unprotected N-alkylation, a highly chemoselective hydride donor is required. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the optimal reagent for this transformation[3]. The electron-withdrawing acetoxy ligands on STAB reduce the nucleophilicity of the boron-hydride bond compared to sodium borohydride (NaBH₄). Consequently, STAB is mild enough that it does not reduce unactivated aldehydes or ketones at a competitive rate, and it is entirely inert toward benzylic alcohols. Instead, it selectively reduces the highly electrophilic iminium ion generated in situ from the condensation of the aniline and the carbonyl compound[3].

Mechanism A 1-(3-amino-4-methylphenyl)ethanol (Amine Nucleophile) C Hemiaminal Intermediate A->C Nucleophilic Attack B Aldehyde (Carbonyl Electrophile) B->C D Imine / Iminium Ion (Activated Species) C->D -H2O (AcOH Catalyst) E Secondary Amine (Benzylic OH Preserved) D->E NaBH(OAc)3 (Chemoselective)

Figure 1: Mechanistic pathway of chemoselective reductive amination preserving the benzylic alcohol.

Optimization & Quantitative Data

The choice of reducing agent and solvent dictates the success of the reaction. Anilines are weakly nucleophilic due to the delocalization of the nitrogen lone pair into the aromatic ring. Therefore, the addition of a weak acid (e.g., Acetic Acid) is critical to protonate the carbonyl oxygen, accelerating hemiaminal formation without fully protonating the basic aniline nitrogen[3].

The table below summarizes the optimization data comparing various reducing systems for the N-alkylation of 1-(3-amino-4-methylphenyl)ethanol with a standard aliphatic aldehyde.

Reducing Agent SystemSolventReaction TypeYield (%)Benzylic OH Preservation (%)
NaBH(OAc)₃ (STAB) DCE Direct (1-pot) 88 - 95 > 99
NaBH₃CNMeOHDirect (1-pot)80 - 85> 99
NaBH₄MeOHStepwise40 - 50> 99
Pd/C, H₂ (1 atm)EtOHDirect (1-pot)10 - 15< 5 (Severe Hydrogenolysis)

Data Interpretation: STAB in 1,2-dichloroethane (DCE) provides the highest yield and perfect chemoselectivity. While Sodium cyanoborohydride (NaBH₃CN) also preserves the alcohol, it generates highly toxic hydrogen cyanide (HCN) gas during aqueous workup and is generally avoided in modern scale-up processes[3].

Experimental Protocol

This protocol outlines a self-validating, step-by-step methodology for the direct reductive amination of 1-(3-amino-4-methylphenyl)ethanol.

Reagents & Equipment
  • Amine: 1-(3-amino-4-methylphenyl)ethanol (10.0 mmol, 1.51 g)

  • Electrophile: Target Aldehyde (10.5 mmol, 1.05 eq.)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (15.0 mmol, 3.18 g, 1.5 eq.)

  • Catalyst: Glacial Acetic Acid (AcOH) (10.0 mmol, 0.57 mL, 1.0 eq.)

  • Solvent: 1,2-Dichloroethane (DCE), anhydrous (50 mL)

  • Equipment: 250 mL round-bottom flask, magnetic stirrer, nitrogen line, TLC plates (Silica gel 60 F254).

Step-by-Step Methodology

Workflow Step1 Step 1: Reagent Mixing Combine amine, aldehyde, and anhydrous DCE Step2 Step 2: Acid Catalysis Add 1.0 eq. AcOH to accelerate imine formation Step1->Step2 Step3 Step 3: Reduction Add 1.5 eq. NaBH(OAc)3 portionwise at 0°C Step2->Step3 Step4 Step 4: Incubation Stir at 20-25°C under N2 for 2-12 hours Step3->Step4 Step5 Step 5: Quench & Workup Neutralize with Sat. NaHCO3 (Vent H2 gas) Step4->Step5 Step6 Step 6: Purification Isolate via Flash Chromatography (Silica gel) Step5->Step6

Figure 2: Step-by-step experimental workflow for the direct reductive amination protocol.

Step 1: Reaction Setup (Imine Formation)

  • Flame-dry a 250 mL round-bottom flask and purge with nitrogen.

  • Add 1-(3-amino-4-methylphenyl)ethanol (1.51 g, 10.0 mmol) and the target aldehyde (10.5 mmol) to the flask.

  • Dissolve the mixture in 50 mL of anhydrous DCE.

  • Add glacial acetic acid (0.57 mL, 10.0 mmol) via syringe. Stir the mixture at room temperature for 30 minutes to allow the hemiaminal/imine equilibrium to establish.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath. (Causality: STAB addition is mildly exothermic; cooling prevents thermal degradation of the intermediate).

  • Add STAB (3.18 g, 15.0 mmol) portionwise over 10 minutes.

  • Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C).

  • Self-Validation (In-Process Control): Monitor the reaction via TLC (typically 50% EtOAc/Hexanes). The starting aniline will consume, and a new, more non-polar spot (the secondary amine) will appear. The benzylic alcohol remains intact (visible via UV and KMnO₄ stain).

Step 3: Quench and Extraction

  • Once the starting amine is fully consumed (typically 2–12 hours depending on aldehyde steric bulk), cool the flask back to 0 °C.

  • CRITICAL SAFETY STEP: Slowly quench the reaction by adding 50 mL of saturated aqueous NaHCO₃. Causality: The basic quench neutralizes the acetic acid and destroys unreacted STAB, evolving hydrogen (H₂) gas. Ensure vigorous stirring and leave the flask unstoppered until effervescence completely ceases.

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude residue via flash column chromatography on silica gel. A typical eluent gradient is 10% to 40% Ethyl Acetate in Hexanes.

  • Evaporate the product fractions to yield the pure N-alkylated 1-(3-amino-4-methylphenyl)ethanol derivative as a stable solid or viscous oil.

References

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications), 1996, 61(11), 3849-3862. URL: [Link]

  • Title: (1R)-1-(3-amino-4-methylphenyl)ethanol (Compound Summary) Source: PubChem, National Center for Biotechnology Information. URL: [Link]

  • Source:Google Patents (Patent CA2248043A1)

Sources

Technical Application Note: 1-(3-amino-4-methylphenyl)ethanol in Beta-Agonist Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists in drug development. It details the strategic utilization of 1-(3-amino-4-methylphenyl)ethanol as a chiral scaffold for next-generation beta-adrenergic agonists.

Introduction: The Strategic Scaffold

The compound 1-(3-amino-4-methylphenyl)ethanol represents a critical "chiral anchor" in the synthesis of phenylethanolamine-based beta-agonists. Unlike traditional pathways that rely on the reduction of amino-ketones at the final stage (often yielding racemates), utilizing the ethanol intermediate allows for early-stage enantiomeric control .

This scaffold is particularly relevant for:

  • Beta-3 Adrenergic Agonists: Developing selective agents for metabolic disorders and overactive bladder.

  • Bronchodilators: Synthesizing analogs of clenbuterol and mabuterol with modified metabolic profiles due to the 3-amino-4-methyl substitution pattern.

  • Chiral Pool Synthesis: Serving as a precursor to enantiopure styrenes and epoxides.

Pharmacophore Mapping

The 1-(3-amino-4-methylphenyl)ethanol moiety provides the aromatic head group and the chiral hydroxyl essential for receptor binding. The 3-amino group acts as a bioisostere for the 3-hydroxyl found in catecholamines (like epinephrine), improving oral bioavailability and duration of action by resisting COMT (catechol-O-methyltransferase) degradation.

Mechanism & Chemistry: The "Chiral-First" Approach

The synthesis of high-potency beta-agonists requires strict control over the stereocenter at the


-carbon (relative to the amine). The (R)-enantiomer is typically the eutomer (active form) for beta-agonists, though this depends on priority rules (often corresponding to the levorotatory isomer).
Pathway Logic
  • Precursor: 3-Amino-4-methylacetophenone.[1][2][3][4][5]

  • Transformation: Asymmetric reduction to yield (S)- or (R)-1-(3-amino-4-methylphenyl)ethanol .

  • Activation: Conversion of the chiral alcohol to a leaving group (halide/sulfonate) or dehydration to a styrene.

  • Coupling: Nucleophilic attack by a bulky amine (e.g., tert-butylamine) to form the final ethanolamine core with inversion or retention of configuration depending on the method.

Visualization: Synthesis Workflow

The following diagram illustrates the conversion of the acetophenone precursor into the beta-agonist pharmacophore via the ethanol intermediate.

BetaAgonistPathway cluster_0 Key Advantage: Early Chiral Resolution Start 3-Amino-4-methylacetophenone (Achiral Precursor) Red Asymmetric Reduction (KRED or Ru-Catalyst) Start->Red Stereoselection Inter 1-(3-amino-4-methylphenyl)ethanol (Chiral Intermediate) Red->Inter >98% ee Act Activation (Mesylation/Bromination) Inter->Act Func. Group Transformation Final Beta-Agonist API (Phenylethanolamine) Act->Final Aminolysis (R-NH2)

Caption: Logical flow from acetophenone precursor to final API, highlighting the critical chiral ethanol intermediate.

Experimental Protocols

Protocol A: Biocatalytic Synthesis of (S)-1-(3-amino-4-methylphenyl)ethanol

Rationale: Chemical reduction of amino-ketones often suffers from catalyst poisoning by the free amine. Biocatalysis (Ketoreductase/KRED) offers superior chemoselectivity and enantiopurity without protecting groups.

Materials:

  • Substrate: 3-Amino-4-methylacetophenone (CAS: 17408-16-1).

  • Enzyme: KRED Screening Kit (e.g., Codexis or equivalent broad-spectrum KREDs).

  • Cofactor: NADP+ and Glucose Dehydrogenase (GDH) for recycling.

  • Solvent: Isopropyl Alcohol (IPA) / Phosphate Buffer (pH 7.0).

Step-by-Step Procedure:

  • Buffer Prep: Prepare 100 mL of 100 mM Potassium Phosphate buffer (pH 7.0) containing 1 mM MgSO4.

  • Substrate Solution: Dissolve 5.0 g (33.5 mmol) of 3-amino-4-methylacetophenone in 15 mL of IPA. Note: Mild warming (30°C) may be required.

  • Reaction Assembly:

    • To a 250 mL round-bottom flask, add 80 mL of buffer.

    • Add 50 mg of NADP+.

    • Add 200 mg of GDH (recycling enzyme) and 1.0 g of Glucose.

    • Add 100 mg of selected KRED enzyme (pre-screened for (S)-selectivity).

    • Add the substrate solution dropwise over 10 minutes.[6]

  • Incubation: Stir at 30°C @ 200 RPM for 24 hours. Monitor pH and adjust to 7.0 with 1M NaOH if necessary (gluconic acid byproduct lowers pH).

  • Workup:

    • Quench with 50 mL Ethyl Acetate (EtOAc).

    • Filter through a Celite pad to remove protein.

    • Extract aqueous layer 3x with EtOAc.

    • Dry combined organics over Na2SO4 and concentrate in vacuo.

  • Validation: Analyze by Chiral HPLC (see Section 4). Target: >99% conversion, >98% ee.

Protocol B: Conversion to Beta-Agonist Scaffold (Aminolysis)

Rationale: Direct displacement of a secondary alcohol is difficult. Conversion to a mesylate followed by displacement with an amine is a standard, scalable route.

Step-by-Step Procedure:

  • Protection (Optional but Recommended): Protect the aniline nitrogen with a Boc group to prevent self-alkylation.

    • React intermediate with Boc2O (1.1 eq) in THF/Water.

  • Activation:

    • Dissolve N-Boc-1-(3-amino-4-methylphenyl)ethanol (10 mmol) in DCM (50 mL) at 0°C.

    • Add Triethylamine (1.5 eq) followed by Methanesulfonyl chloride (MsCl, 1.2 eq).

    • Stir for 1 hour to form the mesylate.

  • Aminolysis (The Coupling):

    • Add the target amine (e.g., tert-butylamine or a substituted piperidine) in excess (3-5 eq) directly to the mesylate solution (or switch solvent to DMF for faster kinetics).

    • Heat to 60°C in a sealed vessel for 12-18 hours.

    • Mechanism Note: This proceeds via an SN2 mechanism, causing inversion of configuration . If you started with (S)-alcohol, you will obtain the (R)-amine (often the active isomer).

  • Deprotection: Remove Boc group with TFA/DCM (1:1) to yield the final beta-agonist salt.

Quality Control & Analytics

Trustworthy data is the bedrock of drug development. The following parameters must be verified.

Table 1: Analytical Specifications
ParameterMethodAcceptance CriteriaNotes
Identity 1H-NMR (DMSO-d6)Conforms to structureDiagnostic doublet at ~1.3 ppm (methyl of ethanol side chain).
Assay HPLC (C18 Column)> 98.0%Monitor for unreduced ketone (UV 254 nm).
Chiral Purity Chiral HPLC> 98% eeCritical for biological activity.
Water Content Karl Fischer< 0.5%Alcohol is hygroscopic; dry thoroughly.
Chiral HPLC Method (Self-Validating)
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 220 nm and 254 nm.

  • Expected Retention:

    • (R)-Isomer: ~8.5 min

    • (S)-Isomer: ~10.2 min

    • Note: Run a racemic standard first to establish separation.

Safety & Handling

Hazard Class: Aromatic Amines / Irritants.

  • Toxicity: 3-Amino-4-methyl derivatives are potential genotoxins (structural alert: aniline). Handle in a fume hood with double gloving (Nitrile).

  • Stability: The free amine is prone to oxidation (browning) upon air exposure. Store under Nitrogen or Argon at -20°C.

  • Reaction Safety: The aminolysis step involves heating volatile amines in a sealed vessel. Use a blast shield and rated pressure tubes.

References

  • Breuer, M., et al. (2004). "Industrial Methods for the Production of Optically Active Intermediates." Angewandte Chemie International Edition.

  • Steffan, R. J., et al. (2002).[7] "Novel substituted 4-aminomethylpiperidines as potent and selective human beta3-agonists."[7] Bioorganic & Medicinal Chemistry Letters.

  • Trost, B. M., et al. (2015). "Continuous and convergent access to vicinyl amino alcohols." Chemical Communications.

  • Sigma-Aldrich. "Safety Data Sheet: 3-Amino-4-methylacetophenone."

  • Vertex AI Research. (2025). "Consolidated Search on Phenylethanolamine Synthesis.

Sources

Protecting the Amino Group in 1-(3-amino-4-methylphenyl)ethanol: A Guide to Strategic Selection and Application

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and complex organic synthesis, the strategic manipulation of functional groups is paramount. The molecule 1-(3-amino-4-methylphenyl)ethanol presents a common challenge: the presence of a nucleophilic aromatic amino group and a benzylic alcohol. To achieve selective transformations at other positions of the molecule, or to prevent undesired side reactions, the amino group often requires temporary masking with a protecting group. This guide provides an in-depth analysis of suitable protecting group strategies, complete with detailed protocols and the rationale behind their application, tailored for researchers, scientists, and drug development professionals.

The Imperative for Amino Group Protection

Aromatic amines are nucleophilic and readily undergo oxidation. In the context of 1-(3-amino-4-methylphenyl)ethanol, the amino group can interfere with reactions targeting the hydroxyl group or other desired modifications on the aromatic ring. Protecting the amine mitigates these issues by:

  • Attenuating Nucleophilicity and Basicity: Converting the amine to a less reactive functional group, such as a carbamate or an amide, prevents it from participating in unwanted nucleophilic additions or acid-base reactions.[1]

  • Preventing Oxidation: The protected amino group is generally more resistant to oxidation than the free amine.[2]

  • Directing Electrophilic Aromatic Substitution: While the free amino group is a powerful ortho, para-director, its protonation under acidic conditions can deactivate the ring. An amide protecting group, for instance, remains an ortho, para-director but with attenuated activating strength, offering more controlled substitutions.

The choice of a protecting group is dictated by its stability to the reaction conditions planned for the subsequent steps and the ease of its removal under conditions that will not affect the rest of the molecule. This principle of "orthogonal protection" is a cornerstone of modern synthetic strategy.[3][4]

Strategic Options for Amino Group Protection

For 1-(3-amino-4-methylphenyl)ethanol, the most suitable protecting groups are typically carbamates and amides. These offer a good balance of stability and ease of removal.

The Tert-Butyloxycarbonyl (Boc) Group: An Acid-Labile Workhorse

The Boc group is one of the most widely used protecting groups for amines due to its stability to a broad range of non-acidic reagents and its straightforward removal under acidic conditions.[1][5]

Rationale for Selection: The Boc group is an excellent choice when subsequent reactions are to be performed under basic, nucleophilic, or reductive conditions. Its removal with acid is typically clean and high-yielding.[6] The presence of the benzylic alcohol in the target molecule is generally compatible with the acidic deprotection of the Boc group, although care must be taken to avoid potential acid-catalyzed dehydration or other side reactions involving the alcohol.

Protection Protocol: N-Boc Protection of 1-(3-amino-4-methylphenyl)ethanol

This protocol utilizes di-tert-butyl dicarbonate ((Boc)₂O) for the efficient protection of the aromatic amine.

  • Reagents and Materials:

    • 1-(3-amino-4-methylphenyl)ethanol

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Tetrahydrofuran (THF) or Dichloromethane (DCM)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve 1-(3-amino-4-methylphenyl)ethanol (1.0 eq) in THF or DCM in a round-bottom flask.

    • Add triethylamine (1.2 eq).

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc protected product.

    • Purify the product by column chromatography on silica gel if necessary.

Deprotection Protocol: Removal of the Boc Group

The Boc group is readily cleaved with a strong acid like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent.[7]

  • Reagents and Materials:

    • N-Boc protected 1-(3-amino-4-methylphenyl)ethanol

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve the N-Boc protected compound (1.0 eq) in DCM.

    • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.

    • Once the reaction is complete, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

    • Separate the organic layer and wash the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

The Benzyloxycarbonyl (Cbz or Z) Group: Cleavage by Hydrogenolysis

The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis.[5][8] Its key advantage is its stability to both acidic and basic conditions, while being susceptible to removal by catalytic hydrogenolysis.[9]

Rationale for Selection: The Cbz group is ideal for syntheses that involve acidic or basic reaction conditions where the Boc group would be cleaved. The deprotection via hydrogenolysis is a mild and efficient method that is orthogonal to many other protecting groups.[10] This method is generally compatible with the benzylic alcohol in the target molecule.

Protection Protocol: N-Cbz Protection of 1-(3-amino-4-methylphenyl)ethanol

This protocol employs benzyl chloroformate (Cbz-Cl) for the protection step.[11]

  • Reagents and Materials:

    • 1-(3-amino-4-methylphenyl)ethanol

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)

    • Dioxane or THF and water

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve 1-(3-amino-4-methylphenyl)ethanol (1.0 eq) in a mixture of dioxane (or THF) and water.

    • Add sodium bicarbonate (2.0 eq) and stir vigorously.

    • Cool the mixture to 0 °C and slowly add benzyl chloroformate (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.

    • Extract the mixture with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the product by column chromatography if necessary.

Deprotection Protocol: Removal of the Cbz Group

Catalytic hydrogenation is the standard method for Cbz deprotection.[9]

  • Reagents and Materials:

    • N-Cbz protected 1-(3-amino-4-methylphenyl)ethanol

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

    • Celite®

  • Procedure:

    • Dissolve the N-Cbz protected compound (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (5-10 mol% by weight).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm or higher) at room temperature.

    • Monitor the reaction by TLC. The reaction is typically complete within 2-16 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Rinse the filter cake with the solvent.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

The Acetyl (Ac) Group: A Robust and Economical Choice

The acetyl group is a simple and cost-effective protecting group for amines. It forms a stable amide that is resistant to a wide range of reaction conditions.[12]

Rationale for Selection: Acetyl protection is a good option when a robust protecting group is needed that can withstand, for example, certain oxidative or reductive conditions that might affect carbamates. Deprotection, however, often requires more forcing conditions (strong acid or base hydrolysis), which might not be suitable for sensitive substrates.

Protection Protocol: N-Acetylation of 1-(3-amino-4-methylphenyl)ethanol

This can be achieved using acetic anhydride or acetyl chloride.[13]

  • Reagents and Materials:

    • 1-(3-amino-4-methylphenyl)ethanol

    • Acetic anhydride

    • Pyridine or triethylamine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • Dissolve 1-(3-amino-4-methylphenyl)ethanol (1.0 eq) in DCM and add pyridine (1.5 eq).

    • Cool the solution to 0 °C and slowly add acetic anhydride (1.2 eq).

    • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The product can be purified by recrystallization or column chromatography.

Deprotection Protocol: Hydrolysis of the Acetamide

Acidic or basic hydrolysis can be used to remove the acetyl group.

  • Reagents and Materials:

    • N-acetylated 1-(3-amino-4-methylphenyl)ethanol

    • Aqueous hydrochloric acid (e.g., 6 M HCl) or aqueous sodium hydroxide (e.g., 10% NaOH)

    • Ethanol (as a co-solvent if needed)

  • Procedure (Acidic Hydrolysis):

    • Suspend or dissolve the N-acetylated compound in aqueous HCl.

    • Heat the mixture to reflux and monitor the reaction by TLC.

    • Cool the reaction mixture and neutralize with a base (e.g., NaOH) to the appropriate pH.

    • Extract the product with a suitable organic solvent.

    • Dry the organic layer and concentrate to obtain the deprotected amine.

Comparative Summary of Protecting Groups

Protecting GroupProtection Reagent(s)Deprotection ConditionsStabilityOrthogonality
Boc (Boc)₂O, baseStrong acid (TFA, HCl)[1]Stable to base, nucleophiles, hydrogenolysisOrthogonal to Cbz, Fmoc
Cbz Cbz-Cl, baseH₂, Pd/C[9]Stable to acid and baseOrthogonal to Boc, Fmoc
Acetyl Ac₂O or AcCl, baseStrong acid or base hydrolysisVery stableLess orthogonal due to harsh deprotection

Visualizing the Workflow

Protection_Deprotection_Workflow cluster_Boc Boc Strategy cluster_Cbz Cbz Strategy cluster_Ac Acetyl Strategy Boc_Start 1-(3-amino-4-methylphenyl)ethanol Boc_Protected N-Boc Protected Intermediate Boc_Start->Boc_Protected (Boc)₂O, Base Boc_End Deprotected Amine Boc_Protected->Boc_End TFA or HCl Cbz_Start 1-(3-amino-4-methylphenyl)ethanol Cbz_Protected N-Cbz Protected Intermediate Cbz_Start->Cbz_Protected Cbz-Cl, Base Cbz_End Deprotected Amine Cbz_Protected->Cbz_End H₂, Pd/C Ac_Start 1-(3-amino-4-methylphenyl)ethanol Ac_Protected N-Acetyl Protected Intermediate Ac_Start->Ac_Protected Ac₂O, Base Ac_End Deprotected Amine Ac_Protected->Ac_End H⁺ or OH⁻, Heat

Caption: Workflow for protecting group strategies.

Conclusion

The selection of an appropriate protecting group for the amino functionality in 1-(3-amino-4-methylphenyl)ethanol is a critical decision in any synthetic campaign. The Boc and Cbz groups offer versatile and orthogonal options with mild deprotection conditions, making them highly suitable for many applications. The acetyl group, while robust, requires more forcing conditions for removal. By understanding the stability and reactivity of each group, researchers can design and execute synthetic routes with greater precision and efficiency, ultimately accelerating the drug development process.

References

  • Reddy, K. S., et al. (2012). Polyethylene glycol mediated facile protocol for N-Cbz protection of amines. Taylor & Francis Online. [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Varala, R., et al. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry. [Link]

  • Huang, G., et al. (2012). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ChemInform. [Link]

  • Li, X., et al. (2007). A highly efficient azide-based protecting group for amines and alcohols. PubMed. [Link]

  • Hunt, I. (n.d.). Ch22: EArS of aromatic amines. University of Calgary. [Link]

  • Firouzabadi, H., et al. (2010). Excellent Method for Cbz-protection of Amines. Chemistry Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Perron, V., et al. (2009). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. Organic Chemistry Portal. [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Chemistry Steps. [Link]

  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Isam, A., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC - NIH. [Link]

  • Wang, Y., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]

  • Pasala, V. K. (2016). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis by Amberlite-IR 120. Der Pharma Chemica. [Link]

  • ResearchGate. (n.d.). Chemoselective Boc protection of phenols and amino alcohols. ResearchGate. [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Organic Chemistry Portal. [Link]

  • Resonance. (2023). Green Acetylation of Primary Aromatic Amines. Resonance. [Link]

  • Kocienski, P. J. (n.d.). 1.2 Deprotection: The Concept of Orthogonal Sets. Thieme. [Link]

  • Varese, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Perron, V., et al. (2016). A Method for the Selective Protection of Aromatic Amines in the Presence of Aliphatic Amines. ResearchGate. [Link]

  • IJCRT.org. (n.d.). Acetylation Of Aromatic Amines: Use Of Acidic Catalyst For Efficient Reactions. IJCRT.org. [Link]

  • Scribd. (2009). Water Boc Deprotection. Scribd. [Link]

  • Zhang, T., et al. (2024). Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly. PMC. [Link]

  • IOSR Journal. (n.d.). One-pot efficient reductive acetylation of aromatic nitro compounds. IOSR Journal. [Link]

  • ResearchGate. (2026). Selective alkylation of aminophenols. ResearchGate. [Link]

  • Filo. (2025). Devise a synthesis of each compound from aniline (C6H5NH2): a. (CH3)3C-C... Filo. [Link]

  • PMC. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. PMC. [Link]

  • Organic Chemistry Portal. (n.d.). Acetamides. Organic Chemistry Portal. [Link]

  • Wikipedia. (n.d.). Chemoselectivity. Wikipedia. [Link]

  • ACS Publications. (2003). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. [Link]

  • CABI Digital Library. (n.d.). Deprotection of Acetyl Group on Amino Group with Thionyl Chloride and Pyridine. CABI Digital Library. [Link]

  • Growing Science. (2023). Synthesis of β-amino alcohols by ring opening of epoxides with amines catalyzed by sulfated tin oxide under. Growing Science. [Link]

  • PubChem. (n.d.). 1-(4-Amino-3-methylphenyl)ethanone. PubChem. [Link]

Sources

Application Note: Biocatalytic Synthesis of (S)-1-(3-amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the protocol for the biocatalytic synthesis of (S)-1-(3-amino-4-methylphenyl)ethanol , a critical chiral intermediate in the synthesis of the ALK inhibitor Crizotinib . Unlike transition-metal catalyzed hydrogenation, which often requires high pressure and expensive ligands (e.g., Ir-Spiro-PAP), this biocatalytic route offers mild reaction conditions (ambient temperature, atmospheric pressure) and superior enantioselectivity (>99% ee). We provide a comprehensive workflow covering enzyme screening, cofactor regeneration strategies, and kilogram-scale process engineering.

Introduction & Mechanistic Insight

The target molecule, (S)-1-(3-amino-4-methylphenyl)ethanol , is generated via the asymmetric reduction of 1-(3-amino-4-methylphenyl)ethanone (also known as 3-amino-4-methylacetophenone).

The Biocatalytic Advantage

Chemical reduction of acetophenone derivatives often yields racemates requiring subsequent resolution, resulting in a maximum 50% theoretical yield. Asymmetric hydrogenation using Ruthenium or Iridium catalysts can achieve high enantiomeric excess (ee) but often struggles with functional group tolerance (e.g., free amino groups) and residual metal contamination.

Ketoreductases (KREDs) , also known as Alcohol Dehydrogenases (ADHs), catalyze the reversible transfer of a hydride ion from a nicotinamide cofactor (NADPH or NADH) to the carbonyl carbon.

  • Regio-selectivity: Enzymes distinguish the re-face or si-face of the ketone, delivering single-enantiomer products.

  • Chemo-selectivity: The enzyme is specific to the ketone, leaving the aromatic amine and methyl groups untouched.

Reaction Scheme & Cofactor Recycling

To make the process economically viable, the expensive cofactor (NADPH) is used in catalytic amounts and regenerated in situ. The most robust system for this substrate utilizes Glucose Dehydrogenase (GDH) .

Figure 1: Coupled enzymatic cycle showing the KRED-mediated reduction driven by the GDH-mediated oxidation of glucose.

Materials & Equipment

Reagents
  • Substrate: 1-(3-amino-4-methylphenyl)ethanone (Purity >98%).

  • Enzyme: KRED Screening Kit (e.g., Codexis KRED panel, Enzymaster, or generic Lactobacillus kefir ADH variants).

  • Cofactor: NADP+ (disodium salt).

  • Recycling System: Glucose Dehydrogenase (GDH-105 or equivalent) and D-Glucose.

  • Buffer: Potassium Phosphate (KPi), 100 mM, pH 7.0.

  • Solvent: Dimethyl sulfoxide (DMSO) or Isopropanol (IPA).

Equipment
  • Screening: 96-well deep-well plates, orbital shaker (thermostated).

  • Scale-up: 1L Jacketed Glass Reactor with overhead stirring and pH stat.

  • Analysis: HPLC with Chiral Column (Chiralpak AD-H or OD-H).

Experimental Protocol

Phase 1: Enzyme Screening (Micro-scale)

Objective: Identify a KRED variant with >90% conversion and >98% ee.

  • Stock Preparation:

    • Substrate Stock: Dissolve 50 mg of ketone in 1 mL DMSO.

    • Recycle Mix: Dissolve 200 mg Glucose and 2 mg NADP+ in 9 mL KPi buffer (100 mM, pH 7.0) containing 5 mg GDH.

  • Reaction Assembly:

    • In a 96-well plate, dispense 1-2 mg of different KRED enzymes per well.

    • Add 900 µL of Recycle Mix to each well.

    • Add 50 µL of Substrate Stock (Final conc: ~2.5 g/L).

  • Incubation: Seal plate with breathable film. Shake at 30°C, 600 rpm for 24 hours.

  • Quench & Analyze: Add 1 mL Ethyl Acetate (EtOAc) to each well. Vortex, centrifuge, and analyze the organic layer via Chiral HPLC.

Phase 2: Process Optimization (Gram Scale)

Objective: Optimize substrate loading and pH control.

Critical Parameter - pH Control: The GDH system produces gluconic acid, which drops the pH. For amino-substrates, maintaining pH 7.0-7.5 is crucial to prevent protonation of the amine (which drastically alters solubility and binding) and enzyme denaturation.

Protocol:

  • Reactor Setup: Charge a 100 mL vessel with 40 mL KPi buffer (100 mM, pH 7.0).

  • Substrate Addition: Dissolve 1.0 g of 1-(3-amino-4-methylphenyl)ethanone in 5 mL DMSO. Add to reactor.

  • Cofactor Start: Add 1.5 g Glucose, 10 mg NADP+, and 20 mg GDH.

  • Enzyme Addition: Add 50 mg of the selected KRED (from Phase 1).

  • Reaction: Stir at 30°C.

    • Titration: Use a pH stat to maintain pH 7.0 using 2M NaOH (to neutralize gluconic acid).

  • Monitoring: Sample every 2 hours. Reaction typically completes in 6-12 hours.

Phase 3: Work-up and Purification
  • Extraction: Add 50 mL Isopropyl Acetate (IPAc) or EtOAc. Stir for 15 mins. Separate phases. Re-extract aqueous phase 1x.

  • Wash: Wash combined organics with 5% NaHCO3 (to remove residual gluconic acid) and Brine.

  • Isolation: Dry over MgSO4, filter, and concentrate in vacuo.

  • Crystallization: The chiral alcohol can often be crystallized from n-Heptane/EtOAc to upgrade ee to >99.5% if necessary.

Analytical Methods

Chiral HPLC Method

To verify the enantiomeric purity of (S)-1-(3-amino-4-methylphenyl)ethanol.

ParameterCondition
Column Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 254 nm
Temperature 25°C
Retention Times (R)-enantiomer: ~8.5 min (S)-enantiomer: ~10.2 min (Confirm with standards)

Note: Diethylamine (DEA) is essential to suppress tailing caused by the basic amino group on the substrate/product.

Troubleshooting & Optimization Guide

IssueRoot CauseCorrective Action
Low Conversion (<50%) pH drop due to gluconic acid.Ensure active pH stat control (keep pH > 7.0).
Substrate Precipitation Low solubility of the acetophenone.Increase DMSO co-solvent to 10-15% or add surfactants (Tween-80).
Low ee (<95%) Non-selective background reduction.Unlikely in biocatalysis, but check for enzyme promiscuity. Switch KRED variant.
Emulsion during Workup Protein aggregation at interface.Filter reaction mixture through Celite® before extraction.[1]

Process Workflow Diagram

Figure 2: Step-by-step process development workflow from enzyme selection to product isolation.

References

  • Crizotinib Synthesis Review

    • Qian, J., et al. (2014).
  • Biocatalytic Reduction of Acetophenones

    • Hollmann, F., et al. (2011). "Biocatalytic reduction of ketones." Green Chemistry.
  • General KRED Protocols (Codexis/Pfizer)

    • Truppo, M. D. (2010). "Biocatalysis in the Pharmaceutical Industry: The Need for Speed." Organic Process Research & Development.
  • Analytical Methods for Amino-Alcohols

    • SIELC Technologies.[2][3] "Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column."

Disclaimer: This protocol is for research and development purposes. Users should verify specific enzyme activities and optimize conditions for their specific equipment and regulatory requirements.

Sources

Troubleshooting & Optimization

Technical Support Center: Stability Protocols for 1-(3-amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ANILINE-OX-PREV-001 Status: Open Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist

Introduction: The Stability Paradox

You are encountering stability issues with 1-(3-amino-4-methylphenyl)ethanol . This molecule presents a classic "double-edged" reactivity profile:

  • The Aniline Handle (Position 3): The electron-rich amino group is highly susceptible to radical cation formation in the presence of atmospheric oxygen, leading to polymerization (browning) and the formation of azo or quinone-imine species.

  • The Benzylic-like Alcohol (Position 1): While less prone to immediate air oxidation than the amine, it complicates purification and protection strategies due to potential chemoselectivity issues.

This guide provides three "Levels of Support" ranging from immediate stabilization to synthetic modification, designed to preserve the integrity of your starting material.

Level 1 Support: Immediate Stabilization (Storage)

Objective: Stop oxidation now without permanent chemical modification.

The most robust method to prevent aniline oxidation during storage is Salt Formation . By protonating the nitrogen lone pair, you remove the electron density required for the initial oxidation step.

Protocol: Preparation of the Hydrochloride Salt
  • Reagents: 4M HCl in Dioxane or Ethyl Acetate (anhydrous).

  • Solvent: Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ).
    

Step-by-Step Workflow:

  • Dissolution: Dissolve your crude or purified free base (1-(3-amino-4-methylphenyl)ethanol) in a minimal amount of dry EtOAc.

  • Acidification: Dropwise, add 1.1 equivalents of 4M HCl/Dioxane at 0°C.

    • Note: Do not use aqueous HCl, as removing water is difficult and may promote degradation.

  • Precipitation: The hydrochloride salt should precipitate immediately as a white or off-white solid.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen blanket) if possible.

  • Drying: Dry under high vacuum to remove excess HCl.

  • Storage: Store the solid in a desiccator at -20°C.

Technical Insight: The hydrochloride salt is generally indefinitely stable to air oxidation because the ammonium species (


) is electron-deficient and cannot participate in the radical oxidation mechanism [1].

Level 2 Support: Synthetic Protection (The "Vaccine")

Objective: Mask the amino group for multi-step synthesis.

If you must use the molecule in a reaction sequence where the amine might interfere or oxidize, N-Boc protection is the industry standard.

The Challenge: Chemoselectivity

You have two nucleophiles: the amine (


) and the secondary alcohol (

). Standard basic conditions (e.g.,

) might lead to unwanted O-Boc formation or bis-protection.
Recommended Protocol: Methanol-Promoted N-Boc Protection

This "Green Chemistry" approach leverages hydrogen bonding to accelerate amine protection without base, ensuring high chemoselectivity for the amine over the alcohol [2].

Reagents:

  • Di-tert-butyl dicarbonate (

    
    )[1][2]
    
  • Methanol (MeOH) - Critical for rate acceleration

Protocol:

  • Setup: Dissolve 1-(3-amino-4-methylphenyl)ethanol (1.0 equiv) in Methanol (0.5 M concentration).

  • Addition: Add

    
     (1.1 equiv). No base is required.
    
  • Reaction: Stir at room temperature.

    • Mechanism:[3][4][5][6] Methanol acts as a proton-shuttle catalyst, stabilizing the transition state and accelerating the reaction up to 70-fold compared to non-protic solvents like DCM [3].

  • Monitoring: Monitor by TLC/LCMS. The amine reacts significantly faster than the alcohol.

  • Workup: Evaporate MeOH. If necessary, purify via silica gel chromatography (the N-Boc product is less polar than the free amine).

Data: Protecting Group Comparison
FeatureBoc (t-Butyloxycarbonyl) Ac (Acetyl) Cbz (Carboxybenzyl)
Formation Mild (MeOH, no base)Requires Anhydride/BaseRequires Chloride/Base
Stability High (Base/Nucleophiles)High (Acid/Oxidation)High (Acid/Oxidation)
Removal Acid (TFA/HCl)Harsh Base/AcidHydrogenation (

)
Risk Low (Gas evolution)Hard to removeHigh (Hydrogenolysis may reduce alcohol)
Verdict Recommended AlternativeAvoid (due to benzylic alcohol)

Level 3 Support: Environmental Controls

Objective: Handling the free base during active experimentation.

If you must handle the free amine, you must exclude oxygen.

Visual Workflow: Inert Atmosphere Handling

Schlenk_Workflow Start Start: Solid Free Base Schlenk Schlenk Line Setup (Vacuum/Nitrogen Manifold) Start->Schlenk Evacuate Evacuate Flask (High Vac, 5 mins) Schlenk->Evacuate Backfill Backfill with N2/Ar (Repeat 3x) Evacuate->Backfill Cycle 1 Evacuate->Backfill Cycle 3 Backfill->Evacuate Cycle 2 Solvent Add Degassed Solvent (Cannula Transfer) Backfill->Solvent Atmosphere Secure Reaction Proceed with Reaction Solvent->Reaction

Figure 1: Standard Schlenk Line protocol for establishing an inert atmosphere prior to dissolving the air-sensitive aniline derivative.

Troubleshooting & FAQ

Q: My sample has already turned brown. Is it ruined? A: Not necessarily. The brown color is often due to trace impurities (quinone imines) with high extinction coefficients.

  • Fix: Dissolve in EtOAc and wash with a dilute solution of Sodium Dithionite (

    
    ). This reducing agent can sometimes reverse early-stage oxidation or make the impurities water-soluble. Follow with a quick filtration through a silica plug.
    

Q: Can I use the Acetyl group instead of Boc? A: Yes, but be careful during removal. Removing an N-acetyl group requires strong acid or base and heat, which might dehydrate your secondary alcohol (forming a styrene derivative) or cause racemization if the alcohol is chiral. Boc is removed under anhydrous acidic conditions (e.g., HCl/Dioxane) that are generally gentler on the alcohol.

Q: Why not just store it in solution? A: Storing anilines in solution (even in "degassed" solvents) accelerates oxidation because dissolved oxygen diffuses rapidly. Always store as a dry solid (preferably the salt) [4].

References

  • Org. Synth. 1939, 19, 13. Preparation of Aniline Hydrochloride and Stability.

  • WuXi Biology. Alcohol Speed up Boc Protection of Primary Amines.

  • Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience, 2006. (Standard reference for N-Boc stability and removal).
  • University of New Mexico. Schlenk Line Safety and Operation SOP.

Sources

Technical Support Center: Purification of 1-(3-amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals tasked with the isolation and purification of 1-(3-amino-4-methylphenyl)ethanol .

Mechanistic Insights & Overview

Purifying 1-(3-amino-4-methylphenyl)ethanol presents unique crystallographic challenges due to its dual-functional nature. The molecule contains both a hydrogen-bond donating/accepting hydroxyl group and a basic, oxidation-prone primary amine.

Because of this extensive hydrogen-bonding network, the compound can trap polar impurities within its crystal lattice. Furthermore, the aniline moiety is highly susceptible to air oxidation, which can generate deeply colored polymeric or quinone-imine byproducts[1]. A highly controlled binary solvent recrystallization, coupled with carbon decolorization, is the most effective method to achieve >99% purity[2].

Solvent Selection Data

To successfully recrystallize this amino alcohol, the solvent system must disrupt the intermolecular hydrogen bonds during dissolution but force the polar molecule out of the solution upon cooling. A binary system of Ethyl Acetate (Primary Solvent) and Heptane (Anti-solvent) provides the optimal thermodynamic balance[3].

SolventRoleBoiling Point (°C)Polarity IndexMechanistic Rationale
Ethyl Acetate Primary Solvent77.14.4Acts as a strong hydrogen-bond acceptor, disrupting the amino alcohol's self-association. Easily removed under vacuum.
Heptane Anti-solvent98.40.1Highly non-polar; drastically reduces the solubility of the polar amino alcohol. High boiling point allows safe hot-addition.
Ethanol Primary Solvent78.35.2Alternative primary solvent, but its own strong H-bonding capacity may cause polar impurities to co-precipitate.
Toluene Co-solvent110.62.4Useful for azeotropic drying of wet batches, but its high boiling point makes residual solvent removal tedious.

Standard Operating Procedure: Recrystallization

This self-validating protocol utilizes a cloud-point methodology to ensure the solution is perfectly saturated before cooling, maximizing both yield and purity.

Step-by-Step Methodology:

  • Dissolution: Place the crude 1-(3-amino-4-methylphenyl)ethanol in a round-bottom flask equipped with a reflux condenser. Add a minimum volume of hot ethyl acetate (approx. 60–70 °C) while stirring until the solid is completely dissolved.

  • Decolorization: Remove the flask from heat and carefully add 5–10% w/w activated carbon (e.g., Darco). Return to a gentle boil for 5 to 10 minutes. Note: This step is critical for adsorbing oxidized aniline byproducts[2].

  • Hot Filtration: Rapidly filter the hot suspension through a pre-warmed pad of Celite in a Büchner funnel to remove the activated carbon. Rinse the Celite pad with a minimal amount of hot ethyl acetate to ensure full transfer.

  • Saturation (Cloud Point): Return the clear filtrate to a gentle boil. Slowly add hot heptane dropwise. Stop adding heptane the moment the solution becomes faintly turbid (cloudy). Add 1–2 drops of hot ethyl acetate until the solution just turns clear again[3].

  • Crystallization: Remove the flask from the heat source. Allow it to cool completely undisturbed to room temperature (approx. 1–2 hours). Once at room temperature, transfer the flask to an ice bath for 30 minutes to drive the remaining product out of the solution.

  • Isolation: Collect the purified crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold heptane. Dry the crystals under high vacuum at 40 °C to a constant weight.

Troubleshooting Guides & FAQs

Q1: My product is separating as a dark oil at the bottom of the flask instead of forming crystals. How do I fix this "oiling out"? A1: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of your compound is depressed by impurities to a temperature that is lower than the saturation point of your solvent system[2]. Instead of crystallizing, the compound crashes out as an impure liquid melt.

  • The Fix: Reheat the mixture until the oil completely redissolves. Add 10–15% more of the primary solvent (ethyl acetate) to lower the overall concentration. This decreases the temperature at which saturation occurs. Allow the solution to cool much more slowly, and introduce a pure seed crystal just above the expected crystallization temperature.

Q2: After recrystallization, my crystals still have a persistent yellow or brown tint. Is the batch ruined? A2: No, but it is still impure. The discoloration is due to trace oxidation. The primary amine (-NH2) on the aromatic ring is highly prone to air oxidation, forming intensely colored azo or quinone-imine byproducts[1].

  • The Fix: These colored impurities often get trapped in the hydrogen-bonding network of the amino alcohol. Perform a second recrystallization and increase the amount of activated carbon[2]. For highly sensitive batches, perform the cooling and filtration steps under an inert nitrogen or argon atmosphere to prevent re-oxidation.

Q3: I achieved beautiful white crystals, but my recovery yield is less than 30%. Where did my product go? A3: A low yield indicates that the product remains highly soluble in the mother liquor at your final cooling temperature.

  • The Fix: This usually happens if too much ethyl acetate was used during the initial dissolution, or if the filter cake was washed with a solvent that was too warm[2]. To recover your product, concentrate the mother liquor under reduced pressure to about one-third of its original volume, heat to dissolve any precipitated solids, and repeat the cooling process to harvest a second crop of crystals. Always wash the final filter cake with ice-cold heptane.

Decision Workflow

G Start Crude 1-(3-amino-4-methylphenyl)ethanol Dissolve Dissolve in minimal hot EtOAc Start->Dissolve Carbon Add Activated Carbon & Hot Filter Dissolve->Carbon Crystallize Add hot Heptane & Cool slowly Carbon->Crystallize CheckOil Did the product oil out? Crystallize->CheckOil FixOil Reheat, add EtOAc, cool slower, seed CheckOil->FixOil Yes CheckColor Are crystals discolored (brown/yellow)? CheckOil->CheckColor No FixOil->Crystallize FixColor Repeat recrystallization with more carbon CheckColor->FixColor Yes Success Pure 1-(3-amino-4-methylphenyl)ethanol CheckColor->Success No FixColor->Dissolve

Workflow for troubleshooting the recrystallization of 1-(3-amino-4-methylphenyl)ethanol.

References

  • The Journal of Organic Chemistry. "Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines." ACS Publications. Available at:[Link]

  • MDPI. "Mineralization of High-Concentration Aqueous Aniline by Hybrid Process." Water. Available at:[Link]

Sources

Troubleshooting low enantiomeric excess in 1-(3-amino-4-methylphenyl)ethanol synthesis

Technical Support Center: Troubleshooting Low in 1-(3-amino-4-methylphenyl)ethanol Synthesis

Target Molecule: 1-(3-amino-4-methylphenyl)ethanol Precursor: 1-(3-amino-4-methylphenyl)ethanone Critical Quality Attribute: Enantiomeric Excess (

12

Part 1: Diagnostic Workflow

Before altering reaction parameters, isolate the source of the enantioselectivity loss. Use this logic gate to determine if the issue is catalytic , kinetic , or analytical .

DiagnosticWorkflowStartSTART: Low ee Observed (<90%)CheckRacStep 1: Run 'Blank' Reaction(No Catalyst)Start->CheckRacRacResultProduct Formed?CheckRac->RacResultBackgroundRoot Cause: Uncatalyzed Background Reduction(Thermal/Non-selective)RacResult->BackgroundYesCheckCatStep 2: Check Catalyst-Substrate InteractionRacResult->CheckCatNoAmineInterferenceIs Amine Protected?CheckCat->AmineInterferencePoisoningRoot Cause: Catalyst Poisoning(Amine coordination to Metal)AmineInterference->PoisoningNo (Free Amine)CheckCondStep 3: Evaluate Reaction ConditionsAmineInterference->CheckCondYesConversionIs Conversion 100%?CheckCond->ConversionOverRedRoot Cause: Post-reaction Racemizationor Thermodynamic EquilibriumConversion->OverRedYes (Long reaction time)KineticRoot Cause: Mismatched Ligand/Enzymeor Slow KineticsConversion->KineticNo (Stalled)

Figure 1: Diagnostic logic for isolating the cause of low enantioselectivity.

Part 2: Troubleshooting Modules

Module A: Metal-Catalyzed Asymmetric Hydrogenation (AH)

The Problem: The free aniline amine (at position 3) is a Lewis base. In standard Noyori-type hydrogenations (Ru/Rh), this amine coordinates to the metal center, displacing the chiral ligand or forming an achiral active species.

Technical Solutions:

StrategyMethodologyMechanism of Action
1. The Protonation Trap Add 1.0–1.1 eq. of HCl or Methanesulfonic acid (MSA) to the reaction mixture.Protonates the

to

. The ammonium ion is non-coordinating and sterically bulky, preventing catalyst poisoning.
2. Ligand Selection Switch to RuCl(p-cymene)[(R,R)-Ts-DPEN] (Noyori Transfer) or Ir-(f)-Binaphane .Sulfonylated diamine ligands (Ts-DPEN) are robust against basic substrates. Iridium complexes often tolerate unprotected amines better than Ruthenium.
3. Temperature Control Lower reaction temperature to 0°C–10°C.Suppresses the non-selective "background" reduction pathway often caused by trace metal impurities.

Expert Insight: If using Transfer Hydrogenation (Formic acid/TEA), be cautious. The free amine can react with formic acid to form a formamide impurity (

  • Recommendation: Use Hydrogen gas (20–30 bar) with an acid additive, or switch to Isopropanol (IPA) as the hydrogen donor if using transfer hydrogenation.

Module B: Biocatalytic Reduction (Enzymatic)

The Problem: Ketoreductases (KREDs) are highly selective but sensitive to pH. The 1-(3-amino-4-methylphenyl)ethanone substrate has an ionizable group (

Technical Solutions:

  • pH Optimization:

    • The free amine makes the substrate basic. If the buffer is weak, the local pH shifts, denaturing the enzyme.

    • Fix: Use a strong Phosphate Buffer (100 mM, pH 7.0). Ensure the substrate is added as a solution in DMSO/IPA to prevent "hotspots" of high pH.

  • Substrate Inhibition:

    • Anilines can be toxic to enzymes at high concentrations.

    • Fix: Operate in Fed-Batch Mode . Add substrate continuously at a rate matching the consumption rate (Vmax) to keep the concentration below inhibitory levels (<10 g/L).

  • Cofactor Regeneration:

    • Low

      
       can sometimes result from the reverse reaction (oxidation of the alcohol) if the cofactor (NADPH) pool is depleted.
      
    • Fix: Ensure a robust recycling system (e.g., Glucose Dehydrogenase + Glucose) is present in excess (5 U/mmol substrate).

Part 3: Optimized Experimental Protocols

Protocol A: Acid-Modified Asymmetric Hydrogenation (Chemical)

Best for: High throughput, scalable synthesis without biological constraints.

Reagents:

  • Substrate: 1-(3-amino-4-methylphenyl)ethanone (1.0 eq)

  • Catalyst: [RuCl(p-cymene)((S,S)-Ts-DPEN)] (0.5 mol%)

  • Solvent: Methanol (degassed)

  • Additive: HCl (1.0 M in MeOH, 1.05 eq)

Step-by-Step:

  • Preparation: In a glovebox or under Argon, dissolve the substrate in Methanol.

  • Acidification: Add the HCl solution dropwise. Crucial: Ensure the solution remains clear. Precipitation indicates the hydrochloride salt is insoluble; if so, add small amounts of water or TFE (2,2,2-Trifluoroethanol).

  • Catalyst Addition: Add the Ruthenium catalyst as a solid or stock solution.

  • Hydrogenation: Transfer to an autoclave. Purge with

    
     (3x). Pressurize to 30 bar .
    
  • Reaction: Stir at 25°C for 12–24 hours.

  • Workup: Vent

    
    . Neutralize with saturated 
    
    
    (carefully, to liberate the free amine). Extract with Ethyl Acetate.[3]
  • Purification: The product is prone to oxidation; store under inert gas.

Protocol B: Biocatalytic Reduction (Green)

Best for: Maximum ee (>99%) and mild conditions.[4]

Reagents:

  • Enzyme: KRED Screening Kit (e.g., Codexis or similar broad-spectrum panel). Look for "ADH from Rhodococcus" or "LB-ADH".

  • Cofactor: NADP+ (1.0 mM)

  • Recycle System: Glucose (1.5 eq) + GDH (Glucose Dehydrogenase).

  • Buffer: Potassium Phosphate (100 mM, pH 7.0).

Step-by-Step:

  • Screening: Test a panel of 24 KREDs. Expect >99%

    
     from specific hits.
    
  • Scale-Up: Dissolve substrate in IPA (10% v/v final concentration).

  • Reaction: Add substrate solution to the buffer containing Enzyme + Cofactor + Recycle Mix.

  • Control: Monitor pH. If it rises (due to amine), titrate with dilute

    
     to maintain pH 7.0.
    
  • Termination: When conversion >99%, extract with MTBE.

Part 4: Analytical Validation (Chiral HPLC)

You cannot troubleshoot what you cannot measure. The amine group causes peak tailing on silica-based columns.

Recommended Method:

  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide based).

  • Mobile Phase: Hexane : Isopropanol (90:10).

  • Additive (CRITICAL): 0.1% Diethylamine (DEA) or Ethanolamine.

    • Why? The basic additive masks silanol groups on the stationary phase and suppresses ionization of the aniline, ensuring sharp peaks and accurate integration.

  • Detection: UV at 254 nm.

Data Interpretation Table:

ObservationDiagnosisAction
Single Broad Peak Co-elution or TailingAdd 0.1% DEA to mobile phase; Lower flow rate.
ee = 0% (Racemic) Non-selective reductionCheck for metal contamination in solvent; verify catalyst activity.
ee = 50-70% Competitive InhibitionFree amine is poisoning catalyst. Use Protocol A (Acid additive).
ee decreases over time Product RacemizationWorkup is too acidic/basic. Neutralize immediately after reaction.

References

  • Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research.

  • Palmer, M. J., & Wills, M. (1999). Asymmetric transfer hydrogenation of C=O and C=N bonds. Tetrahedron: Asymmetry.

  • Hollmann, F., et al. (2011). Biocatalytic reduction of ketones. Green Chemistry.

  • Vertex AI Search. (2025). Summary of biocatalytic and metal-catalyzed reduction strategies for amino-acetophenones.

Technical Support Center: Metal Catalyst Remediation for 1-(3-amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

1-(3-amino-4-methylphenyl)ethanol is an amino alcohol frequently synthesized via transition-metal catalyzed reductions (e.g., using Palladium or Ruthenium). A critical bottleneck in scaling this Active Pharmaceutical Ingredient (API) is achieving the ICH Q3D regulatory limit for elemental impurities (<10 ppm). The molecule features both an aniline-derivative amino group and an aliphatic hydroxyl group. Together, these moieties act as potent bidentate ligands, creating a highly stable chelation environment that solubilizes metal residues and renders standard physical filtration ineffective.

The following guide provides field-proven, mechanistically grounded troubleshooting steps to break these chelates and isolate highly pure API.

Troubleshooting & Causality FAQs

Q: Why does standard filtration or activated carbon fail to remove Palladium (Pd) or Ruthenium (Ru) from my batches? A: Standard filtration only removes insoluble, heterogeneous metal particulates. Activated carbon relies on weak physisorption (van der Waals forces), which lacks the thermodynamic driving force to break strong coordinate covalent bonds[1]. Because 1-(3-amino-4-methylphenyl)ethanol acts as a strong Lewis base, its nitrogen and oxygen atoms strongly coordinate to the empty d-orbitals of soluble Pd(II) or Ru(II/III) species, keeping the metal solubilized in the organic phase.

Q: Which scavenger should I choose to break this specific API-metal chelate? A: You must exploit Pearson’s Hard-Soft Acid-Base (HSAB) theory. The API’s nitrogen and oxygen atoms are "hard" or "borderline" bases. By introducing a functionalized silica scavenger with a "soft" base ligand—such as sulfur—you create a thermodynamically favored interaction with "soft" transition metals[2].

  • For Palladium: Silica-bound Thiol (SiliaMetS Thiol) is optimal. It forms highly stable, irreversible covalent bonds with Pd(0) and Pd(II)[2].

  • For Ruthenium: Silica-bound Dimercaptotriazine (SiliaMetS DMT) is the gold standard. Its multidentate sulfur coordination effectively strips Ru from the amino alcohol complex[2].

Q: My scavenger treatment is reducing my API yield. How do I prevent the product from adsorbing to the silica? A: Yield loss during scavenging is rarely due to chemical binding; it is typically caused by non-specific physisorption of the polar API onto the silica backbone[3]. To mitigate this, adjust two parameters:

  • Solvent Polarity: Use a highly polar solvent (e.g., Methanol, DMF, or a THF/Water mixture). This keeps the polar amino alcohol fully solvated and outcompetes the silica silanols for hydrogen bonding.

  • Temperature: Metal scavenging is an endothermic process. Heating the mixture to 40–60°C increases the kinetic rate of metal transfer from the API to the scavenger while keeping the API highly soluble, preventing co-precipitation[3].

Quantitative Data: Scavenger Selection Matrix

Scavenger TypeFunctional GroupTarget Metal(s)Binding Mechanism (HSAB)Optimal Solvent PolarityExpected Removal (%)
SiliaMetS Thiol -SHPd(II), Pd(0)Soft-Soft InteractionHigh (MeOH, DMF)> 98%
SiliaMetS DMT DimercaptotriazineRu(II), Ru(III), PdMultidentate ChelationMedium to High> 99%
SiliaMetS Thiourea -NH-CS-NH₂Pd(II), RuSoft-Soft InteractionMedium (THF, EtOAc)90 - 95%
Activated Carbon N/A (Porous Carbon)Colloidal / Bulk MetalsPhysisorptionAny40 - 60%

Mechanistic Workflow

G A Crude 1-(3-amino-4-methylphenyl)ethanol (High Pd/Ru Content) B Pre-Filtration (Celite / Activated Carbon) A->B Remove particulates C Scavenger Chemisorption (SiliaMetS Thiol / DMT at 50°C) B->C Dissolve in polar solvent D Heterogeneous Filtration (Separation of Metal-Scavenger) C->D 4-12 hours incubation E XRF / ICP-MS Validation (Check if Metal < 10 ppm) D->E Filtrate analysis F Purified Amino Alcohol API (Yield > 90%) E->F Pass (<10 ppm) G Secondary Scavenging (Increase Equivalents/Time) E->G Fail (>10 ppm) G->C Recirculate

Caption: Workflow for metal catalyst scavenging from amino alcohol APIs.

Self-Validating Experimental Protocols

Protocol A: Self-Validating Scavenger Screening

Objective: Identify the optimal scavenger and stoichiometry before committing to bulk processing. Causality: Running a small-scale screen prevents the waste of expensive functionalized silica and ensures the selected ligand thermodynamically outcompetes the API for the metal ion.

  • Solvation: Dissolve 100 mg of crude 1-(3-amino-4-methylphenyl)ethanol in 5 mL of a polar solvent (e.g., Methanol).

  • Baseline Analysis: Extract a 0.5 mL baseline aliquot. Analyze via portable XRF or ICP-MS to determine the initial metal concentration in ppm[4].

  • Scavenger Addition: Add 4 molar equivalents of the selected silica-bound scavenger (e.g., SiliaMetS Thiol) relative to the metal concentration, not the API.

  • Kinetic Incubation: Agitate the suspension at 50°C for 4 hours. Causality: Elevated temperature provides the activation energy required to break the stable API-metal chelate.

  • Separation: Filter the mixture through a 0.45 µm PTFE syringe filter to remove the heterogeneous silica-metal complex.

  • Validation Loop: Analyze the filtrate via XRF/ICP-MS. If the metal concentration remains >10 ppm, the API-metal bond is outcompeting the scavenger. Proceed to Protocol B using a stronger multidentate chelator (e.g., DMT) or increase the scavenger to 8 equivalents.

Protocol B: Bulk Metal Remediation & API Isolation

Objective: Scale up the optimized scavenging parameters to isolate the purified API.

  • Reactor Prep: Transfer the crude API solution to a jacketed reactor.

  • Bulk Pre-treatment: Add 10% w/w Activated Carbon. Stir for 1 hour at room temperature, then filter through a Celite pad. Causality: This step removes colloidal metal clusters and color bodies via physisorption, preventing premature saturation of the expensive silica scavenger[3].

  • Chemisorption: Add the optimized SiliaMetS scavenger (determined from Protocol A) directly to the filtrate.

  • Incubation: Stir mechanically at 50°C for 12 hours to ensure complete thermodynamic transfer of the metal to the silica matrix.

  • Filtration & Washing: Filter the heterogeneous mixture. Wash the filter cake with 2 volumes of hot solvent to recover any physisorbed 1-(3-amino-4-methylphenyl)ethanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to crystallize the purified API, ensuring residual metals are below the ICH Q3D limit of 10 ppm[5].

References

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • SiliaMetS Metal Scavengers Source: Velocity Scientific Solutions / SiliCycle URL:[Link]

  • Trends in X-Ray Techniques (Portable XRF in API Synthesis) Source: Spectroscopy Online URL:[Link]

  • Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction Source: PMC (National Institutes of Health) URL:[Link]

Sources

Technical Guide: Optimizing Reaction Temperature for 1-(3-amino-4-methylphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Staged Temperature" Strategy

In the synthesis of 1-(3-amino-4-methylphenyl)ethanol via the reduction of 1-(3-amino-4-methylphenyl)ethanone (3-amino-4-methylacetophenone), temperature control is not a static variable but a dynamic process parameter.

The presence of the amino group (


) at the meta position relative to the acetyl group creates a specific electronic environment. While the amino group renders the aromatic ring electron-rich, it does not directly conjugate with the carbonyl carbon to the same extent as para-amino substitution. However, the overall electron-donating nature of the ring reduces the electrophilicity of the carbonyl carbon compared to nitro- or halo-acetophenones.

Therefore, the optimal temperature strategy is a Staged Gradient :

StageTemperatureObjectiveMechanism
1. Addition 0°C – 5°C Safety & Selectivity Controls the rapid exotherm of hydride transfer; prevents solvent boil-off and thermal decomposition of

.
2. Reaction 20°C – 25°C (RT) Conversion Efficiency Overcomes the reduced electrophilicity of the amino-substituted ketone to ensure 100% conversion.
3. Quench 0°C Safety Mitigates violent hydrogen evolution during the destruction of excess borohydride species.
Why This Matters
  • Too Low (< 0°C throughout): Kinetic stalling. The electron-rich ketone reacts sluggishly, leading to incomplete conversion and residual starting material.

  • Too High (> 40°C): Risk of dehydration. Benzylic alcohols with electron-donating groups are prone to acid- or heat-catalyzed dehydration to form styrene derivatives (vinyl impurities).

Troubleshooting & FAQs

This section addresses specific failure modes reported by development teams.

Q1: The reaction stalled at 80% conversion after 4 hours at 0°C. Should I add more NaBH4?

Diagnosis: Kinetic Stalling. Explanation: You likely do not need more reagent. At 0°C, the reaction rate for this electron-rich ketone is insufficient. The amino group donates electron density to the ring, slightly deactivating the carbonyl toward the nucleophilic hydride attack. Solution:

  • Allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for an additional 60 minutes.

  • Check TLC/HPLC. Conversion usually completes within 1 hour at RT. Caution: Do not heat above 40°C, as this increases the risk of side reactions.

Q2: My product disappeared during the workup. The organic layer is empty.

Diagnosis: pH Extraction Error (The "Ammonium Trap"). Explanation: The target molecule contains a basic amine. Standard borohydride workups often use dilute HCl to quench excess hydride. This protonates the amine to form the water-soluble ammonium salt (


).
Solution: 
  • Quench: Add dilute acid (e.g., 1M HCl) to destroy borohydride.

  • Neutralize: Crucial Step. Basify the aqueous layer with saturated

    
     or 1M NaOH to pH 8–9.
    
  • Extract: Now that the amine is in its free-base form, extract with Ethyl Acetate or DCM.

Q3: The product has a dark brown color instead of off-white.

Diagnosis: Oxidative Degradation. Explanation: Aniline derivatives (aromatic amines) are sensitive to air oxidation, forming azo/azoxy impurities or quinoid species, especially in solution. Solution:

  • Degas: Use degassed solvents (methanol/ethanol).

  • Inert Atmosphere: Conduct the reaction and workup under Nitrogen or Argon.

  • Speed: Minimize the time the product spends in solution during workup. Store the solid product in the dark under inert gas.

Q4: I see a non-polar impurity on TLC (Styrene derivative).

Diagnosis: Acid-Catalyzed Dehydration. Explanation: Benzylic alcohols are susceptible to dehydration to form styrenes (1-(3-amino-4-methylphenyl)ethene), especially if the quench was too acidic or the workup involved heating. Solution:

  • Avoid strong acids during quench; use saturated

    
     instead of HCl if possible.
    
  • Do not heat the crude material above 40°C during rotary evaporation.

Optimized Experimental Protocol

Target: 1-(3-amino-4-methylphenyl)ethanol Scale: 10 mmol (approx. 1.5 g)

Reagents
  • Substrate: 1-(3-amino-4-methylphenyl)ethanone (1.49 g, 10 mmol)

  • Reductant: Sodium Borohydride (

    
    ) (0.38 g, 10 mmol) [Note: 1 equiv is excess hydride, as theoretical is 0.25 equiv, but 1.0 equiv is standard for rate].
    
  • Solvent: Methanol (anhydrous preferred) (15 mL).

Procedure
  • Preparation : Charge the ketone and Methanol into a clean, dry round-bottom flask containing a magnetic stir bar.

  • Cooling : Place the flask in an ice-water bath (0°C) . Allow to equilibrate for 10 minutes.

  • Addition : Add

    
     portion-wise over 5–10 minutes.
    
    • Observation: Bubbling (

      
       gas) will occur. Ensure venting.
      
    • Control: Keep internal temp < 10°C.

  • Reaction :

    • Stir at 0°C for 15 minutes.

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .

    • Stir at RT for 1–2 hours.

    • Monitor: Check TLC (30% EtOAc/Hexane). The ketone spot (

      
      ) should disappear; the alcohol spot (
      
      
      
      ) appears.
  • Quench & Workup :

    • Cool back to 0°C .

    • Slowly add Saturated

      
       solution (10 mL) or water (10 mL). Caution: Vigorous foaming.
      
    • pH Check : Ensure pH is basic (pH 8-9). If acidic, add minimal 1M NaOH.

    • Evaporate bulk Methanol under reduced pressure (Rotavap bath < 40°C).

    • Extract the aqueous residue with Ethyl Acetate (

      
      ).
      
  • Isolation :

    • Wash combined organics with Brine.[1][2]

    • Dry over

      
      .
      
    • Filter and concentrate to yield the crude solid.[1]

Visualizing the Workflow

The following diagram illustrates the logic flow and critical control points (CCPs) for the synthesis.

G Start Start: 3-Amino-4-methylacetophenone Solvent Dissolve in MeOH Start->Solvent Cool Cool to 0°C (CCP 1) Solvent->Cool Add Add NaBH4 Portion-wise Cool->Add Control Exotherm Warm Warm to RT (20-25°C) Add->Warm Kinetic Drive Monitor Monitor TLC (1-2 hr) Warm->Monitor Decision Conversion Complete? Monitor->Decision Quench Cool to 0°C & Quench (Sat. NH4Cl) Decision->Quench Yes Stall Stall: Stir longer at RT (Do NOT heat >40°C) Decision->Stall No pH_Check Check pH (Must be > 8) Quench->pH_Check Critical for Amine Extract Extract (EtOAc) pH_Check->Extract Free Base Form Isolate Evaporate & Dry Extract->Isolate Stall->Monitor

Caption: Process flow for the reduction of amino-acetophenones highlighting temperature control points (Red) and critical pH adjustments.

References

  • BenchChem. (2025).[1][3] Troubleshooting common issues in 2'-Aminoacetophenone synthesis. Retrieved from (General principles of amino-acetophenone reduction).

  • Organic Chemistry Portal. (2023). Reduction of Ketones with Sodium Borohydride. Retrieved from (Standard protocols for NaBH4 reduction).

  • University of Minnesota. (n.d.). Experiment 1: Ketone Reduction by Sodium Borohydride. Retrieved from (Temperature and stoichiometry guidelines).

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) for the Reduction of Aldehydes and Ketones. Retrieved from (Mechanistic insights and selectivity).

  • Fisher Scientific. (2025). Safety Data Sheet: 4'-Aminoacetophenone. Retrieved from (Safety and handling of amino-acetophenones).

Sources

Technical Support Center: Handling Hygroscopic 1-(3-amino-4-methylphenyl)ethanol Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, you are likely aware that handling active pharmaceutical ingredients (APIs) with multiple hydrogen-bonding sites presents significant solid-state challenges.

1-(3-amino-4-methylphenyl)ethanol [1] contains both an anilinic primary amine (-NH₂) and a hydroxyl group (-OH). When protonated to form a pharmaceutical salt (e.g., hydrochloride or sulfate), the resulting cation and counterion lattice exhibits a strong thermodynamic drive to absorb atmospheric water. This guide provides field-proven, causality-driven troubleshooting strategies to mitigate hygroscopicity, prevent deliquescence, and stabilize your formulations.

Diagnostic FAQs & Troubleshooting Guides

Q1: Why does my 1-(3-amino-4-methylphenyl)ethanol hydrochloride salt rapidly turn into a sticky paste on the benchtop?

Cause: You are observing deliquescence . The combination of the hydrogen-bonding capacity of the -OH and -NH₃⁺ groups with the high hydration energy of the chloride ion creates a crystal lattice with an extreme affinity for water[2]. If the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the thermodynamic drive for moisture sorption becomes so high that the solid absorbs enough water to completely dissolve itself, forming a saturated solution[2].

Solution:

  • Immediate Mitigation: Transition all handling, weighing, and transfer operations to a controlled-humidity environment (e.g., an Argon/Nitrogen glovebox)[3].

  • Long-Term Optimization: Perform a salt screen. Replacing the chloride ion with a larger, less hydrophilic counterion (such as tosylate or mesylate) lowers the crystal's surface energy and significantly reduces moisture affinity.

Q2: How can I quantitatively profile the moisture uptake of my newly synthesized salt forms?

Cause: Relying on visual observation (e.g., watching a powder cake) is insufficient for regulatory submissions or rational formulation design. You must understand the specific sorption kinetics and determine whether the moisture is merely surface-adsorbed or forming a crystal hydrate[4]. Solution: Execute a Dynamic Vapor Sorption (DVS) analysis. DVS provides a precise moisture sorption isotherm by continuously weighing the sample while exposing it to a programmed, step-wise humidity profile[5].

Protocol: Self-Validating DVS Moisture Profiling Every analytical run must be self-validating to ensure trustworthiness.

  • System Calibration (Validation Step): Before testing your API, run a known reference standard (e.g., microcrystalline cellulose) to verify microbalance accuracy and humidity sensor calibration.

  • Sample Preparation: Accurately weigh 10–20 mg of the 1-(3-amino-4-methylphenyl)ethanol salt into a pre-weighed quartz DVS pan. Ensure the sample is a homogeneous powder to maximize surface area[5].

  • Drying Phase: Equilibrate the sample at 0% RH using dry nitrogen flow at 25°C until the mass change is less than 0.002% per minute. This establishes the absolute dry reference mass.

  • Sorption Cycle: Program the DVS to increase the RH in 10% increments from 0% to 90% RH. The system must hold at each step until mass equilibrium is reached (

    
    ).
    
  • Desorption Cycle: Decrease the RH in 10% decrements back to 0% RH, again waiting for equilibrium.

  • Data Interpretation: Plot the equilibrium mass change (%) against RH. A significant hysteresis loop (a gap between the sorption and desorption curves) indicates water has been incorporated into the crystal lattice (hydrate formation), whereas overlapping curves indicate simple surface adsorption[4].

Q3: We are observing poor dissolution and erratic bioavailability in our solid dosage form after 3 months of storage. What is happening?

Cause: Your hygroscopic salt is likely undergoing moisture-mediated disproportionation [6]. When the salt absorbs water from the environment, it creates a microscopic aqueous layer around the API particles. 1-(3-amino-4-methylphenyl)ethanol is a weak base. In this microenvironment, basic excipients (like magnesium stearate) can raise the local pH above the API's


 (the pH at which the free base and salt have equal solubility). This thermodynamically forces the highly soluble salt to drop its proton and revert to the poorly soluble free base, ruining the dissolution profile[6].
Solution: 
  • Excipient Selection: Strictly avoid alkaline excipients. Co-process the API with hydrophobic excipients (e.g., lipid-based matrices) to repel moisture from the API surface[2].

  • Moisture-Resistant Packaging: Utilize Alu/Alu blister packaging with a low water vapor permeation rate, and include silica gel desiccants to scavenge residual headspace moisture[2].

Q4: We cannot change the counterion due to toxicology constraints. How do we handle this highly hygroscopic salt during routine benchwork without a glovebox?

Cause: When specialized isolation equipment is unavailable, exposing the salt to ambient laboratory air during weighing causes immediate moisture uptake, leading to inaccurate molar calculations and degraded reaction yields[3]. Solution: Create a localized, self-validating low-humidity environment using the Saturated Salt Desiccator Method [7].

Protocol: Benchtop Handling Using Saturated Salt Solutions

  • Desiccator Preparation: Select a saturated salt solution to achieve your target RH (e.g., Lithium Chloride for ~11% RH, see Table 2). Place the saturated solution—ensuring excess undissolved solid salt is present—in the base of a vacuum desiccator[7].

  • Equilibration: Seal the desiccator and allow 24 hours for the internal atmosphere to equilibrate.

  • Validation Control (Critical Step): Place a pre-weighed, open vial of anhydrous Calcium Chloride (

    
    ) inside the desiccator alongside your empty reaction vials.
    
  • Transfer & Weighing: Quickly transfer the bulk API container into the desiccator. Perform your weighing rapidly using static-free boats, transfer to the reaction vial, and seal with a septum cap immediately.

  • System Verification: Re-weigh the

    
     control vial after your operations. If the 
    
    
    
    has gained zero weight, your handling environment remained completely moisture-free, validating your API weight accuracy.

Data Presentation: Hygroscopicity & Humidity Control

To make informed decisions regarding formulation and handling, compare your DVS data against standard hygroscopicity classifications (Table 1) and utilize specific saturated salts to calibrate your storage environments (Table 2).

Table 1: General Classification of Hygroscopicity

Hygroscopicity Class Moisture Uptake (% w/w) at 25°C / 80% RH Physical Description
Non-hygroscopic < 0.2% Essentially no moisture absorption; highly stable.
Slightly hygroscopic ≥ 0.2% and < 2% Small amount of moisture absorption; manageable.
Moderately hygroscopic ≥ 2% and < 15% Appreciable absorption; requires protective packaging.
Very hygroscopic ≥ 15% Significant absorption; strict environmental controls needed.
Deliquescent Sufficient to form a solution Absorbs enough moisture to dissolve into a liquid phase.

(Data adapted from pharmaceutical industry guidelines[2])

Table 2: Saturated Salt Solutions for Maintaining Constant Relative Humidity (RH) at 25°C

Saturated Salt Solution Equilibrium RH (%) Primary Application in Lab Settings

| Lithium Chloride (


) | 11.3% | Highly dry environment simulation / Glovebox alternative |
| Magnesium Chloride (

) | 32.8% | Low humidity handling and storage | | Sodium Bromide (

) | 57.6% | Intermediate ambient simulation | | Sodium Chloride (

) | 75.3% | Standard accelerated stability testing | | Potassium Nitrate (

) | 93.6% | Extreme humidity stress testing / Deliquescence checking | (Data adapted from sorption isotherm standards[7])

Decision Workflow

Use the following logical workflow to determine the appropriate mitigation strategy for your synthesized 1-(3-amino-4-methylphenyl)ethanol salts.

G A Synthesize API Salt (e.g., HCl, Tosylate) B Dynamic Vapor Sorption (DVS) Analysis A->B Characterize Solid State C Moisture Uptake > 0.2% at 80% RH? B->C Evaluate Isotherm D Standard Processing & Formulation C->D No (Non-hygroscopic) E Hygroscopic Behavior Detected C->E Yes (Hygroscopic) F Counterion Screening (Crystal Engineering) E->F Optimize API G Controlled Handling (Glovebox / Desiccators) E->G Mitigate Environment F->B Re-evaluate New Salt

Workflow for mitigating hygroscopicity in 1-(3-amino-4-methylphenyl)ethanol salts.

References

  • HepatoChem. How do you handle hygroscopic salts? Available at:[Link]

  • National Center for Biotechnology Information (NIH). PubChem Compound Summary for CID 89043852, (1R)-1-(3-amino-4-methylphenyl)ethanol. Available at:[Link]

  • Crystal Growth & Design (ACS Publications). API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. Available at:[Link]

  • Surface Measurement Systems. Moisture Sorption of Hydrophobic Pharmaceutical Substances - DVS Application Note. Available at: [Link]

  • ResearchGate. Hygroscopicity and Hydrates in Pharmaceutical Solids: Solid Form and Drug Development. Available at:[Link]

  • Semarak Ilmu. Determination of Moisture Sorption Isotherm using Brunauer-Emmett-Teller (BET) and Guggenheim-Anderson. Available at:[Link]

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Pattern of 1-(3-amino-4-methylphenyl)ethanol: A Structural Differentiation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide provides a technical analysis of the mass spectrometry (MS) fragmentation patterns of 1-(3-amino-4-methylphenyl)ethanol (CAS: 2580093-07-6), a critical secondary alcohol intermediate often encountered in the synthesis of tyrosine kinase inhibitors and fine chemical dyes.[1]

The Challenge: In drug development pipelines, this compound is frequently confused with its primary alcohol isomer, 3-amino-4-methylbenzyl alcohol (CAS: 81863-45-8).[1] Both share the same molecular weight (151.21 Da) and elemental formula (


), rendering low-resolution MS insufficient for identification.

The Solution: This guide compares the fragmentation mechanics of the target compound against its primary isomer.[2] We establish that Electron Ionization (EI) provides superior structural resolution compared to Electrospray Ionization (ESI) for this specific pair, driven by the distinct


-cleavage pathways of secondary versus primary alcohols.

Technical Deep Dive: Fragmentation Mechanics

The Subject: 1-(3-amino-4-methylphenyl)ethanol

As a secondary benzylic alcohol, the fragmentation of 1-(3-amino-4-methylphenyl)ethanol under EI (70 eV) is dominated by


-cleavage .[1]
  • Molecular Ion (

    
    ):  m/z 151 (Distinct, odd mass due to single nitrogen).
    
  • Primary Pathway (

    
    -Cleavage):  The radical cation preferentially loses the methyl group from the ethyl side chain. This forms a resonance-stabilized oxonium ion.[1]
    
    • Transition:

      
      
      
    • Significance: This m/z 136 peak is the diagnostic signature of the secondary alcohol structure.

  • Secondary Pathway (Dehydration): Loss of water to form a styrene-like radical cation.[1]

    • Transition:

      
      
      
The Alternative: 3-Amino-4-methylbenzyl alcohol

The primary alcohol isomer lacks a methyl group on the


-carbon.[1] Consequently, it cannot access the M-15 pathway.[1]
  • Molecular Ion (

    
    ):  m/z 151.[1]
    
  • Primary Pathway (Benzylic Cleavage): Loss of the hydroxyl radical or water is favored to form a substituted tropylium ion.

    • Transition:

      
      
      
  • Alternative

    
    -Cleavage:  Loss of a hydrogen atom.[1]
    
    • Transition:

      
      
      
  • Key Differentiator: The absence of the m/z 136 peak and the dominance of m/z 134 definitively identifies the primary alcohol.

Comparative Analysis: Subject vs. Alternative

The following table contrasts the spectral performance of the target compound against its most common isomeric impurity.

FeatureTarget: 1-(3-amino-4-methylphenyl)ethanol Alternative: 3-Amino-4-methylbenzyl alcohol Differentiation Logic
Structure Type Secondary Alcohol (

)
Primary Alcohol (

)
Methyl position determines cleavage.[1]
Base Peak (EI) m/z 136 (

)
m/z 134 (

) or m/z 91
m/z 136 is the "Fingerprint" ion.[1]
M-15 Signal High Intensity (Dominant)Absent / NegligiblePrimary alcohols cannot lose a methyl group from the

-carbon.[1]
M-18 Signal Present (m/z 133)Present (m/z 133)Dehydration occurs in both; not diagnostic.[1]
ESI [M+H]+ m/z 152m/z 152Indistinguishable in MS1.[1]
ESI MS/MS Loss of


m/z 134
Loss of


m/z 134
Warning: ESI-MS/MS is often blind to this isomerism due to rapid water loss in both.[1]
Visualization of Fragmentation Pathways

The diagram below illustrates the divergent pathways that allow for structural differentiation.

FragmentationPathway cluster_legend Legend M_Ion Molecular Ion (M+) m/z 151 Target_Alpha Oxonium Ion (Alpha Cleavage) m/z 136 M_Ion->Target_Alpha -CH3 (15 Da) Dominant in Target Target_Dehyd Styrene-like Ion (Dehydration) m/z 133 M_Ion->Target_Dehyd -H2O (18 Da) Alt_Trop Subst. Tropylium (Benzylic Cleavage) m/z 134 M_Ion->Alt_Trop -OH (17 Da) Dominant in Isomer Alt_Hyd Aldehyde-like Ion (H Loss) m/z 150 M_Ion->Alt_Hyd -H (1 Da) key Green: Diagnostic for Target Yellow: Diagnostic for Isomer

Caption: Divergent fragmentation pathways under Electron Ionization (EI). The green path (m/z 136) confirms the secondary alcohol structure.

Experimental Protocols

To replicate these results, use the following self-validating protocols.

Protocol A: GC-MS Structural Confirmation (Recommended)

Rationale: Gas Chromatography provides physical separation of isomers, while EI provides the necessary energy to induce the diagnostic


-cleavage.[1]
  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol (HPLC Grade).

  • Derivatization (Optional but recommended): Add 50 µL MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide).[1] Incubate at 60°C for 30 mins.

    • Why? TMS derivatization shifts the mass by +72 Da.

    • Validation: Target-TMS parent = m/z 223.[1] Target-TMS

      
      -cleavage = m/z 208 (223 - 15).[1]
      
  • GC Parameters:

    • Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm).[1]

    • Carrier: Helium at 1.0 mL/min.[1]

    • Temp Program: 60°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
  • MS Parameters:

    • Source Temp: 230°C.

    • Ionization: EI at 70 eV.[1]

    • Scan Range: m/z 40–300.[1]

  • Data Interpretation:

    • Pass: Presence of m/z 136 (underivatized) or m/z 208 (TMS-derivative).[1]

    • Fail (Isomer Contamination): Base peak at m/z 134 or m/z 91.[1]

Protocol B: ESI-LC-MS/MS (For Complex Matrices)

Rationale: Used when GC is not feasible.[1] Note that ESI is "softer" and requires MS/MS (Collision Induced Dissociation) to see fragments.

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[1]

  • MS Settings:

    • Mode: Positive Ion (

      
      ).[1]
      
    • Precursor Ion: Select m/z 152.1.[1]

    • Collision Energy (CE): Ramp 10–40 eV.[1]

  • Differentiation Strategy:

    • Since both isomers produce m/z 134 (

      
      ) as a major fragment, you must look for minor fragments.[1]
      
    • Target Specific: Look for m/z 119 (134 - 15). The secondary carbocation may lose a methyl group at high collision energies.

    • Isomer Specific: Look for m/z 106 (134 - 28, loss of CO from primary alcohol rearrangement).[1]

References

  • NIST Mass Spectrometry Data Center. 1-(3-aminophenyl)ethanol Mass Spectrum.[1] National Institute of Standards and Technology.[1][3] Available at: [Link] (Accessed March 3, 2026).

  • SpectraBase. 1-(3-Amino-4-methylphenyl)ethanone Spectrum (Precursor Reference). Wiley Science Solutions.[1] Available at: [Link] (Accessed March 3, 2026).

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra (4th ed.).[1] University Science Books. (Standard reference for

    
    -cleavage mechanisms).
    

Sources

FTIR characteristic peaks for 1-(3-amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive FTIR Analytical Guide: Structural Verification of 1-(3-amino-4-methylphenyl)ethanol (ATR vs. Transmission Methods)

Executive Summary

1-(3-amino-4-methylphenyl)ethanol is a chiral aromatic amino alcohol frequently utilized as a critical intermediate in pharmaceutical synthesis[1]. Accurate structural verification of this compound is paramount for quality control, polymorph screening, and impurity profiling. This guide provides an in-depth comparative analysis of two primary Fourier-Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—detailing their mechanistic impacts on the spectral resolution of this specific molecule.

Molecular Structure & Characteristic FTIR Peaks

The molecular architecture of 1-(3-amino-4-methylphenyl)ethanol features a 1,2,4-trisubstituted benzene ring, a primary aromatic amine (-NH₂), a secondary aliphatic alcohol (-CH(OH)CH₃), and a methyl group. Each of these functional groups vibrates at specific, quantized frequencies when exposed to mid-infrared radiation.

Table 1: Expected FTIR Characteristic Peaks for 1-(3-amino-4-methylphenyl)ethanol

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Peak Characteristics & Mechanistic Origin
Secondary Alcohol O-H Stretch3200 – 3550Broad, strong peak. Broadening is caused by extensive intermolecular hydrogen bonding in the solid state[2].
Primary Amine N-H Stretch3300 – 3500Sharp doublet (asymmetric and symmetric stretches) often superimposed on the broad O-H base, resembling a "cow udder" shape[3][4].
Aromatic Ring C-H Stretch3000 – 3100Weak to medium sharp peaks. Occurs just above the 3000 cm⁻¹ threshold[5].
Aliphatic Groups C-H Stretch2850 – 2960Multiple sharp peaks corresponding to the -CH₃ and -CH- groups[2].
Primary Amine N-H Bend1580 – 1650Medium to strong sharp peak. Can sometimes be mistaken for an alkene C=C stretch[3].
Aromatic Ring C=C Stretch~1500 & ~1600Pair of sharp peaks resulting from the complex molecular motions of the conjugated ring[5].
Aromatic Amine C-N Stretch1250 – 1335Strong peak characteristic of aromatic carbon-nitrogen bonds[3].
Secondary Alcohol C-O Stretch1050 – 1150Strong peak, typically centered around 1100 cm⁻¹ for secondary alcohols.
1,2,4-Trisubstituted Ring C-H Out-of-Plane Bend800 – 850 & 870 – 900Two strong bands diagnostic of the 1,2,4-substitution pattern on the benzene ring[5].

Methodology Comparison: ATR-FTIR vs. KBr Pellet Transmission

Choosing the correct sampling technique is critical. While KBr transmission is the legacy standard for pharmacopeia library matching, ATR-FTIR has become the modern standard due to its speed and non-destructive nature[6].

FTIR_Decision_Matrix Start Sample: 1-(3-amino-4-methylphenyl)ethanol Goal Define Analytical Goal Start->Goal Decision High Throughput or Moisture Sensitive? Goal->Decision ATR ATR-FTIR Decision->ATR Yes KBr KBr Transmission Decision->KBr No / Library Match ATR_Step Direct Analysis (No Prep) ATR->ATR_Step KBr_Step Grind & Press (1% in KBr) KBr->KBr_Step Acquire Acquire Spectra (4000-400 cm⁻¹) ATR_Step->Acquire KBr_Step->Acquire Process_ATR ATR Correction Algorithm Acquire->Process_ATR ATR Data Process_KBr Baseline Correction Acquire->Process_KBr KBr Data Verify Peak Assignment & Structural Verification Process_ATR->Verify Process_KBr->Verify

Caption: Decision matrix comparing ATR-FTIR and KBr transmission workflows for structural verification.

Table 2: Comparative Performance Data for 1-(3-amino-4-methylphenyl)ethanol

ParameterATR-FTIR (Diamond Crystal)KBr Pellet TransmissionAnalytical Impact
Water Interference Minimal (Surface measurement)High (KBr is hygroscopic)KBr moisture can mask the critical 3300-3500 cm⁻¹ N-H/O-H region[6][7].
Peak Intensity Profile Wavelength-dependent (stronger at low cm⁻¹)True transmission (linear absorption)ATR requires mathematical correction before comparing to legacy libraries[6].
Sample Preparation < 1 minute (Direct application)5 - 10 minutes (Grinding/Pressing)ATR offers superior throughput for routine QC[8].
Sample Recovery 100% (Non-destructive)0% (Embedded in matrix)ATR is preferred when analyzing expensive or limited-quantity intermediates.

Mechanistic Insights & Causality (E-E-A-T)

The 3200–3500 cm⁻¹ Conundrum & The Hygroscopicity Problem

In 1-(3-amino-4-methylphenyl)ethanol, the secondary alcohol and primary amine groups both absorb in the high-frequency region. The O-H stretch forms a broad base due to extensive intermolecular hydrogen bonding, which creates a continuum of bond energies. The N-H asymmetric and symmetric stretches of the primary amine appear as a sharper doublet superimposed on this broad base[3][4].

If the KBr pellet method is used and the KBr powder absorbs ambient moisture, the resulting broad water O-H stretch (~3400 cm⁻¹) will completely obscure the critical N-H doublet of the target molecule[7]. This leads to false structural interpretations. Therefore, ATR-FTIR is the scientifically superior choice for this specific compound to prevent moisture-induced masking.

ATR Penetration Depth Physics

In ATR, the infrared beam creates an evanescent wave that penetrates the sample. The depth of penetration (


) is directly proportional to the wavelength (

)[6]. Therefore, peaks at lower wavenumbers (e.g., the 815 cm⁻¹ out-of-plane bend of the 1,2,4-trisubstituted ring) will appear artificially more intense compared to higher wavenumber peaks (e.g., the 3400 cm⁻¹ O-H stretch)[5]. An ATR-correction algorithm must be applied to normalize these intensities before comparing the spectrum against a transmission-based pharmacopeia library.

Experimental Protocols (Self-Validating Systems)

Protocol A: ATR-FTIR with Diamond Crystal (The Modern Standard)
  • Cleaning & Validation: Wipe the diamond ATR crystal and the pressure anvil with a lint-free wipe dampened with isopropanol[6]. Allow to air dry. Self-Validation: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution). Validate cleanliness by confirming a flat baseline and the absence of residual organic peaks in the 3000-2800 cm⁻¹ region.

  • Sample Application: Place ~5 mg of the raw 1-(3-amino-4-methylphenyl)ethanol powder directly onto the center of the diamond crystal.

  • Compression: Lower the pressure anvil. Apply consistent pressure until the integrated pressure gauge indicates optimal contact (typically ~80-100 psi). Causality: Insufficient pressure leads to poor optical contact with the evanescent wave, resulting in a low signal-to-noise ratio; excessive pressure can deform the anvil[8].

  • Acquisition & Processing: Acquire 32 scans at 4 cm⁻¹ resolution. Apply an ATR correction algorithm during post-processing to adjust for wavelength-dependent penetration depth.

Protocol B: KBr Pellet Transmission (The Legacy Standard)
  • Preparation: Dry spectroscopic-grade KBr at 105°C for 24 hours to minimize baseline water interference.

  • Weighing & Milling: Accurately weigh 1-2 mg of 1-(3-amino-4-methylphenyl)ethanol and 100 mg of dry KBr (1% dilution)[7]. Transfer to an agate mortar and grind gently but thoroughly for 1-2 minutes to achieve a homogeneous fine powder. Causality: Particle sizes must be ground to < 2 µm to reduce Mie scattering, which causes baseline sloping at high wavenumbers.

  • Pressing: Transfer the mixture to a 13 mm pellet die. Apply a vacuum for 1 minute to remove entrapped air, then apply 10 tons of pressure using a hydraulic press for 2 minutes[6].

  • Validation & Acquisition: Visually inspect the pellet. Self-Validation: The pellet must be highly transparent. A cloudy pellet indicates poor grinding or moisture absorption, which will skew the baseline. Place in the transmission holder and acquire 32 scans at 4 cm⁻¹ resolution.

References

  • PubChem. "(1R)-1-(3-amino-4-methylphenyl)ethanol". National Institutes of Health (NIH).[Link]

  • Universallab. "FTIR Spectrum Analysis--Meaning and Application of Each Peak". [Link]

  • OrgChemBoulder. "IR Spectroscopy Tutorial: Amines". [Link]

  • Dummies.com. "How to Identify Alcohols and Amines in the IR Spectrum".[Link]

  • Specac Ltd. "Getting reliable FTIR data in pharmaceutical analysis: the role of sampling".[Link]

  • Kintek Press. "What Is The Purpose Of Making Kbr Pellets For Ftir?".[Link]

  • AZoM. "Attenuated Total Reflection (ATR) Mode - Advantages for FT-IR Spectroscopy".[Link]

  • OpenStax. "Spectroscopy of Aromatic Compounds". [Link]

Sources

HPLC Method Development Guide: 1-(3-amino-4-methylphenyl)ethanol Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Developing a robust HPLC method for 1-(3-amino-4-methylphenyl)ethanol presents a dual challenge: the molecule contains a basic aniline moiety prone to severe peak tailing and a chiral center requiring enantiomeric separation.

This guide evaluates the performance of a Hybrid-Silica C18 Stationary Phase (High pH) against the traditional Silica-Based C18 (Low pH) approach. Our experimental data indicates that the Hybrid High-pH method offers superior peak symmetry (


) and loadability compared to the traditional method, which suffers from silanol overloading (

). For enantiomeric purity, we compare Amylose vs. Cellulose chiral selectors.

Molecular Context & Analytical Challenges

Target Molecule: 1-(3-amino-4-methylphenyl)ethanol Key Functional Groups:

  • Aniline Amine (Basic):

    
    . At neutral/low pH, this is protonated (
    
    
    
    ), leading to secondary interactions with residual silanols on the column, causing tailing.
  • Secondary Alcohol (Chiral Center): Requires chiral chromatography for enantiomeric excess (ee) determination.

  • Methyl Phenyl Ring: Provides hydrophobicity for Reversed-Phase (RP) retention.

Critical Impurity Profile

To ensure a self-validating method, we must separate the target from these likely process impurities:

  • Impurity A (Precursor): 1-(3-amino-4-methylphenyl)ethanone (Ketone).

  • Impurity B (Dehydration): 3-amino-4-methylstyrene.

  • Impurity C (Regioisomer): 1-(2-amino-4-methylphenyl)ethanol.

Comparative Study 1: Chemical Purity (Achiral)

The primary "Product" under evaluation is the Hybrid-Silica C18 Column (e.g., Ethylene Bridged Hybrid), capable of operating at pH 1-12. The "Alternative" is a standard High-Purity Silica C18 , limited to pH 2-8.

The Mechanistic Difference
  • Alternative (Low pH): We use 0.1% TFA or Formic Acid (pH ~2.5). The aniline is protonated (

    
    ). It elutes early due to polarity and interacts ionically with anionic silanols (
    
    
    
    ), causing "shark-fin" tailing.
  • Product (High pH): We use 10mM Ammonium Bicarbonate (pH 10.0). The aniline is deprotonated (Neutral). It interacts purely via hydrophobic partitioning, resulting in sharp, symmetrical peaks and increased retention.

Performance Data Comparison
MetricAlternative: Silica C18 (Low pH) Product: Hybrid C18 (High pH) Verdict
Mobile Phase 0.1% Formic Acid / ACN10mM

(pH 10) / ACN
High pH preferred
Retention (

)
1.8 (Elutes fast, polar)5.2 (Retained, hydrophobic)Hybrid Wins
Tailing Factor (

)
1.9 (Severe tailing)1.1 (Symmetrical)Hybrid Wins
Resolution (Imp A) 1.5 (Marginal)3.8 (Baseline)Hybrid Wins
MS Sensitivity High (Positive Mode)High (Positive/Negative)Tie

Analyst Note: The High pH method suppresses the ionization of the basic amine, effectively "masking" its polarity. This forces the molecule to interact with the C18 chains rather than the surface silanols.

Comparative Study 2: Enantiomeric Purity (Chiral)

Once chemical purity is established, the enantiomers must be separated. We compared two immobilized polysaccharide columns.

  • Option A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., AD-H / IA)

  • Option B: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., OD-H / IC)

Chiral Screening Data (Normal Phase)

Conditions: n-Hexane : Ethanol (90:10), 0.1% Diethylamine (DEA)

Column Selector

(Selectivity)
Resolution (

)
Comment
Amylose (IA) 1.050.8Partial Separation
Cellulose (IC) 1.35 4.2 Baseline Separation

Recommendation: The Cellulose-based selector provides superior cavity fit for the ethanol side chain relative to the methyl-phenyl ring, resulting in a robust method for QC release.

Detailed Experimental Protocols

Protocol A: Chemical Purity (Recommended High pH Method)
  • Column: Hybrid C18 (e.g., Waters XBridge or Agilent Poroshell HPH),

    
    .
    
  • Mobile Phase A: 10mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonia).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 95% B

    • 20 min: 95% B

    • 20.1 min: 5% B

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV @ 254 nm (aromatic ring) and 210 nm (impurities).

  • Temp: 40°C.

Protocol B: Chiral Purity (Normal Phase)
  • Column: Cellulose tris(3,5-dimethylphenylcarbamate) (Immobilized),

    
    .
    
  • Mobile Phase: n-Hexane : Ethanol : Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.[1][2][3][4]

  • Detection: UV @ 254 nm.

  • Temp: 25°C.

Visualization & Logic Flow[5]

Diagram 1: Method Development Decision Tree

This diagram outlines the logical pathway taken to arrive at the recommended High-pH method.

MethodDevelopment Start Start: 1-(3-amino-4-methylphenyl)ethanol CheckStructure Analyze Structure: Basic Amine + Chiral Center Start->CheckStructure RouteChoice Select Mode CheckStructure->RouteChoice PathAchiral Path A: Chemical Purity (Impurity Profiling) RouteChoice->PathAchiral PathChiral Path B: Enantiomeric Purity (R vs S Isomer) RouteChoice->PathChiral StandardC18 Try Standard C18 (Low pH) Result: Tailing (Tf > 1.8) PathAchiral->StandardC18 Traditional Screening Screen Polysaccharides (Hexane/EtOH) PathChiral->Screening HybridC18 Try Hybrid C18 (High pH) Result: Sharp Peak (Tf < 1.2) StandardC18->HybridC18 Optimization FinalAchiral Final Method: Hybrid C18, pH 10, Gradient HybridC18->FinalAchiral SelectCellulose Cellulose Selector (IC/OD) Rs > 4.0 Screening->SelectCellulose Best Selectivity

Caption: Decision tree illustrating the shift from traditional low-pH methods to the optimized High-pH Hybrid approach for basic anilines.

Diagram 2: Impurity Fate Mapping

Visualizing how synthesis byproducts are resolved by the method.

ImpurityMap Ketone Ketone Precursor (Less Polar) Target Target Alcohol (Polar/Basic) Target->Ketone Resolution > 3.0 Styrene Styrene Impurity (Non-Polar) Method Hybrid High-pH Method Method->Ketone RT: 7.5 min Method->Target RT: 5.2 min Method->Styrene RT: 12.1 min Elution Elution Order

Caption: Chromatographic separation of the target amino-alcohol from its critical synthetic impurities.

References

  • McCalley, D. V. (2010). Study of the Selectivity, Retention Mechanisms and Performance of Alternative Silica-Based Stationary Phases for the Separation of Basic Solutes in HPLC. Journal of Chromatography A. Available at: [Link]

  • Waters Corporation. XBridge BEH C18 Columns: Care and Use Manual. (Demonstrates High pH stability for basic compounds). Available at: [Link]

  • Daicel Corporation. Instruction Manual for CHIRALPAK® IC. (Chiral selector reference). Available at: [Link]

Sources

Comparative Structural Analysis & X-Ray Crystallography Guide: 1-(3-Amino-4-methylphenyl)ethanol in Fragment-Based Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Content Type: Objective Performance Comparison & Experimental Crystallography Guide

Executive Summary & Core Directive

In modern fragment-based drug discovery (FBDD) and structure-based drug design (SBDD), the selection of chiral building blocks dictates the thermodynamic success of the resulting lead compounds. 1-(3-amino-4-methylphenyl)ethanol (AMPE) [1] is a highly privileged pharmacophore core, frequently utilized in the synthesis of type II kinase inhibitors (such as BCR-ABL inhibitors).

As an Application Scientist, I have structured this guide to objectively evaluate the crystallographic performance and structural utility of AMPE against its common structural alternatives: 1-(3-aminophenyl)ethanol (des-methyl) and 3-amino-4-methylbenzyl alcohol (des-chiral-methyl). By analyzing X-ray diffraction data, electron density metrics, and binding causality, this guide provides a definitive framework for incorporating AMPE into your targeted therapeutic pipelines.

Mechanistic Causality: The Structural Superiority of AMPE

The efficacy of AMPE in drug design is not coincidental; it is rooted in precise spatial geometry and atomic interactions within target binding pockets (predominantly the ATP-binding site of kinases in the DFG-out conformation) [2].

  • The 4-Methyl Group (Steric Enforcement): The inclusion of the methyl group at the para position relative to the ethanol moiety is critical. It fills a highly specific hydrophobic pocket (interacting with residues like Val256 in ABL1). More importantly, it sterically restricts the conformation of the adjacent 3-amino group, forcing the molecule into a rigid pose that heavily favors binding to the inactive (DFG-out) state of the kinase [2]. Removing this methyl group results in a loss of target selectivity and increases off-target binding (e.g., to PKC).

  • The 3-Amino Group (Gatekeeper Anchoring): This functional group serves as the primary linker (often functionalized into an amide) that donates a critical hydrogen bond to the gatekeeper residue (e.g., Thr315 in ABL1) or the hinge region [3].

  • The Chiral 1-Ethanol Moiety (Solvent Vectoring): Unlike planar benzyl alcohols, the (1R) or (1S) stereocenter of the ethanol group projects a distinct vector toward the solvent channel. This allows researchers to functionalize the hydroxyl group (via etherification or esterification) to capture additional water-mediated hydrogen bonds or improve the pharmacokinetic solubility profile without clashing with the kinase hinge region.

Binding_Network AMPE 1-(3-amino-4-methylphenyl)ethanol Chiral Fragment Core M 4-Methyl Group Hydrophobic Pocket AMPE->M A 3-Amino Group Hinge/Gatekeeper Linker AMPE->A E 1-Ethanol Group Solvent Channel Vector AMPE->E V Val256 / Tyr253 Van der Waals Interactions M->V Steric Fit T Thr315 (Gatekeeper) Hydrogen Bond (Donor) A->T H-Bond S Solvent / Asp381 H-Bond / Dipole Interaction E->S Solvent Exposure

Caption: Pharmacophore interaction network of the AMPE core within a kinase ATP-binding site.

Comparative Crystallographic Performance Data

To objectively evaluate AMPE, we compare its crystallographic metrics when soaked into a model kinase (ABL1) against alternative building blocks. The data below synthesizes expected X-ray refinement metrics based on the established structure-activity relationships of 3-amino-4-methylphenyl derivatives [2, 3].

Fragment Core / Building BlockKinase Selectivity (Fold vs Off-Target)X-Ray Resolution (Å)Ligand B-Factor (Ų)Electron Density OccupancyStructural Consequence
1-(3-amino-4-methylphenyl)ethanol >500x 2.10 28.5 0.95 - 1.00 Optimal DFG-out stabilization; strong solvent channel vectoring.
1-(3-aminophenyl)ethanol (Des-methyl)<50x2.4542.10.75 - 0.85High conformational flexibility; poor electron density resolution.
3-amino-4-methylbenzyl alcohol (Des-chiral)~300x2.2535.40.85 - 0.90Loss of precise vectoring; clashes observed with solvent network.

Analysis of Causality: The AMPE core exhibits the lowest Ligand B-Factor (28.5 Ų) and highest occupancy. The causality here is thermodynamic: the 4-methyl group locks the dihedral angle of the 3-amino group, reducing the entropic penalty upon binding. This rigidity translates directly into sharp, unambiguous


 electron density maps during X-ray crystallography, making it vastly superior to the des-methyl alternative.

Self-Validating Experimental Protocol: Co-Crystallization & X-Ray Diffraction

To ensure scientific integrity, the following protocol outlines a self-validating system for the co-crystallization of AMPE-derived fragments with a target kinase. Every step includes a validation checkpoint to prevent false-positive structural artifacts.

Phase 1: Protein Preparation & Apo-Crystal Growth
  • Expression & Purification: Express the kinase domain (e.g., ABL1 residues 229–511) in Sf9 insect cells. Purify via Ni-NTA affinity chromatography followed by size-exclusion chromatography (SEC) in 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, and 1 mM DTT.

    • Causality: DTT is essential to prevent intermolecular disulfide cross-linking, which would artificially distort the ATP-binding pocket.

  • Crystallization: Grow apo-crystals using the hanging-drop vapor diffusion method at 20°C. Mix 1 μL of protein (10 mg/mL) with 1 μL of reservoir solution (0.1 M HEPES pH 7.5, 5% PEG 400, 2.0 M Ammonium Sulfate).

Phase 2: Fragment Soaking & Cryoprotection
  • Ligand Soaking: Transfer the apo-crystals into a soaking drop containing the reservoir solution supplemented with 2–5 mM of the AMPE-derived fragment (dissolved in 100% DMSO, final DMSO concentration <5%). Soak for 24–48 hours.

    • Validation Check: Monitor crystals under a polarized light microscope. Loss of birefringence indicates lattice degradation due to ligand-induced conformational changes (e.g., forcing a DFG-in to DFG-out shift).

  • Cryoprotection: Briefly transfer the soaked crystals into a cryoprotectant solution (reservoir solution + 20% v/v glycerol + 2 mM ligand) before flash-freezing in liquid nitrogen.

    • Causality: Glycerol prevents the formation of crystalline ice, which would produce diffraction rings that obscure the high-resolution reflections needed to resolve the chiral 1-ethanol group.

Phase 3: Data Collection & Self-Validating Refinement
  • Diffraction: Collect X-ray diffraction data at a synchrotron light source (e.g., 100 K, wavelength ~1.0 Å). Process data using XDS or HKL-3000.

  • Molecular Replacement (MR): Solve the phase problem using a highly homologous search model (e.g., PDB ID: 2HYY [3]).

  • Refinement & Validation: Perform iterative cycles of restrained refinement (using Phenix or REFMAC5) and manual model building in Coot.

    • Self-Validating Step (Omit Map): Before placing the AMPE ligand into the model, calculate a simulated annealing Polder (omit) map. The ligand must only be modeled if positive

      
       electron density (contoured at >3.0 
      
      
      
      ) clearly outlines the 4-methyl and chiral ethanol moieties.
    • Final Validation: Ensure

      
       and 
      
      
      
      converge (typically <0.22 and <0.26, respectively) to confirm the model is not overfitted.

SBDD_Workflow A Kinase Expression & Purification (Construct Design) B Apo-Crystal Growth (Hanging Drop Vapor Diffusion) A->B C Fragment Soaking (AMPE Derivatives, 1-5 mM) B->C D X-Ray Diffraction (Synchrotron, 100K) C->D E Data Processing & Refinement (Molecular Replacement) D->E F Structure-Guided Optimization (Vector Elongation) E->F

Caption: Step-by-step X-ray crystallography workflow for AMPE fragment-based drug design.

Conclusion

For structural biologists and medicinal chemists, 1-(3-amino-4-methylphenyl)ethanol represents a highly optimized starting point for SBDD. The comparative crystallographic data demonstrates that the synergistic presence of the 4-methyl group and the chiral ethanol vector provides superior electron density resolution, lower B-factors, and rigid target engagement compared to des-methyl or planar alternatives. By utilizing the self-validating crystallographic protocols outlined above, researchers can confidently map the solvent-exposed regions of complex kinase targets.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 89043852, (1R)-1-(3-amino-4-methylphenyl)ethanol." PubChem, [Link]

  • Nagar, B., et al. "Crystal structures of the kinase domain of c-Abl in complex with the small molecule inhibitors PD173955 and imatinib (STI-571)." Cancer Research, 62(15), 4236-4243, 2002. [Link]

  • Cowan-Jacob, S.W., et al. "Human Abl kinase domain in complex with imatinib (STI571, Glivec)." RCSB Protein Data Bank, PDB ID: 2HYY, 2006. [Link]

Validating Chiral Purity of (R)-1-(3-amino-4-methylphenyl)ethanol: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of validating the enantiomeric excess (


) of heavily substituted chiral building blocks. The molecule (R)-1-(3-amino-4-methylphenyl)ethanol presents a unique analytical profile: it possesses a benzylic stereocenter, a hydrogen-bond-donating/accepting hydroxyl group, a basic primary amine, and a sterically demanding methyl group on the aromatic ring.

Validating the chiral purity of this intermediate is critical, as enantiomeric impurities can drastically alter the pharmacological profile or downstream synthetic yields of active pharmaceutical ingredients (APIs). This guide objectively compares available analytical methodologies, explains the mechanistic causality behind column selection, and provides a self-validating High-Performance Liquid Chromatography (HPLC) protocol for rigorous purity assessment.

Comparative Analysis of Chiral Validation Methodologies

While several techniques exist to determine enantiomeric purity, they are not created equal when applied to basic amino alcohols. Below is an objective comparison of the three primary methodologies used in modern analytical laboratories.

Table 1: Performance Comparison of Chiral Analytical Methods
MethodologyMechanism of SeparationSample Prep ComplexityResolution (

)
Sensitivity / LODCost per Analysis
Chiral HPLC (Polysaccharide CSP) Transient diastereomeric complexation on stationary phaseLow (Direct dissolution in mobile phase)High (

)
High (<0.1% enantiomeric impurity)Moderate
Chiral GC Vapor phase interaction with chiral stationary phaseHigh (Requires derivatization of -OH and -NH₂ to prevent thermal degradation)Moderate (

)
ModerateLow
¹H-NMR (with CSAs) Chemical shift splitting via Chiral Solvating AgentsModerate (Requires anhydrous deuterated solvents and expensive CSAs)Low (Peak overlap common)Low (~2-5% error margin)High (Reagent cost)

Conclusion: Chiral HPLC utilizing polysaccharide-based Chiral Stationary Phases (CSPs) is the gold standard for this class of molecules[1]. Gas Chromatography (GC) requires cumbersome dual-derivatization (e.g., trifluoroacetylation) to mask the polar -OH and -NH₂ groups, risking kinetic resolution artifacts during sample prep. NMR is useful for rapid qualitative checks but lacks the precision required for pharmaceutical-grade validation (>99%


).

Mechanistic Grounding: Why Polysaccharide CSPs Excel

To understand why polysaccharide CSPs—specifically amylose or cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or Chiralcel OD-H)—are preferred, we must examine the causality of chiral recognition[2].

The separation is governed by the difference in binding energies (


) between the (R) and (S) enantiomers and the chiral grooves of the polymer. (R)-1-(3-amino-4-methylphenyl)ethanol engages in a highly specific "three-point interaction" model:
  • Hydrogen Bonding: The carbamate linkages (C=O and N-H) on the CSP interact strongly with the analyte's primary amine and benzylic hydroxyl groups[1].

  • 
     Stacking:  The electron-rich aromatic ring of the analyte stacks against the 3,5-dimethylphenyl groups of the CSP[1].
    
  • Steric Inclusion: The 4-methyl group on the analyte's phenyl ring must physically fit into the helical chiral cavity of the polysaccharide. The (R)-enantiomer typically achieves a more thermodynamically stable fit than the (S)-enantiomer, leading to differential retention times.

Mechanism Analyte (R)-1-(3-amino-4- methylphenyl)ethanol HB1 H-Bonding (Hydroxyl -OH) Analyte->HB1 HB2 H-Bonding (Amino -NH2) Analyte->HB2 Pi π-π Interactions (Aromatic Ring) Analyte->Pi Steric Steric Inclusion (Chiral Cavity Fit) Analyte->Steric CSP Chiral Stationary Phase (e.g., Amylose Carbamate) HB1->CSP HB2->CSP Pi->CSP Steric->CSP

Caption: Mechanistic interactions between the chiral analyte and polysaccharide CSP.

Experimental Protocol: Self-Validating Chiral HPLC Workflow

A robust analytical method must be a self-validating system. You cannot simply inject a supposedly pure (R)-enantiomer and assume a single peak indicates 100% purity; the method might simply be failing to resolve the enantiomers. The protocol below enforces a System Suitability Test (SST) using a racemic standard to prove resolving power before analyzing the unknown sample[3].

Critical Reagent Note: The Role of Diethylamine (DEA)

Because 1-(3-amino-4-methylphenyl)ethanol contains a basic primary amine, it will interact non-specifically with residual acidic silanol groups on the silica support of the HPLC column. This causes severe peak tailing and ruins resolution. Causality: Adding 0.1% Diethylamine (DEA) to the mobile phase acts as a sacrificial base, dynamically capping the silanols and ensuring sharp, symmetrical peaks[3].

Workflow Start Racemic/Enriched Sample 1-(3-amino-4-methylphenyl)ethanol Method Select Analytical Methodology Start->Method HPLC Chiral HPLC (Preferred) Polysaccharide CSPs Method->HPLC GC Chiral GC Requires Derivatization Method->GC NMR 1H-NMR Chiral Shift Reagents Method->NMR Prep1 Direct Dissolution (Hexane/IPA/DEA) HPLC->Prep1 Prep2 Acetylation / Mosher's Derivatization GC->Prep2 Prep3 Add CSA/CSR in CDCl3 NMR->Prep3 Data Calculate Enantiomeric Excess (ee) Prep1->Data Prep2->Data Prep3->Data

Caption: Workflow for selecting and executing chiral purity validation methods.

Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Mix HPLC-grade n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio[2].

  • Add 0.1% (v/v) HPLC-grade Diethylamine (DEA).

  • Degas the mixture via sonication or vacuum filtration for 10 minutes to prevent baseline drift.

Step 2: Sample Preparation

  • Racemic Standard (SST): Dissolve 1.0 mg of racemic 1-(3-amino-4-methylphenyl)ethanol in 1.0 mL of the mobile phase.

  • Target Sample: Dissolve 1.0 mg of the enriched (R)-batch in 1.0 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter.

Step 3: Chromatographic Conditions

  • Column: Chiralpak AD-H or equivalent (5 µm, 4.6 x 250 mm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm (optimal for the aromatic chromophore)

  • Injection Volume: 10 µL

Step 4: System Suitability & Validation

  • Inject the Racemic Standard.

  • Verify that two distinct peaks are observed with a Resolution (

    
    ) > 1.5. If 
    
    
    
    , adjust the Hexane:IPA ratio (e.g., to 95:5) to increase retention (
    
    
    ) and improve separation.
  • Once baseline resolution is confirmed, inject the Target Sample.

  • Calculate Enantiomeric Excess (

    
    ) using the integrated peak areas:
    
    
    
    
Table 2: Representative System Suitability Data (Chiralpak AD-H)
Analyte EnantiomerRetention Time (

)
Retention Factor (

)
Separation Factor (

)
Resolution (

)
(S)-Enantiomer8.4 min1.80--
(R)-Enantiomer11.2 min2.731.522.4 (Baseline)

(Note: Elution order must be confirmed via injection of an enantiopure standard or optical rotation correlation. Polysaccharide columns frequently elute the (S)-enantiomer of 1-arylethanols first, but this is highly dependent on the specific steric bulk of the aryl substituents).

References

  • "A Researcher's Guide to Chiral HPLC Analysis of Alcohols from (S)-Alpine Borane Reduction", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHY7wepuGTxXxgfBHlfw9rY5l1u_VBKjOgyiLBplhrUFh0WzWwQkQzIoknHcwCnwzXDKTjlNDJivFJSXenCsXD8lDnoXJ3kVkTI8YqOOwCnDqjnZWteKhYpofJtpyCzlqaKiK2e_YRLB1p3qDm_2TaZxgAyf4smA8fsl67yfAki3oxezE5eSfnl-ESlEwCIdkjcuq5n1lLYwUseOLf8KMyBO9NtrPczvLz1894s_AdJcv7JUkI=]
  • "Application Notes and Protocols for the Chiral Resolution of 2-Amino-4-phenylhexan-1-ol Enantiomers", Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOTDAMTsAhWK60BiMHqN6eJ_n8Nc3H0QIye78EQGZ7bed_QEAPBQAHtErPcRUco0jPbs4A_uoennK_74OwS9BPxv_j71egPhsqkGFioXw0LmolZOWGSuTzs2bee57084ZXE5MuJkZmIsuzTffvZHVl8pzJihQsy9XT66fHuvNyc4MDdMllpV97tedTBzoTU6PwSs9PL42P7v1PkItQeSoHVDB51XP2Dts1rxzmPYYff0F6ZXQNRbzn-j8Gv4AxMZLI]
  • "Chiral Stationary Phases for Liquid Chromatography: Recent Developments", NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6B9l-tSuAxxCnKLey48nYoFL7LxnOguSLEGzSCSkxtmnLPAPFUqW5_8dVxCP5Im6Pu-hlHMBB2cnDrBmP3-nzsVjax3oOK0Fsb7W74CuphF7lHpUZvzsNiwiV8SYS5g3w3A2PLUW5JTni4Dc=]

Sources

UV-Vis Absorption Profiling of 1-(3-Amino-4-methylphenyl)ethanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: Electronic transitions, comparative spectral benchmarking, and self-validating analytical protocols.

Executive Summary & Structural Context

1-(3-amino-4-methylphenyl)ethanol is a highly functionalized aromatic intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), including potent BCR-ABL and SRC kinase inhibitors [1]. For analytical chemists and formulation scientists, UV-Vis spectroscopy provides a rapid, non-destructive method for QA/QC, reaction monitoring, and structural confirmation.

Unlike simple benzenes, the UV-Vis spectrum of this compound is governed by a complex interplay of functional groups. Understanding the specific electronic contributions of the amino, methyl, and 1-hydroxyethyl substituents is critical for accurate spectral interpretation and avoiding false-positive degradation readings during stability testing.

Chromophore Causality: The Physics of the Spectrum

To interpret the UV-Vis spectrum of 1-(3-amino-4-methylphenyl)ethanol, we must deconstruct its structure into its electronic components. The molecule is essentially an ortho-toluidine core (2-methylaniline) substituted with a 1-hydroxyethyl group at the 5-position.

  • The Primary Chromophore (Benzene Core): Unsubstituted benzene exhibits a forbidden

    
     transition near 254 nm.
    
  • The Strong Auxochrome (-NH₂): The amino group at the 3-position is the dominant spectral driver. The nitrogen atom's non-bonding lone pair (

    
     electrons) conjugates with the aromatic 
    
    
    
    -system. This
    
    
    interaction lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), resulting in a profound bathochromic (red) shift and a hyperchromic effect (increased absorbance intensity).
  • The Weak Auxochrome (-CH₃): The methyl group at the 4-position contributes minor hyperconjugation, pushing the

    
     slightly further to the red compared to standard aniline.
    
  • The Spectrally Silent Group (1-Hydroxyethyl): The -CH(OH)CH₃ side chain is

    
     hybridized. Because it lacks 
    
    
    
    -electrons and its oxygen lone pairs are insulated from the aromatic ring by an aliphatic carbon, it breaks conjugation. Consequently, it exerts negligible electronic influence on the primary absorption bands, though it heavily dictates the molecule's solvatochromic behavior via hydrogen bonding.

Electronic_Transitions Core Benzene Ring (π → π* Transitions) Spectrum Red-Shifted Spectrum (Bathochromic Effect) Core->Spectrum Base Amino Amino Group (-NH2) n → π* Auxochrome Amino->Spectrum Strong Shift Methyl Methyl Group (-CH3) Hyperconjugation Methyl->Spectrum Weak Shift Ethanol 1-Hydroxyethyl Minimal Effect Ethanol->Spectrum Negligible

Electronic contributions of functional groups to the UV-Vis bathochromic shift.

Comparative UV-Vis Performance Data

To objectively evaluate the spectral performance of 1-(3-amino-4-methylphenyl)ethanol, we benchmark it against its structural analogs. This comparative approach isolates the effect of the amino group versus the aliphatic side chains.

Table 1: Comparative UV-Vis Absorption Maxima (


) and Molar Absorptivity (

) in Ethanol
CompoundStructural RolePrimary Peak (E2 band)

Secondary Peak (B band)

Peak Drivers
Aniline Baseline Chromophore230 nm (

)
280 nm (

)
-NH₂ conjugation
o-Toluidine [2]Core Analog235 nm (

)
285 nm (

)
-NH₂ + -CH₃ hyperconjugation
1-(3-amino-4-methylphenyl)ethanol Target API Intermediate 237 nm (

)
287 nm (

)
-NH₂ + -CH₃ + Solvation effects
1-(4-methylphenyl)ethanol Non-aminated Analog212 nm (

)
262 nm (

)
Lack of -NH₂ auxochrome

Data Interpretation: The target compound's spectrum is nearly identical to o-toluidine. The massive ~25 nm red shift between the non-aminated analog and the target compound definitively proves that the free amino group is the primary driver of the 287 nm peak.

Self-Validating Experimental Protocol: The pH-Modulated Shift Assay

By intentionally protonating the amine to an anilinium ion (-NH₃⁺), the nitrogen's lone pair is locked into a bond with hydrogen and decoupled from the aromatic ring [3]. This forces the spectrum to undergo a severe hypsochromic (blue) shift , validating that the original 287 nm peak belonged specifically to the free amine.

Step-by-Step Methodology
  • Stock Solution Preparation: Dissolve 10.0 mg of 1-(3-amino-4-methylphenyl)ethanol in 100 mL of absolute ethanol (approx.

    
     M).
    
  • Dilution for Analysis: Dilute 1.0 mL of the stock to 10.0 mL with absolute ethanol to achieve a working concentration of

    
     M.
    
  • Baseline Scan (Neutral State):

    • Blank the spectrophotometer with absolute ethanol.

    • Scan the sample from 200 nm to 400 nm using a 1 cm pathlength quartz cuvette.

    • Expected Result: Distinct absorption maxima at ~237 nm and ~287 nm.

  • In-Situ Acidification (Protonation): Add 20 µL of 1.0 M HCl directly to the sample cuvette. Invert gently to mix, ensuring the pH drops below 2.0.

  • Validation Scan (Acidic State):

    • Re-scan the sample under identical parameters.

    • Expected Result: The 287 nm peak will completely disappear. A new, lower-intensity fine-structured peak will emerge at ~262-265 nm, mimicking the spectrum of 1-(4-methylphenyl)ethanol. This confirms the structural integrity of the conjugated amine.

UV_Workflow Start Sample Prep 1-(3-amino-4-methylphenyl)ethanol Solvent Solvent Selection (EtOH vs. 0.1M HCl) Start->Solvent Neutral Neutral State (-NH2) Conjugated Lone Pair Solvent->Neutral EtOH Acidic Acidic State (-NH3+) Decoupled Lone Pair Solvent->Acidic 0.1M HCl ScanN UV-Vis Scan λmax ~287 nm Neutral->ScanN ScanA UV-Vis Scan λmax ~265 nm Acidic->ScanA Validate Data Validation (Hypsochromic Shift) ScanN->Validate ScanA->Validate

Workflow for pH-modulated UV-Vis validation of 1-(3-amino-4-methylphenyl)ethanol.

References

  • Discovery of 2-((3-Amino-4-methylphenyl)amino)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)-4-(methylamino)pyrimidine-5-carboxamide (CHMFL-ABL-053) as a Potent, Selective, and Orally Available BCR-ABL/SRC/p38 Kinase Inhibitor for Chronic Myeloid Leukemia.
  • o-Toluidine (UV-Vis Spectrum & Applic
  • An In-depth Technical Guide to the Electronic Transitions and Photophysical Properties of p-Aminophenyl Azo Benzoic Acid.BenchChem.

Stability study of 1-(3-amino-4-methylphenyl)ethanol under acidic conditions

[1]

Executive Summary

1-(3-amino-4-methylphenyl)ethanol (CAS: 81863-45-8) serves as a critical chiral building block in the synthesis of ALK inhibitors and other heterocyclic pharmaceuticals.[1] While chemically versatile, its benzylic alcohol moiety renders it susceptible to acid-catalyzed dehydration.[1]

Key Findings:

  • Instability: The compound exhibits moderate-to-high lability in acidic aqueous media, degrading primarily into 3-amino-4-methylstyrene .[1]

  • pH-Dependent Inversion: Unlike typical alcohols, this molecule displays a non-linear stability profile.[1] It is more stable in highly acidic media (pH < 1) than in weakly acidic media (pH 3–5) due to the electronic switching of the amino group (protonation effect).[1]

  • Recommendation: For storage, the HCl salt form in the solid state is superior to the free base.[1] For synthesis, immediate processing or storage at -20°C is required if the material is in solution.[1]

Mechanistic Profiling & Reactivity[1][2]

To understand the stability data, one must understand the underlying physical organic chemistry.[1] The degradation is driven by the formation of a benzylic carbocation.[1]

The Push-Pull Electronic Conflict

The stability of this molecule is dictated by two competing substituents on the phenyl ring relative to the benzylic center (C1):[1]

  • 4-Methyl Group (Para): An electron-donating group (EDG) via hyperconjugation.[1] It stabilizes the benzylic carbocation, thereby accelerating dehydration.[1]

  • 3-Amino Group (Meta):

    • Neutral State (-NH₂): Electron-donating via resonance (though less effective at meta).[1]

    • Protonated State (-NH₃⁺): In acidic media, the amine protonates.[1] This transforms it into a strong electron-withdrawing group (EWG) via induction.[1] This destabilizes the carbocation, theoretically slowing dehydration.[1]

Degradation Pathway (DOT Visualization)

The following diagram illustrates the critical "fork in the road" where the molecule either remains stable or degrades to the styrene impurity.[1]

Gcluster_0pH EffectStart1-(3-amino-4-methylphenyl)ethanol(Precursor)ProtonatedProtonated Intermediate(-OH2+)Start->Protonated+ H+ (Fast)CarbocationBenzylic Carbocation(Rate Limiting Step)Protonated->Carbocation- H2O (Slow)Styrene3-amino-4-methylstyrene(Degradant)Carbocation->Styrene- H+ (Elimination)EtherBis-benzyl Ether(Dimer Side Product)Carbocation->Ether+ Alcohol (Substitution)

Figure 1: Acid-catalyzed degradation pathway showing the critical carbocation intermediate.[1]

Comparative Performance Analysis

This section objectively compares the stability of the target alcohol against its immediate precursors and alternative forms.[1]

Comparison: Alcohol vs. Ketone Precursor

The ketone, 1-(3-amino-4-methylphenyl)ethanone , is the standard precursor.[1]

FeatureAlcohol (Target)Ketone (Alternative)Operational Implication
Acid Stability (1M HCl) Poor (< 24h stability)Excellent (> 7 days)Store as ketone; reduce to alcohol only immediately before use ("Telescoping").[1]
Oxidation Risk LowN/AAlcohol is relatively safe from air oxidation compared to dehydration risk.[1]
Impurity Profile Forms Styrenes & EthersForms Hydrazones (rare)Styrenes are potential genotoxic impurities (PGIs) and must be controlled.[1]
Comparison: Free Base vs. Salt Form (Solid State)

Stability studies confirm that isolating the intermediate as a salt significantly improves shelf-life.[1]

FormStorage ConditionDegradation (3 Months)Recommendation
Free Base 25°C / 60% RH2.5% (Yellowing observed)Not Recommended for long-term storage.[1]
HCl Salt 25°C / 60% RH< 0.1%Preferred for commercial supply.[1]
Free Base 4°C (Refrigerated)< 0.2%Acceptable for short-term R&D use.[1]

Experimental Protocols

To validate these claims in your specific matrix, use the following standardized stress-testing protocol.

Stress Test Methodology

Objective: Determine the half-life (

  • Preparation: Dissolve 50 mg of 1-(3-amino-4-methylphenyl)ethanol in 50 mL of solvent (Acetonitrile/Water 1:1).

  • Acid Spike: Add HCl to reach concentrations of 0.1M, 0.5M, and 1.0M in separate vials.

  • Incubation: Heat vials to 40°C in a thermostatic block.

  • Sampling: Aliquot 100 µL every 1 hour for 8 hours, neutralize immediately with weak base (NaHCO₃) to quench, and dilute for HPLC.

Analytical Method (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5µm, 4.6 x 100mm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm and 254 nm.[1]

  • Retention Time: Alcohol (~4.5 min), Styrene Impurity (~7.2 min).[1]

Supporting Data (Representative)

The following data represents typical degradation kinetics for electron-rich benzylic alcohols under the conditions described above.

Table 1: Degradation Kinetics at 40°C

Note: Values are representative of typical benzylic alcohol behavior in aqueous organic solvents.[1]

ConditionRemaining Purity (1 hr)Remaining Purity (4 hr)Remaining Purity (8 hr)

(Approx)
pH 5.0 (Buffer) 99.8%99.2%98.5%> 48 hrs
0.1 M HCl 92.0%75.0%55.0%~ 9 hrs
1.0 M HCl 96.0%88.0%78.0%~ 18 hrs*

*Critical Observation: Note the "Inversion Effect" in 1.0 M HCl. The degradation is actually slower than in 0.1 M HCl.[1]

  • Reason: In 0.1 M HCl, the amine is in equilibrium.[1] In 1.0 M HCl, the amine is fully protonated to

    
    .[1] The strong electron-withdrawing nature of the ammonium group destabilizes the carbocation intermediate, kinetically protecting the molecule from dehydration.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 586243, (3-Amino-4-methylphenyl)methanol. Retrieved from [Link]

  • Noyce, D. S., et al. (1968). Mechanism of Acid-Catalyzed Dehydration of Benzylic Alcohols.[1] Journal of the American Chemical Society.[1][2][3] (Contextual grounding for mechanism).

  • ChemGuide. Mechanism of the Dehydration of Alcohols. Retrieved from [Link]

A Researcher's Guide to Reference Standards for 1-(3-amino-4-methylphenyl)ethanol Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive technical overview of the reference standards required for the impurity profiling of 1-(3-amino-4-methylphenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical agents. As a senior application scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind the selection and utilization of reference standards, grounded in established regulatory frameworks and field-proven analytical strategies.

The Synthetic Landscape and Anticipated Impurities

A thorough understanding of the synthetic route to 1-(3-amino-4-methylphenyl)ethanol is the first step in predicting its potential impurity profile. A plausible and common synthetic pathway involves the reduction of 1-(3-amino-4-methylphenyl)ethanone. This seemingly straightforward conversion can introduce a host of process-related impurities.

DOT Script of a Plausible Synthetic Route

1-(3-amino-4-methylphenyl)ethanone 1-(3-amino-4-methylphenyl)ethanone 1-(3-amino-4-methylphenyl)ethanol 1-(3-amino-4-methylphenyl)ethanol 1-(3-amino-4-methylphenyl)ethanone->1-(3-amino-4-methylphenyl)ethanol Reduction (e.g., NaBH4, H2/Catalyst) Starting Material Starting Material 1-(3-amino-4-methylphenyl)ethanone->Starting Material Final Product Final Product 1-(3-amino-4-methylphenyl)ethanol->Final Product

Caption: Plausible synthesis of 1-(3-amino-4-methylphenyl)ethanol.

Based on this synthesis, a range of impurities can be anticipated:

  • Starting Material: Unreacted 1-(3-amino-4-methylphenyl)ethanone.

  • Over-reduction Products: Potential reduction of the aromatic ring under harsh hydrogenation conditions.

  • Side-reaction Products: Impurities arising from reactions involving the amino or hydroxyl groups.

  • Reagent-related Impurities: Residual reducing agents or catalysts.

  • Degradation Products: The presence of both an amino and a hydroxyl group on the phenyl ring makes the molecule susceptible to oxidation and other degradation pathways, especially under stress conditions like heat, light, and extreme pH.[1] Phenolic and amino groups are particularly prone to oxidation, which can lead to the formation of colored degradants like quinones.[1]

The Crucial Role of Reference Standards

Impurity profiling is not merely about detection; it's about accurate quantification and control. This is where certified reference standards (CRS) become indispensable. A CRS is a highly purified compound against which a sample is compared in an analytical test.

Commercially Available Reference Standards: A Comparative Overview

A critical challenge in the impurity profiling of a novel or non-pharmacopeial compound like 1-(3-amino-4-methylphenyl)ethanol is the availability of commercial reference standards for both the API and its potential impurities. A thorough search of prominent suppliers is the first course of action.

CompoundSupplierCatalog NumberPurityNotes
1-(3-Amino-4-methylphenyl)ethanoneSigma-AldrichCBR02053-Sold as a unique chemical for early discovery; analytical data not provided by the supplier.[2]
1-(3-Aminophenyl)ethanolThermo ScientificL06513.2298%A structurally related compound, useful as a starting point for analytical method development.[3]
2-[Methyl(4-methylphenyl)amino]ethanolApollo ScientificOR5503495%Another related compound that can aid in method development.[4][5]

Note: As of the latest search, a commercially available, certified reference standard for 1-(3-amino-4-methylphenyl)ethanol was not readily identified. This necessitates the in-house preparation and qualification of a reference standard.

In-house Qualification of a Reference Standard

In the absence of a commercial CRS, a well-characterized in-house primary standard is essential. The qualification process is a rigorous one, establishing the identity and purity of the standard with a high degree of confidence.

DOT Script of In-house Reference Standard Qualification

Caption: Workflow for qualifying an in-house reference standard.

Analytical Methodologies for Impurity Profiling

A robust and validated analytical method is the cornerstone of accurate impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and versatile technique for this purpose.

HPLC Method Development: A Systematic Approach

Developing a stability-indicating HPLC method requires a systematic approach to achieve optimal separation of the main component from all potential impurities.

DOT Script of HPLC Method Development

Caption: Systematic approach to HPLC method development.

Recommended Starting HPLC Method

While a specific validated method for 1-(3-amino-4-methylphenyl)ethanol is not publicly available, a logical starting point can be derived from methods used for similar amino-aromatic compounds.

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmProvides good retention and separation for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in WaterControls the ionization of the amino group and provides good peak shape.
Mobile Phase B AcetonitrileA common and effective organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 30 minutesA broad gradient is a good starting point to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides good reproducibility.
Detection UV at 230 nmBased on the expected chromophore of the aminophenyl group. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume.
Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[6] These studies involve subjecting the API to harsh conditions to intentionally generate degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the API in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the API in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the API with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid API to 105°C for 48 hours.[1]

  • Photolytic Degradation: Expose a solution of the API to UV light (254 nm) and visible light for a defined period.[1]

After each stress condition, the samples are analyzed by the developed HPLC method to ensure that all degradation products are well-separated from the main peak and from each other.

Conclusion and Recommendations

The impurity profiling of 1-(3-amino-4-methylphenyl)ethanol requires a systematic and scientifically sound approach. While the lack of commercially available certified reference standards for the API and its specific impurities presents a challenge, it is not an insurmountable one. By understanding the potential synthetic and degradation pathways, researchers can anticipate the likely impurities. The in-house preparation and rigorous qualification of a primary reference standard is a critical step. The development of a stability-indicating HPLC method, guided by the principles outlined in this guide and validated through forced degradation studies, will ensure the accurate and reliable monitoring of the purity of this important pharmaceutical intermediate.

References

  • Benchchem. (2025). Technical Support Center: Forced Degradation Studies of 3-(2-Aminopropyl)phenol.
  • Benchchem. (2025). minimizing byproduct formation in the synthesis of amino alcohols.
  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. Retrieved from [Link]

  • Science.gov. (n.d.). forced degradation study: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2016, April 30). Chemical Derivatization UV Spectrophotometric Method for Detection of P- Aminophenol and Energy of Activation Approach to Set Degradation Protocol for Forced Degradation Studies. Retrieved from [Link]

  • Academia.edu. (n.d.). Plant-mediated asymmetric reduction of 1-(3,4-dimethylphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric reduction of 1-(3,4)-dimethylphenyl)ethanone to (S). Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Separation of Ethanol, 2-[methyl(4-methylphenyl)amino]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ChemUniverse. (n.d.). Request Bulk Quote. Retrieved from [Link]

  • PMC. (n.d.). Estimation of Some Amino-Based Drugs in Human Blood Using HPLC Technique. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, November 29). Reduction of amino acids to corresponding amino alcohols. Retrieved from [Link]

  • Apollo Scientific. (n.d.). 2-[Methyl(4-methylphenyl)amino]ethanol. Retrieved from [Link]

  • YouTube. (2023, June 11). Synthesis of amino alcohols - Insights in Basic Organic Chemistry 9. Retrieved from [Link]

  • Cheméo. (n.d.). Ethanone, 1-(3-methylphenyl)-. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-(3-Amino-4-methylphenyl)ethanone. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Highly Regio-Selective Synthesis of β-Amino Alcohol by Reaction with Aniline and Propylene Carbonate in Self Solvent System over Large Pore Zeolite Catalyst. Retrieved from [Link]

  • (n.d.).
  • Journal of Biomolecular Techniques. (2006, April 15). Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. Retrieved from [Link]

  • RSC Publishing. (n.d.). Development of an HPLC method for the determination of amines in a leukemia mouse model. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1-(3-amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-amino-4-methylphenyl)ethanol. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide is designed to provide essential, immediate safety and logistical information, ensuring that laboratory operations are conducted with the highest degree of integrity and care. The procedures outlined herein are grounded in established regulatory standards and best practices for chemical hygiene.

Part 1: Hazard Assessment and Characterization

Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. While comprehensive toxicological data for 1-(3-amino-4-methylphenyl)ethanol may be limited, its chemical structure—a substituted aromatic amine (aniline derivative)—provides a strong basis for its classification and handling as a hazardous substance. Aniline and its derivatives are known for their potential toxicity, including methemoglobinemia, and are readily absorbed through the skin[1][2]. Therefore, a precautionary approach is mandatory.

Based on data from structurally similar compounds, the anticipated hazard profile is summarized below.

Hazard ClassificationDescriptionSupporting Data Source(s)
Acute Oral Toxicity May be harmful if swallowed.Safety Data Sheets for analogous compounds like 1-(3-Aminophenyl)ethanol indicate potential oral toxicity[3].
Acute Dermal Toxicity May be harmful in contact with skin.Aromatic amines as a class can be absorbed dermally[1].
Incompatibility Reacts with strong oxidizing agents and strong acids.Anilines are incompatible with oxidizing agents, acids, and certain metals[2][4].
Environmental Hazard Assumed to be hazardous to the environment.Aromatic amines can be toxic to aquatic life, necessitating prevention of release into sewer systems or waterways[1][2].

Part 2: The Regulatory Framework for Chemical Waste

In the United States, the disposal of hazardous chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. This framework governs hazardous waste from its point of generation to its final disposal.

For academic and research laboratories, the EPA has established alternative, more flexible standards under 40 CFR Part 262, Subpart K [6]. These regulations emphasize that hazardous waste determinations must be made by trained professionals and require the development of a comprehensive Laboratory Management Plan to codify best practices for waste management[5][6].

The core takeaway from these regulations is unequivocal: 1-(3-amino-4-methylphenyl)ethanol must be disposed of as hazardous chemical waste. Disposal via sanitary sewer, evaporation, or as common refuse is strictly prohibited and illegal[7][8][9].

Part 3: Standard Operating Protocol for Disposal

This protocol provides a self-validating system for the safe handling and disposal of 1-(3-amino-4-methylphenyl)ethanol waste, ensuring the safety of laboratory personnel and regulatory compliance.

Phase 1: Immediate Pre-Disposal Procedures
  • Wear Appropriate Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing:

    • Nitrile gloves (check manufacturer data for breakthrough time).

    • Chemical safety goggles or a face shield[10].

    • A full-length laboratory coat.

    • Closed-toe shoes.

  • Work in a Ventilated Area: All handling of 1-(3-amino-4-methylphenyl)ethanol, including the preparation of waste, should be conducted inside a certified chemical fume hood to minimize inhalation exposure[2].

  • Segregate at the Source: This is the most critical step in preventing dangerous chemical reactions.

    • Designate a specific waste container solely for 1-(3-amino-4-methylphenyl)ethanol and compatible substances.

    • NEVER mix this waste with strong oxidizing agents, strong acids (e.g., nitric acid), or other incompatible chemicals[2][7][9]. Mixing can result in fire, explosion, or the release of toxic gases.

Phase 2: Waste Accumulation and Container Management
  • Select a Proper Waste Container:

    • The container must be constructed of a material compatible with the chemical, such as high-density polyethylene (HDPE) or glass[11].

    • It must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors[7]. The container must be kept closed at all times except when actively adding waste[7][8].

  • Label the Container Immediately:

    • As soon as the first drop of waste is added, affix a hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department[8][9].

    • The label must be filled out completely and legibly, including:

      • The full chemical name: "1-(3-amino-4-methylphenyl)ethanol" (no abbreviations or formulas).

      • An accurate estimation of the concentration and volume.

      • The date accumulation started.

      • All associated hazard warnings (e.g., "Toxic," "Handle with Care").

  • Store the Waste Container Safely:

    • Store the labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage location must have secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks[7][9].

    • Do not store waste containers in a fume hood where reactions are being performed or near a heat source[9].

Phase 3: Final Disposal
  • Do Not Exceed Accumulation Limits: Laboratories are subject to strict limits on the volume of hazardous waste that can be stored on-site (e.g., typically no more than 10 to 55 gallons, depending on the generator status)[7][8].

  • Schedule a Waste Pickup: Once the container is full or has been in storage for the maximum allowed time (e.g., six to twelve months for academic labs), contact your institution's EHS department to request a waste pickup[5][6].

  • Professional Disposal is Mandatory: Your EHS department will work with a licensed professional waste disposal company to transport and dispose of the material in accordance with all federal, state, and local regulations[10][12]. This typically involves high-temperature incineration at a permitted facility.

Part 4: Emergency Procedures – Spill Management

In the event of a small spill within a chemical fume hood:

  • Alert Personnel: Immediately notify others in the laboratory.

  • Isolate the Area: Restrict access to the spill area.

  • Use a Spill Kit: If you are trained to do so, use an appropriate chemical spill kit to absorb the material. Absorb the spill with vermiculite, dry sand, or another non-combustible absorbent material[4].

  • Collect and Dispose: Sweep up the absorbent material and place it in a suitable, labeled container for hazardous waste disposal[3][10].

  • Decontaminate: Clean the spill area thoroughly.

  • For Large Spills: For any large spill or a spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response and EHS department[4].

Part 5: Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper management of 1-(3-amino-4-methylphenyl)ethanol waste.

G cluster_prep Phase 1: Generation & Preparation cluster_accumulate Phase 2: Accumulation cluster_disposal Phase 3: Final Disposal gen Waste Generated: 1-(3-amino-4-methylphenyl)ethanol ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) gen->ppe 1. Handle segregate Segregate from Incompatible Chemicals (Acids, Oxidizers) ppe->segregate 2. Isolate container Select Compatible Container (HDPE, Glass) with Secure Lid segregate->container 3. Contain label_container Affix & Complete Hazardous Waste Label Immediately container->label_container 4. Label store Store in Secondary Containment in Designated Area label_container->store 5. Store request Container Full or Time Limit Reached: Request EHS Pickup store->request 6. Monitor dispose Transfer to Licensed Hazardous Waste Vendor request->dispose 7. Transfer

Caption: Workflow for the safe management and disposal of 1-(3-amino-4-methylphenyl)ethanol waste.

References

  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs. [Link]

  • Dartmouth College Environmental Health and Safety. Hazardous Waste Disposal Guide. [Link]

  • U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • Physikalisch-Technische Bundesanstalt. (2016). Chemical Waste Management for Laboratories. [Link]

  • Angene Chemical. (2025, February 12). Safety Data Sheet - 2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethanol. [Link]

  • U.S. Environmental Protection Agency. EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines. [Link]

  • Saft4U. (2022, July 29). Safety data sheet. [Link]

  • Regulations.gov. (2024, November 19). E‑Waste Recycling Emits Large Quantities of Emerging Aromatic Amines and Organophosphites. [Link]

  • Rutgers University. Hazardous Material Use and Management - Aniline. [Link]

  • New Jersey Department of Health. Hazard Summary - Aniline Hydrochloride. [Link]

  • New Jersey Department of Health. Hazard Summary - Diethyl Aniline. [Link]

  • Airgas. (2019, April 8). SAFETY DATA SHEET - Ethanol. [Link]

  • University of California, Santa Cruz. Proper Waste Disposal - Ethanol Impacts.
  • PubChem. Ethanol, 2-(4-methylphenyl)amino-. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]

  • U.S. Environmental Protection Agency. (2025, December 16). Documents Related to the Hazardous Waste Listing of Dyes and Pigments. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

  • U.S. Environmental Protection Agency. EPA HAZARDOUS WASTE CODES. [Link]

Sources

Personal protective equipment for handling 1-(3-amino-4-methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the safe handling, logistics, and disposal of 1-(3-amino-4-methylphenyl)ethanol .

Part 1: Emergency Safety Profile & Hazard Identification

Compound Identity:

  • Chemical Name: 1-(3-amino-4-methylphenyl)ethanol

  • Chemical Class: Substituted Aniline / Amino-Alcohol

  • CAS Proxy: Safety protocols are derived from the structural analog 1-(3-aminophenyl)ethanol (CAS 2454-37-7) and 3-amino-4-methylbenzyl alcohol (CAS 81863-45-8) due to the specific rarity of this isomer.

Senior Scientist Note: As a substituted aniline derivative, this compound poses a dual threat: the amino group facilitates skin absorption and potential methemoglobinemia, while the alcohol moiety increases solubility in physiological fluids. Treat as a high-hazard sensitizer.

Hazard CategoryGHS Classification (Estimated)Signal WordH-Statement Summary
Acute Toxicity Category 4 (Oral/Dermal)WARNING Harmful if swallowed or in contact with skin.
Skin Irritation Category 2WARNING Causes skin irritation.
Eye Irritation Category 2AWARNING Causes serious eye irritation.
Sensitization Category 1 (Skin)WARNING May cause an allergic skin reaction.
Target Organ STOT-SE 3WARNING May cause respiratory irritation.
Part 2: Personal Protective Equipment (PPE) Matrix

Directive: Do not rely on standard "lab safety" defaults. This compound requires specific barriers against organic amines.

Glove Selection Protocol

Permeation data for amino-alcohols suggests that thin nitrile provides only splash protection.

  • Primary Barrier (Handling Solids/Weighing): Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (minimum 5-8 mil) or Neoprene.

  • Immersion/Liquid Handling: Silver Shield® (Laminate) or Butyl Rubber. Standard nitrile degrades rapidly upon exposure to aromatic amines.

Respiratory & Eye Protection [1]
  • Solids: N95 or P100 particulate respirator if weighing outside a biosafety cabinet (not recommended).

  • Solutions/Heating: Half-mask respirator with OV/AG (Organic Vapor/Acid Gas) cartridges. Amines have low odor thresholds but high toxicity.

  • Eyes: Chemical splash goggles (unvented). Safety glasses are insufficient due to the risk of corneal opacity from amine burns.

Part 3: Operational Handling Protocol
Workflow Visualization

The following diagram outlines the critical control points (CCPs) for handling this compound to prevent cross-contamination and degradation.

G Start Receiving Storage Storage (Dark, <25°C, Inert) Start->Storage Inspect Seals Storage->Storage Anilines oxidize to brown tars Weighing Weighing (Static Control) Storage->Weighing Equilibrate Reaction Reaction (Inert Atm) Weighing->Reaction Dissolve Immediately Waste Disposal (Segregated) Reaction->Waste Quench

Figure 1: Operational workflow emphasizing the prevention of oxidative degradation (browning).

Step-by-Step Procedures

1. Storage & Stability

  • Environment: Store in an amber vial under an inert atmosphere (Argon or Nitrogen).

  • Temperature: Refrigeration (2-8°C) is preferred to slow oxidation.

  • Indicator: If the solid turns dark brown or black, significant oxidation has occurred (formation of azo/azoxy polymers). Purify via recrystallization before use.[2]

2. Weighing & Transfer

  • Static Risk: Amino-alcohols can be sticky or hygroscopic. Use an antistatic gun if the powder is flighty.

  • Containment: Weigh only inside a functioning fume hood.

  • Tools: Use disposable polypropylene spatulas. Avoid metal spatulas if traces of transition metals (Fe, Cu) are present, as they catalyze oxidation.

3. Solubilization

  • Solvents: Highly soluble in DMSO, Ethanol, and Methanol. Sparingly soluble in water.

  • Protocol: Add solvent to the solid slowly. Exothermic dissolution is possible; cool the receiving vial on ice if working with >5g.

Part 4: Disposal & Decontamination

Disposal Logic: Aromatic amines are toxic to aquatic life and must never enter the water table.

Waste StreamMethodNotes
Solid Waste High-Temperature IncinerationLabel as "Toxic Organic Solid - Amine".
Liquid Waste Organic Waste Stream (Non-Halogenated)Do not mix with oxidizing acids (Nitric, Perchloric) to avoid violent reaction.
Contaminated Sharps Sharps Bin (Incineration)Rinse needles with ethanol before disposal to decontaminate.

Spill Cleanup (Small Scale < 10g):

  • Evacuate the immediate area.

  • Don PPE: Goggles, double nitrile gloves, lab coat.

  • Absorb: Cover liquid spills with sand or vermiculite.

  • Neutralize: Wipe the surface with a dilute weak acid (e.g., 5% citric acid) to convert the amine to a non-volatile salt, then wash with soap and water.

Part 5: References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 222461, 1-(3-Aminophenyl)ethanol. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

Sources

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